molecular formula C20H38O2 B163418 11-Eicosenoic Acid CAS No. 62322-84-3

11-Eicosenoic Acid

Katalognummer: B163418
CAS-Nummer: 62322-84-3
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: BITHHVVYSMSWAG-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-gondoic acid is a long-chain fatty acid.
trans-11-Eicosenoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Eigenschaften

IUPAC Name

(E)-icos-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITHHVVYSMSWAG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001348007
Record name (11E)-11-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-94-4, 62322-84-3
Record name 11-Eicosenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Eicosenoic acid, (11E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062322843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11E)-11-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-EICOSENOIC ACID, (11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLK3O5O6L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 11-Eicosenoic Acid: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C₂₀H₃₈O₂.[1][2][3][4] It exists as two geometric isomers, cis (Z) and trans (E), with the cis isomer being more common in nature. This long-chain fatty acid is found in various plant oils, notably jojoba oil, and nuts.[1][4][5] Emerging research has highlighted its potential biological activities, particularly its anti-inflammatory properties, making it a molecule of interest for further investigation in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, along with relevant experimental protocols.

Chemical Structure and Properties

This compound is a 20-carbon fatty acid characterized by a single double bond located at the 11th carbon atom from the carboxyl group.[2][3] The IUPAC name for the naturally occurring cis isomer is (11Z)-eicos-11-enoic acid.[1][4] The presence and configuration of this double bond are crucial to its molecular shape and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the more common cis isomer is provided unless otherwise specified.

PropertyValueReferences
Molecular Formula C₂₀H₃₈O₂[1][2][3][4]
Molar Mass 310.51 g/mol [1][2][3]
IUPAC Name (11Z)-icos-11-enoic acid[1][4]
Common Names Gondoic acid, cis-11-Eicosenoic acid[1][4]
CAS Number 5561-99-9 (cis), 62322-84-3 (trans)[3][6]
Appearance Crystalline solid or liquid/paste depending on temperature[6]
Density 0.883 g/mL at 25 °C[1][4]
Melting Point 23-24 °C[1][4]
Boiling Point 426.3 °C (predicted)
Solubility Insoluble in water. Soluble in ethanol (approx. 20 mg/mL), DMSO, and dimethylformamide (approx. 10 mg/mL). Sparingly soluble in a 1:1 solution of ethanol:PBS (pH 7.2) (approx. 0.5 mg/mL).[6]
Refractive Index n20/D 1.4606

Biological Significance and Signaling Pathways

This compound, as an omega-9 fatty acid, is involved in various biological processes. Unlike essential fatty acids, it can be synthesized endogenously in humans to some extent. Recent studies have particularly illuminated its role in modulating inflammatory responses.

Anti-inflammatory Effects

Research has demonstrated that gondoic acid (cis-11-eicosenoic acid) can exert significant anti-inflammatory effects. A key study showed that in lipopolysaccharide (LPS)-stimulated Kupffer cells (liver macrophages), gondoic acid significantly inhibited the expression of pro-inflammatory factors.[1][6]

The mechanism of this anti-inflammatory action involves the inhibition of reactive oxygen species (ROS) production and the suppression of the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][6] This pathway is a critical regulator of inflammatory responses.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in mitigating LPS-induced inflammation in Kupffer cells.

Gondoic_Acid_Signaling_Pathway Proposed Anti-inflammatory Signaling Pathway of this compound cluster_cell Kupffer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates ROS Reactive Oxygen Species (ROS) TLR4->ROS induces PKCtheta PKCθ ROS->PKCtheta activates ERK ERK PKCtheta->ERK activates STAT3 STAT3 ERK->STAT3 phosphorylates pSTAT3 p-STAT3 (nucleus) STAT3->pSTAT3 translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) pSTAT3->Inflammatory_Genes induces transcription Gondoic_Acid This compound (Gondoic Acid) Gondoic_Acid->ROS inhibits Gondoic_Acid->PKCtheta inhibits

Caption: Anti-inflammatory action of this compound.

Experimental Protocols

Synthesis of this compound

Conceptual Workflow for the Synthesis of cis-11-Eicosenoic Acid via Wittig Reaction:

Wittig_Synthesis_Workflow Conceptual Workflow for cis-11-Eicosenoic Acid Synthesis Start1 Decanal Wittig_Reaction Wittig Reaction Start1->Wittig_Reaction Start2 10-Bromodecanoic acid Ylide_Formation Phosphonium Ylide Formation Start2->Ylide_Formation Phosphonium_Salt Triphenylphosphine Phosphonium_Salt->Ylide_Formation Ylide_Formation->Wittig_Reaction Product_Ester cis-11-Eicosenoic acid ester Wittig_Reaction->Product_Ester Hydrolysis Hydrolysis Product_Ester->Hydrolysis Final_Product cis-11-Eicosenoic Acid Hydrolysis->Final_Product

Caption: Wittig reaction workflow for synthesis.

A plausible synthetic route would involve:

  • Preparation of the Phosphonium Ylide: Reaction of 10-bromodecanoic acid with triphenylphosphine to form the corresponding phosphonium salt. Subsequent deprotonation with a strong base (e.g., n-butyllithium) would generate the ylide. The carboxylic acid group would likely need to be protected during this step.

  • Wittig Reaction: The generated ylide would then be reacted with decanal. The use of a non-stabilized ylide would favor the formation of the cis (Z) isomer.

  • Deprotection and Purification: Removal of the protecting group from the carboxylic acid and subsequent purification of the final product, cis-11-eicosenoic acid, would be required.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly sensitive method for the analysis and quantification of fatty acids in biological and other samples. The following protocol outlines the general steps for the analysis of this compound.

3.2.1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs)

Due to the low volatility of free fatty acids, derivatization to their corresponding methyl esters (FAMEs) is necessary for GC analysis.

  • Lipid Extraction: For biological samples, lipids are first extracted using a suitable solvent system, such as a chloroform/methanol mixture.

  • Saponification: The extracted lipids are saponified (hydrolyzed) using a basic solution (e.g., methanolic sodium hydroxide) to release the free fatty acids from triglycerides and other esters.

  • Transesterification: The free fatty acids are then esterified to FAMEs using a reagent such as boron trifluoride in methanol or methanolic HCl.

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent (e.g., hexane or heptane) and concentrated for GC-MS analysis.

3.2.2. GC-MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of FAMEs, including the methyl ester of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column, such as a DB-FATWAX UI or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for the separation of FAMEs.[14]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature: 220-250 °C.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might be:

      • Initial temperature: 60 °C, hold for 1-2 minutes.

      • Ramp 1: Increase to 175 °C at a rate of 2-5 °C/min, hold for 10 minutes.

      • Ramp 2: Increase to 220 °C at a rate of 2 °C/min, hold for 20 minutes.[14]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 50-500 is typically sufficient to capture the characteristic fragment ions of FAMEs.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3.2.3. Data Analysis

Identification of the this compound methyl ester peak is achieved by comparing its retention time and mass spectrum to that of a known standard. Quantification is typically performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a long-chain monounsaturated fatty acid with defined chemical and physical properties. Its biological significance, particularly its anti-inflammatory role through the inhibition of the PKCθ/ERK/STAT3 signaling pathway, positions it as a molecule of interest for further research in drug development and nutritional science. The experimental protocols outlined in this guide provide a framework for the synthesis and analysis of this compound, facilitating further exploration of its therapeutic potential. As research continues, a deeper understanding of the diverse roles of this omega-9 fatty acid in human health and disease is anticipated.

References

Unveiling 11-Eicosenoic Acid: A Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 11-eicosenoic acid, also known as gondoic acid, a monounsaturated omega-9 fatty acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary natural reservoirs of this compound, its quantitative abundance, and the methodologies employed for its analysis. Furthermore, it elucidates a key signaling pathway influenced by this compound, offering insights into its potential therapeutic applications.

Executive Summary

This compound is a naturally occurring fatty acid found across various plant and marine sources. Notably abundant in Jojoba oil, it is also present in various nuts and fish oils.[1][2][3] This guide presents a detailed compilation of its concentration in these sources, standardized experimental protocols for its quantification, and a visual representation of its role in cellular signaling, specifically its inhibitory effect on the PKCθ/ERK/STAT3 pathway.

Natural Sources and Abundance of this compound

This compound is predominantly found in plant-based oils and nuts, with Jojoba oil being the most significant source.[1][2][4] It is also detected in various fish oils, although typically in lower concentrations compared to other fatty acids. The following table summarizes the quantitative abundance of this compound in several natural sources.

Natural SourceScientific NameAbundance of this compound (% of total fatty acids)Reference(s)
Jojoba OilSimmondsia chinensis65 - 80%[4][5]
Jojoba OilSimmondsia chinensis~71.3%[1]
Walnut (Guangfeng 1 variety)Juglans regiaHighest among 20 varieties tested (specific % not stated)[6][7]
North Atlantic Fish (e.g., Herring, Mackerel)VariousPresent as a long-chain monounsaturated fatty acid[8]

Experimental Protocols for Quantification

The accurate quantification of this compound in various matrices is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of fatty acids. Below is a detailed, generalized protocol for the analysis of fatty acids, including this compound, in oil samples.

Lipid Extraction

For oil samples, a direct derivatization approach is often sufficient. For solid samples like nuts, an initial lipid extraction step is required.

  • Objective: To isolate the lipid fraction containing this compound from the sample matrix.

  • Method (for solid samples):

    • Homogenize a known weight of the sample (e.g., 5 g).

    • Perform a Soxhlet extraction using a suitable solvent like petroleum ether for 4 hours.

    • Evaporate the solvent from the extract to obtain the crude lipid fraction.

Derivatization: Fatty Acid Methyl Ester (FAME) Preparation

Fatty acids are typically converted to their methyl esters prior to GC-MS analysis to increase their volatility.

  • Objective: To convert fatty acids into their corresponding FAMEs.

  • Method (Acid-catalyzed transesterification):

    • Weigh approximately 25 mg of the extracted oil into a reaction vial.

    • Add 2 mL of methanolic hydrochloride (e.g., 2 M HCl in methanol).

    • Heat the mixture at 80°C for 20 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of a 6% (w/v) sodium carbonate solution to neutralize the mixture.

    • Add 2 mL of n-heptane and vortex vigorously to extract the FAMEs.

    • Allow the phases to separate and collect the upper heptane layer containing the FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify the individual FAMEs.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C.

      • Ramp 1: Increase to 215°C at 15°C/min.

      • Ramp 2: Increase to 250°C at 10°C/min.

      • Ramp 3: Increase to 260°C at 2°C/min.

      • Ramp 4: Increase to 280°C at 5°C/min and hold for 2 minutes.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 40:1.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 270°C.

  • Identification and Quantification:

    • FAMEs are identified by comparing their mass spectra and retention times with those of known standards.

    • Quantification is typically performed by comparing the peak area of each FAME to that of an internal standard.

Signaling Pathway Inhibition by this compound

This compound has demonstrated anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced PKCθ/ERK/STAT3 signaling pathway in Kupffer cells.[9][10] This pathway is a critical component of the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PKCtheta PKCθ TLR4->PKCtheta Activates ERK ERK PKCtheta->ERK Phosphorylates STAT3 STAT3 ERK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p Translocates Gondoic_Acid This compound (Gondoic Acid) Gondoic_Acid->PKCtheta Inhibits Gondoic_Acid->ERK Inhibits Gondoic_Acid->STAT3 Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression STAT3_p->Inflammatory_Genes Induces

Caption: Inhibition of the LPS-induced PKCθ/ERK/STAT3 signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from a natural source.

G Start Sample Collection (e.g., Nuts, Seeds, Oil) Lipid_Extraction Lipid Extraction (if necessary) Start->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing End Results Data_Processing->End

Caption: General experimental workflow for this compound analysis.

References

The Biosynthesis of 11-Eicosenoic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with a 20-carbon chain.[1][2] It is found in the seed oils of various plants and has garnered interest for its potential applications in the pharmaceutical, cosmetic, and industrial sectors.[3][4] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, focusing on the core enzymatic processes, quantitative data, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway: Fatty Acid Elongation

The synthesis of this compound (20:1) in plants occurs via the fatty acid elongation (FAE) system, a multi-enzyme complex located in the endoplasmic reticulum.[5][6] This system extends the carbon chain of fatty acids by adding two-carbon units from malonyl-CoA. The primary precursor for this compound is oleic acid (18:1Δ⁹).[3]

The FAE complex consists of four core enzymes that catalyze a cycle of four reactions:

  • Condensation: This is the initial and rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS) . It involves the condensation of a fatty acyl-CoA (in this case, oleoyl-CoA) with malonyl-CoA to form a β-ketoacyl-CoA. The KCS enzyme determines the substrate specificity of the elongation reaction.[7][8][9]

  • Reduction: The β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) , utilizing NADPH as a reductant.[5][6]

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[5][6]

  • Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial substrate.[5][6]

Key Enzyme: FATTY ACID ELONGATION 1 (FAE1) / 3-ketoacyl-CoA synthase 18 (KCS18)

In the model plant Arabidopsis thaliana, the key KCS enzyme responsible for the elongation of C18 fatty acids to C20 and C22 very-long-chain fatty acids (VLCFAs) is FATTY ACID ELONGATION 1 (FAE1) , also known as KCS18 .[10][11][12][13] FAE1/KCS18 exhibits a strong preference for monounsaturated C18 substrates like oleoyl-CoA, making it the primary catalyst for the initial step in this compound biosynthesis.[12][14] Studies have shown that FAE1/KCS18 is particularly active in developing seeds, where storage lipids are synthesized.[10][13]

Quantitative Data on this compound in Plants

The concentration of this compound varies significantly among different plant species and even between different cultivars of the same species. The following table summarizes the reported content of this compound in the seed oils of several plant species.

Plant SpeciesCommon NameThis compound Content (% of total fatty acids)Reference(s)
Camelina sativaCamelina or False Flax12 - 15[15]
Limnanthes albaMeadowfoam52 - 77[9][16]
Brassica rapaField Mustard~10.7[5]
Delavaya toxocarpa15.5[5]
Jordanian Propolis1.2[17]

Downstream Metabolism: Further Desaturation

Following its synthesis, this compound can be further metabolized, primarily through desaturation, to produce polyunsaturated fatty acids. Plant desaturases can introduce additional double bonds into the fatty acid chain. For instance, a Δ5-desaturase can act on eicosenoic acid to produce 20:2Δ⁵,¹¹ fatty acids.[1] The specific desaturases and resulting products can vary depending on the plant species and its enzymatic machinery.[10][18]

Experimental Protocols

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) from plant tissues.

a. Lipid Extraction:

  • Homogenize a known amount of plant tissue (e.g., seeds, leaves) in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).

  • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

  • After extraction, separate the lipid-containing organic phase from the aqueous phase and cellular debris, often by centrifugation.

  • Evaporate the solvent under a stream of nitrogen gas.

b. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the extracted lipids in a solution of methanol containing an acid catalyst (e.g., 1-5% sulfuric acid or 0.5 M HCl).[15]

  • Incubate the mixture at a high temperature (e.g., 85°C for 1-2 hours) to convert the fatty acids to their corresponding methyl esters.[15]

  • After cooling, add a nonpolar solvent like hexane to extract the FAMEs.

  • Wash the hexane phase with a salt solution (e.g., 0.9% NaCl) to remove the acid catalyst and other impurities.

  • Collect the hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

c. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

  • The FAMEs are separated on a capillary column (e.g., a polar column like a BPX70 or a nonpolar column like a DB-5ms) based on their boiling points and polarity.

  • The separated FAMEs are then ionized and fragmented in the mass spectrometer.

  • The resulting mass spectra are used to identify the individual FAMEs by comparing them to a spectral library and the retention times of known standards.

  • Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.

Heterologous Expression of FAE1/KCS18 in Yeast

This protocol provides a general workflow for expressing a plant KCS gene in a yeast system like Saccharomyces cerevisiae to study its function.

a. Vector Construction:

  • Amplify the full-length coding sequence of the FAE1/KCS18 gene from plant cDNA using PCR with primers that add appropriate restriction sites.

  • Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Verify the sequence of the construct to ensure there are no mutations.

b. Yeast Transformation:

  • Transform the expression vector into a suitable yeast strain (e.g., BY4741) using a standard method like the lithium acetate/polyethylene glycol procedure.

  • Select for transformed yeast cells on a synthetic defined medium lacking the appropriate nutrient (e.g., uracil for a URA3-selectable plasmid).

c. Expression and Fatty Acid Analysis:

  • Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., raffinose).

  • Induce the expression of the FAE1/KCS18 protein by transferring the cells to a medium containing galactose.

  • After a period of induction (e.g., 24-48 hours), harvest the yeast cells by centrifugation.

  • Extract the total fatty acids from the yeast cells and convert them to FAMEs as described in the GC-MS protocol above.

  • Analyze the FAME profile by GC-MS to identify the new fatty acids produced by the action of the FAE1/KCS18 enzyme.

In Vitro Fatty Acid Elongase Assay

This protocol describes a general method for measuring the activity of the fatty acid elongase complex in microsomal preparations.

a. Microsome Isolation:

  • Homogenize plant tissue (e.g., developing seeds) in a suitable extraction buffer.

  • Centrifuge the homogenate at a low speed to remove cell debris and nuclei.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

  • Resuspend the microsomal pellet in a storage buffer.

b. Enzyme Assay:

  • Set up the reaction mixture containing:

    • Microsomal protein

    • [1-¹⁴C]Malonyl-CoA (as the radiolabeled two-carbon donor)

    • Oleoyl-CoA (as the substrate)

    • NADPH (as a reductant)

    • A suitable buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

  • Acidify the mixture and extract the fatty acids with a nonpolar solvent like hexane.

  • Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactivity incorporated into the elongated fatty acid products using a scintillation counter.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a linear metabolic pathway involving the sequential action of the four enzymes of the FAE complex. The key regulatory point is the initial condensation step catalyzed by FAE1/KCS18.

11-Eicosenoic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum Oleoyl_CoA Oleoyl-CoA (18:1) Beta_Ketoacyl_CoA β-Ketoacyl-CoA (20:1) Oleoyl_CoA->Beta_Ketoacyl_CoA FAE1/KCS18 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Beta_Ketoacyl_CoA Beta_Hydroxyacyl_CoA β-Hydroxyacyl-CoA (20:1) Beta_Ketoacyl_CoA->Beta_Hydroxyacyl_CoA KCR Trans_Enoyl_CoA trans-2,3-Enoyl-CoA (20:1) Beta_Hydroxyacyl_CoA->Trans_Enoyl_CoA HCD Eicosenoyl_CoA 11-Eicosenoyl-CoA (20:1) Trans_Enoyl_CoA->Eicosenoyl_CoA ECR 11-Eicosenoic_Acid 11-Eicosenoic_Acid Eicosenoyl_CoA->11-Eicosenoic_Acid Acyl-CoA Thioesterase

Caption: Biosynthetic pathway of this compound in the endoplasmic reticulum.

Experimental Workflow: Heterologous Expression and Analysis

The following diagram illustrates the typical workflow for characterizing a plant KCS enzyme using heterologous expression in yeast.

Experimental_Workflow cluster_GeneCloning Gene Cloning cluster_YeastExpression Yeast Expression cluster_Analysis Analysis Plant_cDNA Plant cDNA PCR PCR Amplification of FAE1/KCS18 Plant_cDNA->PCR Ligation Ligation PCR->Ligation Yeast_Vector Yeast Expression Vector Yeast_Vector->Ligation Recombinant_Vector Recombinant Vector Ligation->Recombinant_Vector Yeast_Transformation Yeast Transformation Recombinant_Vector->Yeast_Transformation Selection Selection of Transformants Yeast_Transformation->Selection Induction Induction of Gene Expression Selection->Induction Harvest Harvest Yeast Cells Induction->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction FAME_Preparation FAME Preparation Lipid_Extraction->FAME_Preparation GC_MS GC-MS Analysis FAME_Preparation->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Workflow for heterologous expression and functional analysis of FAE1/KCS18.

Conclusion

The biosynthesis of this compound in plants is a well-defined process primarily driven by the fatty acid elongation system, with the FAE1/KCS18 enzyme playing a pivotal role in the initial and rate-limiting step. The study of this pathway is crucial for understanding plant lipid metabolism and for the potential biotechnological production of this valuable fatty acid. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this field. Further research into the kinetic properties of FAE1/KCS18 and the downstream desaturation pathways will continue to enhance our understanding and utilization of this important biosynthetic pathway.

References

An In-depth Technical Guide to the Core Structural Differences Between 11-Eicosenoic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional distinctions between 11-eicosenoic acid and oleic acid. By presenting detailed physicochemical data, experimental protocols for their differentiation, and an overview of their distinct roles in cellular signaling, this document serves as a critical resource for researchers in lipidomics, drug development, and metabolic disease.

Core Structural Dissimilarities

This compound, also known as gondoic acid, and oleic acid are both monounsaturated omega-9 fatty acids, a classification determined by the location of the double bond nine carbons from the methyl end of the acyl chain. However, their fundamental structural differences lie in the length of their carbon backbones and the precise position of the double bond relative to the carboxyl group.

Oleic Acid (C18:1, n-9): A ubiquitous fatty acid in nature, oleic acid is characterized by an 18-carbon chain with a single cis double bond located at the ninth carbon atom from the carboxyl end (Δ⁹).[1][2] This cis configuration introduces a significant bend in the molecule, a key factor influencing the fluidity of cell membranes.[3] Its chemical formula is C₁₈H₃₄O₂.[2]

This compound (C20:1, n-9): In contrast, this compound possesses a longer 20-carbon backbone.[[“]][5] The single cis double bond in its most common isomer is positioned at the eleventh carbon from the carboxyl end (Δ¹¹).[[“]] Its chemical formula is C₂₀H₃₈O₂.[[“]]

These differences in chain length and double bond position, while seemingly subtle, give rise to distinct physicochemical properties and biological activities.

Comparative Physicochemical Properties

The variations in molecular structure directly impact the physical and chemical characteristics of these two fatty acids. The longer carbon chain of this compound results in a higher molecular weight and, consequently, a higher melting and boiling point compared to oleic acid. Both are characterized as weakly acidic and are practically insoluble in water.[2][[“]]

PropertyThis compound (Gondoic Acid)Oleic Acid
Chemical Formula C₂₀H₃₈O₂[[“]]C₁₈H₃₄O₂[2]
Molecular Weight 310.5 g/mol [6][7]282.5 g/mol [8]
Carbon Chain Length 20[[“]]18[1]
Double Bond Position Δ¹¹[[“]]Δ⁹[1]
Melting Point 23-24 °C[9]13.4 °C (α-form), 16.3 °C (β-form)[8]
Boiling Point 426.3 °C at 760 mmHg[9]360 °C (decomposes)[8]
Solubility in Water Practically insoluble[2]Insoluble[1]
logP (Octanol/Water) 7.6[6]7.64[8]

Experimental Protocols for Differentiation and Analysis

The distinct structures of this compound and oleic acid allow for their effective separation and identification using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for fatty acid analysis. The protocol involves the derivatization of the fatty acids into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to analysis.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the sample matrix using a solvent system such as chloroform:methanol (2:1, v/v), following the Folch or Bligh and Dyer methods.[9]

  • Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids. These are then esterified to FAMEs using an acid catalyst like boron trifluoride (BF₃) in methanol.

  • GC-MS Analysis: The resulting FAMEs are separated on a capillary column (e.g., a polar phase like bis(cyanopropyl)polysiloxane). The separation is based on both chain length and degree of unsaturation. The longer chain length of this compound methyl ester will result in a longer retention time compared to oleic acid methyl ester under typical GC conditions.

  • Mass Spectrometry: The eluted FAMEs are ionized (commonly via electron ionization) and fragmented. The resulting mass spectra provide characteristic fragmentation patterns that confirm the identity of each fatty acid.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating fatty acids, particularly when avoiding the high temperatures of GC is desirable.

Methodology:

  • Sample Preparation: Fatty acids can be analyzed directly or derivatized to enhance detection (e.g., with a UV-absorbing or fluorescent tag).

  • Chromatographic Separation: A C18 stationary phase is commonly employed. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the fatty acids are in their protonated form.[3][10]

  • Separation Principle: In RP-HPLC, retention is based on hydrophobicity. The longer acyl chain of this compound makes it more nonpolar and thus it will have a longer retention time than oleic acid.

  • Detection: Detection can be achieved using various methods, including UV-Vis (if derivatized), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to differentiate between the two fatty acids based on the chemical shifts of the protons and carbons at and near the double bond.

Methodology:

  • Sample Preparation: The fatty acid sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

  • ¹H NMR Analysis: The olefinic protons of the double bond will appear in a characteristic region of the spectrum (typically around 5.3 ppm). While the chemical shifts for the double bond protons in both molecules will be similar, subtle differences may be observed due to the different chemical environments. More significant differentiation can be achieved by analyzing the signals of the allylic protons (adjacent to the double bond).

  • ¹³C NMR Analysis: The carbons of the double bond will also have distinct chemical shifts. The position of the double bond within the acyl chain influences the chemical shifts of all carbons in the molecule, allowing for clear differentiation between the Δ⁹ and Δ¹¹ isomers.

Signaling Pathways and Biological Activity

While both are omega-9 fatty acids, this compound and oleic acid exhibit distinct interactions with cellular signaling cascades.

This compound Signaling

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and downregulate the PKCθ/ERK/STAT3 signaling pathway, which is involved in inflammatory responses.[12]

G LPS LPS TLR4 TLR4 LPS->TLR4 PKCtheta PKCθ TLR4->PKCtheta ERK ERK PKCtheta->ERK STAT3 STAT3 ERK->STAT3 Inflammation Inflammatory Response STAT3->Inflammation Gondoic_Acid This compound Gondoic_Acid->PKCtheta

This compound's Inhibition of the PKCθ/ERK/STAT3 Pathway.
Oleic Acid Signaling

Oleic acid is a more extensively studied signaling molecule, implicated in a variety of cellular processes.

  • Metabolic Regulation: Oleic acid stimulates the cAMP/PKA pathway, leading to the activation of the SIRT1-PGC1α transcriptional complex. This, in turn, promotes the complete oxidation of fatty acids.[8]

G Oleic_Acid Oleic Acid cAMP cAMP Oleic_Acid->cAMP PKA PKA cAMP->PKA SIRT1 SIRT1 PKA->SIRT1 PGC1a PGC1α SIRT1->PGC1a FAO Fatty Acid Oxidation PGC1a->FAO

Oleic Acid's Role in Promoting Fatty Acid Oxidation.
  • Cancer Progression: In the context of ovarian cancer, oleic acid has been shown to activate the TGFβ-Smad3 signaling pathway, which promotes cancer cell proliferation and migration.[13]

  • Insulin Signaling: Oleic acid can impair hepatic insulin signaling by enhancing the phosphorylation of STAT3, leading to an increase in SOCS3 expression and subsequent degradation of insulin receptor substrate (IRS).[6]

The distinct signaling roles of these two fatty acids underscore the importance of precise structural identification in biological research.

Conclusion

The structural differences between this compound and oleic acid, namely the two-carbon extension of the acyl chain and the shift in the double bond position from Δ⁹ to Δ¹¹, are fundamental to their unique physicochemical properties and biological functions. For researchers in drug development and metabolic studies, a clear understanding of these differences, coupled with robust analytical methods for their differentiation, is paramount for elucidating their specific roles in health and disease. This guide provides the foundational knowledge and methodological framework necessary for such investigations.

References

A Comprehensive Technical Guide to the Physical Properties of cis-11-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid.[1][2][3] As a member of the long-chain fatty acid family, it possesses an aliphatic tail of 20 carbons with a single cis-double bond originating at the 11th carbon from the carboxyl group.[1][4] This fatty acid is a natural constituent of various plant oils, notably jojoba oil, and is also found in certain nuts.[2] Understanding the physical properties of cis-11-eicosenoic acid is crucial for its application in various research and development sectors, including its use as a reference standard in fatty acid analysis and for studying the characteristics of phospholipid membranes.[2] This technical guide provides a detailed overview of its core physical properties, the experimental methodologies for their determination, and relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

The physical characteristics of cis-11-eicosenoic acid are fundamental to its behavior in chemical and biological systems. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₂₀H₃₈O₂[4][5]
Molecular Weight 310.51 g/mol [4][6]
Appearance White to Off-White Solid / Light yellow paste[7][8]
Form Solid at room temperature, liquid above melting point[2][6]
Melting Point 23-24 °C[2][6][7]
Boiling Point 419.84 °C (estimate) to 426.30 °C (estimate)[1][2][7]
Density 0.883 g/mL at 25 °C[2][6][8]
Refractive Index n20/D 1.4606[2][6][8]
Flash Point >230 °F (>110 °C)[2][3][7]
Solubility and Partitioning
PropertyValueSource(s)
Water Solubility 0.00096 mg/L at 25 °C (estimated)[1][2]
Solubility in other solvents Chloroform (Slightly), DMSO (Slightly), Ethanol (10 mg/ml)[7][9]
LogP (Octanol-Water Partition Coefficient) 8.760 (estimated)[1][2]
pKa 4.78 ± 0.10 (Predicted)[2][7]

Experimental Protocols

The accurate determination of the physical properties of cis-11-eicosenoic acid relies on standardized experimental protocols. The following sections detail generalized methodologies applicable to long-chain unsaturated fatty acids.

Determination of Melting Point

The melting point of fatty acids is typically determined using the capillary method.[10]

  • Sample Preparation: A small amount of the solid cis-11-eicosenoic acid is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is compacted at the bottom of the tube.

  • Apparatus: A melting point apparatus, which consists of a heated block or oil bath with a controlled heating rate and a means of observing the sample, is used.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For fats and fatty acids, which may soften gradually, the temperature at which the column of the substance commences to rise in the capillary tube is often noted.[10] A slow heating rate (e.g., 0.5-2°C per minute) is crucial for an accurate measurement.[10]

Determination of Boiling Point

Due to the high boiling point of long-chain fatty acids, direct measurement at atmospheric pressure can lead to decomposition. Therefore, boiling points are often estimated or determined under reduced pressure. Gas chromatography can also be used to estimate boiling points.

  • Thermogravimetric Analysis (TGA): This method can be used for the rapid measurement of normal boiling points of fatty acid esters and triacylglycerols, which can be correlated to the fatty acids themselves.[11] The sample's weight loss as a function of increasing temperature is measured, and the onset of boiling is determined from the resulting curve.

  • Gas Chromatography (GC): The boiling range distribution of fatty acid methyl esters (FAMEs) can be determined by GC.[12] The retention times of the FAMEs are correlated with the boiling points of known standards.

Determination of Density

The density of liquid fatty acids can be determined using a pycnometer or a hydrometer.[13]

  • Sample Preparation: If the fatty acid is solid at the desired temperature, it is first melted and brought to the measurement temperature.

  • Pycnometer Method:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid fatty acid, ensuring no air bubbles are present, and weighed again.

    • The volume of the pycnometer is known or can be determined using a liquid of known density (e.g., water).

    • The density is calculated by dividing the mass of the fatty acid by the volume of the pycnometer.

  • Hydrometer Method: A hydrometer is placed in the liquid fatty acid, and the density is read directly from the calibrated scale at the point where the liquid surface meets the hydrometer stem.[13]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property. An Abbe refractometer is commonly used for this measurement.[14][15]

  • Sample Preparation: The fatty acid sample is melted if necessary and a few drops are placed on the prism of the refractometer.

  • Procedure: The prisms are closed, and the instrument is allowed to equilibrate to the desired temperature (e.g., 20°C). Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

Determination of Solubility

Solubility is determined by adding a known amount of the solute (cis-11-eicosenoic acid) to a known volume of the solvent and observing the point at which no more solute dissolves.

  • Procedure for Water Solubility: Due to its very low water solubility, this is often an estimated value derived from its chemical structure. Experimental determination can involve techniques like turbidimetry to observe the formation of a separate phase.

  • Procedure for Organic Solvents: A measured amount of the fatty acid is added incrementally to a test tube containing the organic solvent (e.g., chloroform, ethanol) and shaken vigorously after each addition until the solution is saturated.

Determination of pKa

The pKa, a measure of the acidity of the carboxyl group, is typically determined by potentiometric titration.

  • Sample Preparation: A known concentration of cis-11-eicosenoic acid is dissolved in a suitable solvent mixture (e.g., water/alcohol).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

Omega-9 Fatty Acid Metabolic Pathway

Cis-11-eicosenoic acid is part of the omega-9 fatty acid metabolic pathway. This pathway involves a series of elongation and desaturation reactions.

Omega9_Pathway stearic_acid Stearic Acid (18:0) oleic_acid Oleic Acid (18:1, n-9) stearic_acid->oleic_acid Δ9-desaturase gondoic_acid cis-11-Eicosenoic Acid (Gondoic Acid, 20:1, n-9) oleic_acid->gondoic_acid Elongase erucic_acid Erucic Acid (22:1, n-9) gondoic_acid->erucic_acid Elongase nervonic_acid Nervonic Acid (24:1, n-9) erucic_acid->nervonic_acid Elongase

Omega-9 Fatty Acid Synthesis Pathway
General Workflow for Fatty Acid Analysis by GC-MS

The analysis of fatty acids from a biological sample typically involves several key steps, from extraction to instrumental analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) sample->extraction hydrolysis Saponification/ Hydrolysis extraction->hydrolysis derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) hydrolysis->derivatization gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) derivatization->gc_ms Injection separation Separation by GC gc_ms->separation detection Detection by MS separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Fatty Acid Analysis Workflow via GC-MS

References

Unraveling the Science of 11-Eicosenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, biological significance, and experimental analysis of 11-Eicosenoic Acid, a monounsaturated omega-9 fatty acid with emerging therapeutic potential.

This technical guide provides a comprehensive overview of this compound, also known as Gondoic acid, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical characteristics, including its CAS number and molecular weight, and explores its biological roles and associated signaling pathways. Detailed experimental protocols for its analysis and the investigation of its biological effects are also provided to facilitate further research and application.

Core Properties of this compound

This compound is a long-chain monounsaturated fatty acid with the chemical formula C20H38O2. It exists as two primary geometric isomers, cis (Z) and trans (E), each with distinct properties and biological relevance. The cis isomer, (11Z)-eicosenoic acid, is the more common form found in nature.

Property(11Z)-Eicosenoic Acid (cis-isomer)(11E)-Eicosenoic Acid (trans-isomer)
Common Name Gondoic Acidtrans-Gondoic acid
CAS Number 5561-99-9[1][2]62322-84-3[3]
Molecular Weight 310.51 g/mol [2][4]310.52 g/mol [3]
Molecular Formula C20H38O2[1][2]C20H38O2[3]

Biological Significance and Therapeutic Potential

This compound is a naturally occurring fatty acid found in various plant oils, such as jojoba oil, and is also a metabolite in humans and other organisms.[3] It plays a role in maintaining the structure of cell membranes and serves as an energy source. Emerging research has highlighted its potential anti-inflammatory properties, making it a molecule of interest for drug development.

Anti-Inflammatory Effects and the PKCθ/ERK/STAT3 Signaling Pathway

Recent studies have demonstrated that Gondoic acid can alleviate inflammation in Kupffer cells, the resident macrophages in the liver. This anti-inflammatory effect is mediated through the inhibition of reactive oxygen species (ROS) production and the subsequent downregulation of the Protein Kinase C theta (PKCθ), Extracellular signal-regulated kinase (ERK), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5]

Gondoic acid has been shown to significantly inhibit the expression of pro-inflammatory factors in Kupffer cells exposed to lipopolysaccharide (LPS), a potent inflammatory stimulus. The mechanism involves the reduction of LPS-stimulated ROS levels and the enhancement of antioxidant gene expression. By blocking the PKCθ/ERK/STAT3 signaling cascade, Gondoic acid effectively mitigates the inflammatory response.

Gondoic_Acid_Signaling_Pathway cluster_cell Kupffer Cell LPS LPS TLR4 TLR4 LPS->TLR4 PKCtheta PKCθ TLR4->PKCtheta ROS ROS TLR4->ROS ERK ERK PKCtheta->ERK STAT3 STAT3 ERK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Inflammation Pro-inflammatory Cytokines pSTAT3->Inflammation ROS->Inflammation Gondoic_Acid Gondoic Acid (this compound) Gondoic_Acid->PKCtheta Gondoic_Acid->ROS GCMS_Workflow Sample Biological Sample (e.g., Cells, Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification Saponification (Methanolic Base) Extraction->Saponification Methylation FAMEs Derivatization (BF3-Methanol) Saponification->Methylation GC_Separation Gas Chromatography (Separation of FAMEs) Methylation->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Gondoic Acid in Nut Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gondoic acid (cis-11-eicosenoic acid), a monounsaturated omega-9 fatty acid, is a minor yet significant constituent of various nut oils. Its presence and concentration can influence the nutritional and therapeutic properties of these oils, making it a subject of interest for researchers in nutrition, biochemistry, and drug development. This technical guide provides a comprehensive overview of the presence of gondoic acid in several commercially important nut oils. It includes a detailed summary of its concentration, a thorough description of the analytical methodologies used for its quantification, and visual representations of relevant biochemical and experimental workflows. This document is intended to serve as a resource for scientists and professionals engaged in the study of fatty acids and their applications.

Introduction

Gondoic acid (20:1n-9) is a long-chain monounsaturated fatty acid found in various plant-based oils. While not as prevalent as oleic or linoleic acid, its unique structure and metabolic pathways are of increasing interest. In the realm of drug development, the composition of lipid-based excipients can significantly impact drug solubility, bioavailability, and stability. Therefore, a precise understanding of the fatty acid profile of nut oils, including minor components like gondoic acid, is crucial. This guide focuses on the quantitative presence of gondoic acid in pistachio, pecan, macadamia, almond, walnut, and hazelnut oils, providing a consolidated resource for laboratory and clinical research.

Quantitative Presence of Gondoic Acid in Nut Oils

The concentration of gondoic acid varies among different nut species and can be influenced by factors such as cultivar, geographical origin, and processing methods. The following table summarizes the available quantitative data for gondoic acid in the specified nut oils.

Nut OilGondoic Acid (cis-11-eicosenoic acid) Content (% of total fatty acids)Reference(s)
Pistachio Oil (Pistacia vera)0.41 - 0.59[1]
Pecan Oil (Carya illinoinensis)0.22 - 0.30 (as 11-Eicosenoic acid)
Macadamia Nut Oil (Macadamia integrifolia)~3.5 (as Eicosenoic acid, C20:1)
Almond Oil (Prunus dulcis)≤ 0.3 (reported as Gadoleic acid, C20:1)
Walnut Oil (Juglans regia)Eicosenoic acid (C20:1) detected[1]
Hazelnut Oil (Corylus avellana)Not typically reported in major fatty acid profiles

Note on Isomers: It is critical to distinguish gondoic acid (this compound) from its isomer, gadoleic acid (9-eicosenoic acid). Some analyses may report a general "eicosenoic acid" (C20:1) value, which encompasses all isomers. The data presented here specifies the isomer where the source has made that distinction. For almond oil, the reported value is for gadoleic acid, a different C20:1 isomer. In macadamia and walnut oils, the broader "eicosenoic acid" is reported, which likely includes gondoic acid. For hazelnut oil, gondoic acid is not typically quantified as a major or minor fatty acid in publicly available literature.

Experimental Protocols for Gondoic Acid Quantification

The standard and most widely accepted method for the quantitative analysis of fatty acids in oils is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The general workflow involves the conversion of fatty acids in the triglyceride form into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

Oil Extraction

Prior to fatty acid analysis, the oil must be extracted from the nut kernels. Common laboratory methods include:

  • Soxhlet Extraction: This is a classic and thorough method involving the continuous extraction of the lipid content from a solid sample (ground nuts) using an organic solvent like n-hexane.

  • Cold Pressing: This mechanical extraction method avoids the use of solvents and high temperatures, which can be crucial for preserving the natural state of the oil and preventing oxidation.

  • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent, which is non-toxic and can be easily removed, yielding a high-purity oil extract.

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

The triglycerides in the extracted oil are converted to FAMEs through transesterification. A common and effective method is the use of a boron trifluoride-methanol (BF3-methanol) reagent.

Protocol:

  • Sample Preparation: Weigh approximately 20-50 mg of the extracted nut oil into a screw-cap glass tube.

  • Saponification (Optional but recommended for accuracy): Add 1-2 mL of 0.5 M methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes. This step hydrolyzes the triglycerides into glycerol and free fatty acid salts.

  • Methylation: Cool the sample and add 2-3 mL of 14% BF3-methanol solution. Seal the tube and heat again at 100°C for 5-30 minutes. This reaction converts the free fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling to room temperature, add 1-2 mL of a non-polar solvent (e.g., n-hexane or isooctane) and 5-7 mL of a saturated NaCl solution.

  • Phase Separation: Shake the tube vigorously and then allow the layers to separate. The upper hexane layer, containing the FAMEs, is carefully collected for GC analysis.

  • Drying: The collected hexane layer can be passed through a small amount of anhydrous sodium sulfate to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are then analyzed by GC-MS to separate and identify the individual fatty acids.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent, Shimadzu, or equivalent system.

  • Column: A polar capillary column, such as a BPX70 or a similar cyanopropyl-substituted column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 1:50 is common.

  • Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points. A typical program might be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min.

    • Final hold: Hold at 240°C for 10-15 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Identification and Quantification
  • Identification: FAMEs are identified by comparing their retention times with those of known standards (e.g., a 37-component FAME mix) and by matching their mass spectra with reference libraries such as the NIST/Wiley library.

  • Quantification: The concentration of each fatty acid is determined by calculating the area of its corresponding peak in the chromatogram. The percentage of each fatty acid is then calculated as the ratio of its peak area to the total area of all fatty acid peaks. For more precise quantification, an internal standard (e.g., heptadecanoic acid, C17:0) can be added to the sample before derivatization.

Visualizations

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates the key stages in the analysis of gondoic acid and other fatty acids in nut oils.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing start Nut Sample grinding Grinding/Homogenization start->grinding extraction Oil Extraction (e.g., Soxhlet, Cold Press) grinding->extraction transesterification Transesterification to FAMEs (BF3-Methanol Method) extraction->transesterification Extracted Oil gcms GC-MS Analysis transesterification->gcms FAMEs in Solvent separation Chromatographic Separation gcms->separation detection Mass Spectrometry Detection separation->detection identification Peak Identification (Retention Time & Mass Spectra) detection->identification Raw Data quantification Quantification (Peak Area Integration) identification->quantification report Data Reporting (% Fatty Acid Composition) quantification->report

Caption: Experimental workflow for the quantification of fatty acids in nut oils.

Simplified Biosynthesis Pathway of Long-Chain Fatty Acids

This diagram illustrates the general pathway for the elongation of oleic acid to produce longer-chain monounsaturated fatty acids like gondoic acid in plants.

Fatty_Acid_Elongation Oleoyl_ACP Oleoyl-ACP (C18:1-ACP) FAT Acyl-ACP Thioesterase (FAT) Oleoyl_ACP->FAT Oleoyl_CoA Oleoyl-CoA (C18:1-CoA) Elongase Fatty Acid Elongase (KCS) Oleoyl_CoA->Elongase + Malonyl-CoA Gondoic_Acid_Intermediate Gondoic Acid Precursor (in TAGs/Phospholipids) Acyl_Incorporation Incorporation into Triglycerides (TAGs) Gondoic_Acid_Intermediate->Acyl_Incorporation Gondoic_Acid Gondoic Acid (C20:1) FAT->Oleoyl_CoA Elongase->Gondoic_Acid_Intermediate Acyl_Incorporation->Gondoic_Acid as part of oil

References

The Metabolic Journey of Dietary 11-Eicosenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with a 20-carbon chain.[1][2] It is not synthesized by the human body and must be obtained through dietary sources, primarily plant and nut oils.[2] This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of dietary this compound, from its absorption and distribution to its cellular metabolism and physiological roles. The guide is intended for researchers, scientists, and drug development professionals interested in the biological activities and therapeutic potential of this long-chain fatty acid.

Absorption, Distribution, and Excretion

While specific quantitative data for the absorption, distribution, and excretion of this compound are limited, studies on structurally similar long-chain monounsaturated fatty acids, such as oleic acid and erucic acid, provide valuable insights.

Absorption

Dietary fats, including triglycerides containing this compound, undergo hydrolysis in the small intestine, releasing free fatty acids. These are then absorbed by enterocytes. Studies on oleic acid in rats have shown that it is readily absorbed following oral administration.[3] It is expected that this compound follows a similar absorption mechanism.

Tissue Distribution

As a proxy for the potential distribution of this compound, the following table summarizes the tissue distribution of oleic acid in rats after oral administration of Brucea javanica oil emulsion.[3]

TissueConcentration of Oleic Acid (μg/g) at 2h post-administration
Prostate150.2 ± 25.1
Small Intestine120.5 ± 18.9
Stomach105.3 ± 15.7
Liver89.7 ± 12.4
Lung78.4 ± 10.1
Kidney75.1 ± 9.8
Heart68.9 ± 8.5
Spleen65.2 ± 7.9
Testis59.8 ± 7.1
Brain45.3 ± 5.6

Table 1: Tissue distribution of oleic acid in rats 2 hours after oral administration of Brucea javanica oil emulsion (2 mL/kg). Data are presented as mean ± SD (n=6).[3] This table is provided as an illustrative example for a similar fatty acid due to the lack of direct quantitative data for this compound.

Excretion

The primary route of excretion for fatty acids and their metabolites is through feces and urine. A study on the excretion of another long-chain fatty acid, erucic acid, in rats provides some insight into the potential excretory pathways.[1][4]

Metabolic Pathways

Dietary this compound is subject to several key metabolic transformations within the cell, primarily beta-oxidation for energy production, and elongation and desaturation to form other fatty acids.

Beta-Oxidation

As a long-chain fatty acid, this compound can be broken down through mitochondrial and peroxisomal beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for energy production.[5][6] The rate of beta-oxidation for this compound compared to other fatty acids has not been extensively quantified. However, studies on very-long-chain monounsaturated fatty acids suggest that their oxidation can be slower than that of shorter-chain fatty acids.[7]

Beta_Oxidation Dietary this compound Dietary this compound 11-Eicosenoyl-CoA 11-Eicosenoyl-CoA Dietary this compound->11-Eicosenoyl-CoA Acyl-CoA Synthetase Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA 11-Eicosenoyl-CoA->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation 11-Eicosenoyl-CoA->Peroxisomal Beta-Oxidation L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Energy Production Elongation_Desaturation Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) This compound (20:1n-9) This compound (20:1n-9) Oleic Acid (18:1n-9)->this compound (20:1n-9) Elongase Erucic Acid (22:1n-9) Erucic Acid (22:1n-9) This compound (20:1n-9)->Erucic Acid (22:1n-9) Elongase PKC_ERK_STAT3_Pathway cluster_cell Kupffer Cell LPS LPS TLR4 TLR4 LPS->TLR4 PKCθ PKCθ TLR4->PKCθ Activates ERK ERK PKCθ->ERK Phosphorylates STAT3 STAT3 ERK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Gondoic_Acid Gondoic Acid Gondoic_Acid->PKCθ Inhibits Gondoic_Acid->ERK Inhibits Gondoic_Acid->STAT3 Inhibits Experimental_Workflow cluster_animal_study Animal Study cluster_analysis Sample Analysis Acclimation Acclimation Dosing Dosing Acclimation->Dosing Sample_Collection Sample_Collection Dosing->Sample_Collection Sample_Processing Sample_Processing Sample_Collection->Sample_Processing Lipid_Extraction Lipid_Extraction Sample_Processing->Lipid_Extraction Derivatization Derivatization Lipid_Extraction->Derivatization GCMS_Analysis GCMS_Analysis Derivatization->GCMS_Analysis Data_Analysis Data_Analysis GCMS_Analysis->Data_Analysis

References

Methodological & Application

Application Note: High-Purity Extraction of 11-Eicosenoic Acid from Jojoba Oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid that constitutes a significant portion of jojoba oil.[1] Jojoba oil is unique in the plant kingdom as it is predominantly composed of liquid wax esters rather than triglycerides.[2] These wax esters are primarily combinations of long-chain fatty acids and fatty alcohols, with this compound being a major acyl component.[3][4] This application note provides a detailed protocol for the laboratory-scale extraction and purification of this compound from commercial jojoba oil. The protocol is designed for researchers in biochemistry, natural product chemistry, and drug development.

The methodology involves two primary stages:

  • Saponification and Acidulation: The wax esters in jojoba oil are first hydrolyzed using a strong base (saponification) to yield fatty acid salts (soaps) and fatty alcohols. Subsequent acidification liberates the free fatty acids (FFAs).[5][6]

  • Urea Adduction for Purification: The resulting mixture of FFAs is then purified using the urea adduction (or urea complexation) method. This technique effectively separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids, including this compound, form crystalline inclusion complexes with urea, while polyunsaturated fatty acids remain in the liquid phase.[7][8] This allows for the selective isolation and enrichment of the target compound.

This protocol provides a robust and scalable method for obtaining high-purity this compound for research and development purposes.

Data Presentation

Table 1: Typical Fatty Acid Composition of Jojoba Oil The following table summarizes the typical range of fatty acids found in jojoba oil, highlighting the high prevalence of this compound.

Fatty AcidCarbon Chain:Double BondsPercentage (%)
Palmitic AcidC16:0≤ 3.0
Oleic AcidC18:15.0 - 15.0
This compound (Gondoic Acid) C20:1 65.0 - 80.0 [3]
Erucic AcidC22:110.0 - 20.0[3]
Nervonic AcidC24:1≤ 3.0[3]
Other Fatty Acids-≤ 3.0[3]

Table 2: Expected Purity and Yield from Urea Adduction This table provides an estimate of the purity and recovery of this compound that can be achieved using the described urea adduction protocol. Actual results may vary based on starting material and experimental conditions.

ParameterValueNotes
Purity of this compound> 90%Purity is dependent on the number of recrystallization steps.
Recovery from FFA Mixture75 - 85%Losses occur during filtration and washing steps.
Overall Yield from Jojoba Oil25 - 35% (w/w)This accounts for the fatty acid portion of the wax ester and procedural losses.

Experimental Protocols

Protocol 1: Saponification of Jojoba Oil and Liberation of Free Fatty Acids

This protocol details the hydrolysis of jojoba oil wax esters to produce a mixture of free fatty acids and fatty alcohols.

Materials and Equipment:

  • Jojoba Oil (100 g)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), concentrated

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (1 L) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (1 L)

  • Rotary evaporator

  • pH indicator strips

Procedure:

  • Saponification: a. Place 100 g of jojoba oil into a 1 L round-bottom flask. b. Prepare a solution of 25 g of KOH in 250 mL of 95% ethanol. Caution: This is an exothermic reaction; prepare in an ice bath. c. Add the ethanolic KOH solution to the jojoba oil in the flask. d. Equip the flask with a reflux condenser and heat the mixture to 80°C with constant stirring. e. Maintain the reflux for 2 hours to ensure complete saponification. The solution should become clear and homogeneous.[9]

  • Solvent Removal: a. After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Acidulation: a. Transfer the resulting soap paste into a 1 L beaker and dissolve it in 300 mL of warm distilled water. b. Slowly add concentrated HCl with vigorous stirring until the pH of the solution is approximately 1-2 (test with pH paper). This will precipitate the free fatty acids and fatty alcohols.

  • Extraction: a. Transfer the acidified mixture to a 1 L separatory funnel. b. Add 200 mL of hexane to the funnel, shake vigorously for 2 minutes, and allow the layers to separate. The top layer (hexane) contains the fatty acids and fatty alcohols. c. Drain the lower aqueous layer and collect the upper organic layer. d. Perform two additional extractions of the aqueous layer with 100 mL of hexane each time. e. Combine all organic extracts.

  • Washing and Drying: a. Wash the combined hexane extract with 100 mL of saturated NaCl solution to remove residual water-soluble impurities. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). c. Decant or filter the dried solution to remove the Na₂SO₄.

  • Final Product: a. Evaporate the hexane using a rotary evaporator to obtain a mixture of free fatty acids and fatty alcohols. b. Record the total weight of the obtained mixture.

Protocol 2: Purification of this compound via Urea Adduction

This protocol describes the selective crystallization of this compound from the FFA mixture using urea.

Materials and Equipment:

  • Free Fatty Acid (FFA) mixture from Protocol 1

  • Urea

  • Methanol

  • Erlenmeyer flasks (2 L)

  • Water bath

  • Buchner funnel and vacuum flask

  • Filter paper

  • Hydrochloric Acid (HCl), 1 M

  • Hexane

Procedure:

  • Urea Solution Preparation: a. In a 2 L Erlenmeyer flask, dissolve 150 g of urea in 600 mL of methanol. b. Heat the mixture in a water bath to approximately 65-70°C with stirring until the urea is completely dissolved.[8]

  • Complex Formation: a. In a separate flask, dissolve 50 g of the FFA mixture (from Protocol 1) in 100 mL of methanol, warming slightly if necessary. b. Add the warm FFA solution to the urea-methanol solution. The recommended ratio of Urea:FFA is 3:1 (w/w).[10] c. Swirl the flask to ensure thorough mixing.

  • Crystallization: a. Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate the crystallization of the urea-fatty acid adducts.[10] A white crystalline precipitate will form.

  • Filtration: a. Separate the crystalline adducts from the liquid filtrate using vacuum filtration with a Buchner funnel. b. The filtrate contains the non-complexed fatty acids (primarily polyunsaturated) and fatty alcohols. c. Wash the crystalline cake on the funnel with a small amount of cold methanol to remove any entrapped impurities.

  • Decomposition of the Adduct: a. Transfer the urea adduct crystals to a beaker containing 500 mL of warm (50-60°C) water. b. Acidify the suspension with 1 M HCl to a pH of 1-2 while stirring. This breaks down the urea complex, liberating the enriched fatty acids.

  • Extraction of Enriched Fatty Acids: a. Transfer the mixture to a separatory funnel. The liberated fatty acids will form an oily layer on top. b. Extract the fatty acids three times with 150 mL portions of hexane. c. Combine the hexane extracts, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Final Product: a. Evaporate the hexane using a rotary evaporator to yield the purified this compound. b. For higher purity, this urea adduction process can be repeated.

Protocol 3: Quality Control by Gas Chromatography (GC)

The purity of the final product should be assessed using Gas Chromatography.

Procedure Outline:

  • Derivatization: Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent like BF₃-methanol or methanolic HCl.[11]

  • GC Analysis: a. Inject the FAMEs sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID). b. Use a suitable capillary column (e.g., a polar column like DB-23 or equivalent). c. The oven temperature is programmed to ramp up to separate the different FAMEs based on their chain length and degree of unsaturation.[11]

  • Quantification: Identify the peak corresponding to this compound methyl ester by comparing its retention time with a known standard. The relative percentage of each fatty acid is determined by integrating the peak areas.[4]

Mandatory Visualization

G start_node Jojoba Oil (Wax Esters) p1 Protocol 1: Saponification start_node->p1 KOH, Ethanol Reflux @ 80°C process_node process_node intermediate_node intermediate_node final_node Purified this compound (>90% Purity) p5 Protocol 3: GC Analysis final_node->p5 QC Check waste_node waste_node i1 Soaps & Fatty Alcohols p2 Extraction with Hexane i1->p2 Conc. HCl (Acidulation) i2 Mixed Free Fatty Acids & Fatty Alcohols p3 Protocol 2: Urea Adduction i2->p3 Urea, Methanol waste1 Fatty Alcohols, PUFAs p3->waste1 Filtrate i3 Urea-Fatty Acid Crystals p4 Decomposition & Extraction i3->p4 Warm H₂O, HCl

Caption: Overall experimental workflow for the extraction and purification of this compound.

G cluster_0 Urea Adduction Principle cluster_1 cluster_2 Separation by Filtration input_node input_node process_node process_node output_node output_node reject_node reject_node input FFA Mixture in Methanol Solution process Add Urea Solution & Cool to 4°C input->process sfa SFA mufa MUFA pufa PUFA crystals Crystalline Adduct (Solid Phase) process->crystals Forms Urea Inclusion Complex filtrate Filtrate (Liquid Phase) process->filtrate Remains in Solution sfa_c SFA mufa_c MUFA pufa_f PUFA

Caption: Principle of separating fatty acids (FAs) using the urea adduction method.

References

Application Notes and Protocols for the GC-MS Analysis of 11-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 11-Eicosenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary steps from sample preparation to data acquisition and analysis, tailored for professionals in research and drug development.

Introduction

This compound (C20:1n-9), a long-chain monounsaturated fatty acid, is implicated in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its role in metabolic pathways and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids.[1][2][3] Due to the low volatility of free fatty acids, a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), is essential for successful GC-MS analysis.[1] This protocol focuses on the transesterification of this compound to its methyl ester for subsequent GC-MS analysis.

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of this compound is presented below. This workflow encompasses sample preparation, including extraction and derivatization, followed by GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., Acetyl Chloride/Methanol) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1: Experimental workflow for GC-MS analysis of this compound.
Sample Preparation: Lipid Extraction

The extraction of total lipids from biological samples is the primary step. The Folch method is a widely recognized and robust procedure for this purpose.[1]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., a deuterated analog of a fatty acid not expected in the sample)

  • Glass centrifuge tubes with PTFE-lined caps

Protocol:

  • To a known amount of the biological sample in a glass centrifuge tube, add an appropriate volume of the internal standard solution.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent mixture should be at least 20 times the volume of the sample to ensure complete extraction.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.9% NaCl solution to the mixture to induce phase separation. The volume of the salt solution should be about one-fifth of the total volume of the chloroform:methanol mixture.

  • Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

To enhance volatility for GC analysis, the extracted fatty acids are converted to their corresponding methyl esters. A method using acetyl chloride in methanol is effective for this transesterification.[2]

Materials:

  • Dried lipid extract

  • Anhydrous Methanol

  • Acetyl Chloride

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Heating block or water bath

Protocol:

  • To the dried lipid extract, add 2 mL of a freshly prepared 5% (v/v) solution of acetyl chloride in anhydrous methanol.

  • Securely cap the tube and heat the mixture at 100°C for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of hexane to the tube, followed by 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

  • Vortex the mixture for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table provides a representative set of GC-MS parameters for the analysis of this compound methyl ester. These parameters may require optimization based on the specific instrumentation and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent HP-5MS-UI capillary column (30 m x 0.25 mm x 0.25 µm) or a polar cyano-column.[2][4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[4]
Injection Volume 1 µL
Injector Mode Splitless[4]
Injector Temperature 250 - 280°C[4]
Oven Program Initial temperature of 100°C held for 2 min, then ramped to 180°C at 15°C/min, followed by a ramp to 250°C at 5°C/min and held for 3 min, and a final ramp to 320°C at 20°C/min held for 12 min.[4]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Acquisition Mode Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for qualitative analysis.

Quantitative Data and Analysis

For accurate quantification, a calibration curve should be prepared using a certified standard of this compound methyl ester. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound methyl ester.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound methyl ester24.03[5]222[6]55, 69, 83, 97[6]

Note: Retention times can vary significantly depending on the GC column, oven temperature program, and carrier gas flow rate.

The logical relationship for quantification using an internal standard is illustrated in the diagram below.

Quantification_Logic cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Peak Peak Area of This compound Methyl Ester Calculate_Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Peak->Calculate_Ratio IS_Peak Peak Area of Internal Standard IS_Peak->Calculate_Ratio Calibration_Curve Calibration Curve (Analyte/IS Ratio vs. Concentration) Determine_Concentration Determine Concentration of This compound Calibration_Curve->Determine_Concentration Calculate_Ratio->Determine_Concentration

Figure 2: Logic diagram for quantification using an internal standard.

Conclusion

The protocols and data presented in this application note provide a robust framework for the reliable analysis of this compound in various biological matrices using GC-MS. Adherence to these methodologies, with appropriate optimization for specific laboratory conditions, will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, facilitating a deeper understanding of the role of this fatty acid in health and disease.

References

Application Notes and Protocols for the Synthesis and Analysis of 11-Eicosenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenoic acid methyl ester is a monounsaturated omega-9 fatty acid methyl ester. It serves as a valuable analytical standard in lipidomic studies and gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of fatty acids in various biological and industrial samples.[1] Its synthesis is crucial for ensuring a high-purity standard for these analytical applications. Furthermore, derivatives of this compound have been investigated for their potential immunomodulatory effects, making the synthesis of its methyl ester relevant for research in drug development. This document provides detailed protocols for the synthesis of this compound methyl ester via two common methods: Fischer esterification and base-catalyzed transesterification. It also includes comprehensive protocols for its analysis by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Synthesis of this compound Methyl Ester - A Comparative Overview
Synthesis MethodStarting MaterialCatalystKey Reaction ConditionsTypical YieldPurityReference
Fischer EsterificationThis compoundSulfuric Acid (H₂SO₄)Methanol (excess), Reflux (65°C), 2-4 hours>90%>98% (after purification)[2][3][4]
Base-Catalyzed TransesterificationJojoba OilSodium Methoxide (NaOMe)Methanol/Oil molar ratio 7.5:1, 60°C, 4 hours~79% (FAME fraction)High, contains 51% of methyl cis-11-eicosenoate[5]
Table 2: Analytical Parameters for this compound Methyl Ester
Analytical TechniqueParameterValueReference
GC-MS Kovats Retention Index (non-polar column)2279[6][7]
Key Mass Fragments (m/z)324 (M+), 293, 264, 222, 180, 138, 96, 55[8][9]
¹H NMR (CDCl₃) Chemical Shift (δ) of -OCH₃~3.67 ppm (s)[6]
Chemical Shift (δ) of C=C-H ~5.35 ppm (m)[6]
¹³C NMR (CDCl₃) Chemical Shift (δ) of C =O~174.3 ppm[6]
Chemical Shift (δ) of -OC H₃~51.4 ppm[6]
Chemical Shift (δ) of C =C ~129.9 ppm[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Methyl Ester via Fischer Esterification

This protocol describes the direct esterification of this compound with methanol using an acid catalyst.

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., a 0.2 to 0.5 M solution of the acid in methanol).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C) with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound methyl ester.

  • For higher purity, the crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.[10]

Protocol 2: Synthesis of this compound Methyl Ester via Base-Catalyzed Transesterification of Jojoba Oil

This protocol describes the production of a fatty acid methyl ester (FAME) mixture rich in this compound methyl ester from a triglyceride source like Jojoba oil.[5]

Materials:

  • Jojoba oil

  • Methanol (anhydrous)

  • Sodium methoxide (NaOMe) or Potassium Hydroxide (KOH)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Autoclave or suitable reaction vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ensure the Jojoba oil has a low free fatty acid content (< 1%). If necessary, perform an initial acid-catalyzed esterification to reduce acidity.

  • In a reaction vessel, add Jojoba oil and methanol in a 1:7.5 molar ratio of oil to methanol.[5]

  • Add the base catalyst, such as sodium methoxide (1 wt% of the oil).[5]

  • Seal the vessel and heat the mixture to 60°C with vigorous stirring (e.g., 600 rpm) for 4 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.

  • Separate the lower glycerol layer.

  • Wash the upper methyl ester layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.

  • Dry the methyl ester layer over anhydrous sodium sulfate, filter, and remove the solvent (if any was used for extraction) using a rotary evaporator.

  • The resulting product is a mixture of fatty acid methyl esters, with a significant proportion being this compound methyl ester.[5]

Protocol 3: Analysis of this compound Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the synthesized this compound methyl ester for purity and identification.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms, or a wax column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Procedure:

  • Prepare a dilute solution of the synthesized this compound methyl ester in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data according to the specified instrument conditions.

  • Identify the peak corresponding to this compound methyl ester by comparing its retention time with that of a known standard and by analyzing its mass spectrum. The mass spectrum should show the characteristic molecular ion peak at m/z 324 and other fragment ions.[8][9]

Protocol 4: Analysis of this compound Methyl Ester by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of the synthesized this compound methyl ester.

Instrumentation and Conditions:

  • NMR Spectrometer: 300 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

Procedure:

  • Dissolve approximately 10-20 mg of the purified this compound methyl ester in about 0.7 mL of CDCl₃ in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra and identify the characteristic chemical shifts:

    • ¹H NMR: Look for a singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃), and a multiplet around 5.35 ppm for the olefinic protons (-CH=CH-).[6]

    • ¹³C NMR: Identify the carbonyl carbon of the ester at approximately 174.3 ppm, the methyl ester carbon at around 51.4 ppm, and the olefinic carbons at about 129.9 ppm.[6]

Mandatory Visualizations

Synthesis_Workflow cluster_esterification Fischer Esterification cluster_transesterification Base-Catalyzed Transesterification cluster_purification Purification cluster_analysis Analysis A1 This compound A_react Reflux (65°C) A1->A_react A2 Methanol (excess) A2->A_react A3 H₂SO₄ (catalyst) A3->A_react A_prod Crude 11-Eicosenoic Acid Methyl Ester A_react->A_prod Esterification P1 Washing & Extraction A_prod->P1 B1 Jojoba Oil (Triglyceride) B_react Heat (60°C) B1->B_react B2 Methanol B2->B_react B3 NaOMe (catalyst) B3->B_react B_prod FAME Mixture & Glycerol B_react->B_prod Transesterification B_prod->P1 P2 Drying P1->P2 P3 Solvent Removal P2->P3 P4 Column Chromatography (Optional) P3->P4 Final_Product Pure 11-Eicosenoic Acid Methyl Ester P4->Final_Product C1 GC-MS C2 NMR Spectroscopy Final_Product->C1 Final_Product->C2

Caption: Workflow for the synthesis and analysis of this compound methyl ester.

Fischer_Esterification_Pathway reactant1 This compound (R-COOH) protonated_carbonyl Protonated Carbonyl [R-C(OH)₂]⁺ reactant1->protonated_carbonyl + H⁺ reactant2 Methanol (CH₃OH) tetrahedral_intermediate Tetrahedral Intermediate catalyst H⁺ (from H₂SO₄) protonated_carbonyl->tetrahedral_intermediate + CH₃OH ester_intermediate Protonated Ester tetrahedral_intermediate->ester_intermediate - H₂O product This compound Methyl Ester (R-COOCH₃) ester_intermediate->product - H⁺ water Water (H₂O)

Caption: Simplified signaling pathway of Fischer Esterification.

Analytical_Workflow start Synthesized Product sample_prep Sample Preparation (Dilution in Solvent) start->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis sample_prep->nmr data_analysis_gcms Data Analysis: - Retention Time - Mass Spectrum gc_ms->data_analysis_gcms data_analysis_nmr Data Analysis: - Chemical Shifts - Coupling Constants nmr->data_analysis_nmr identification Structural Confirmation & Purity Assessment data_analysis_gcms->identification data_analysis_nmr->identification

Caption: Workflow for the analytical characterization of the synthesized product.

References

Application Notes and Protocols: 11-Eicosenoic Acid as a Biomarker in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenoic acid (also known as gondoic acid) is a monounsaturated omega-9 fatty acid that is emerging as a potential biomarker in the field of lipidomics.[1][2] Altered levels of this long-chain fatty acid have been associated with certain pathological conditions, notably schizophrenia and other psychoses, making it a molecule of interest for diagnostic and therapeutic research.[3][4] These application notes provide a comprehensive overview of the methodologies for quantifying this compound in biological samples and explore its potential role in relevant signaling pathways.

Quantitative Data

The concentration of this compound in biological fluids can vary depending on the physiological or pathological state. The following tables summarize available quantitative data, highlighting its potential as a biomarker.

Table 1: Reference Range of this compound in Human Plasma/Serum

AnalyteMatrixPopulationConcentration Range (µmol/L)Source
This compoundSerum/PlasmaHealthy Adults3.7 - 18.1[5]

Table 2: Relative Abundance of this compound in Schizophrenia

AnalyteMatrixPatient GroupControl GroupFold Changep-valueSource
cis-11-Eicosenoic AcidSerumSchizophreniaHealthy Controls3.18< 0.05[4]
cis-11-Eicosenoic AcidSerumAcute PsychosisRemissionSignificantly HigherNot specified[3]

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose.

Protocol 1: Quantification of Total this compound in Human Plasma/Serum by GC-MS

This protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.

1. Lipid Extraction (Folch Method) [6]

  • To 100 µL of serum or plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Derivatization to FAMEs [6]

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

  • Incubate at 80°C for 10 minutes to saponify the lipids.

  • Cool the sample to room temperature.

  • Add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Incubate at 80°C for 2 minutes for methylation.

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis [7]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 220°C at 5°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use an internal standard (e.g., heptadecanoic acid, C17:0) added before the extraction step for accurate quantification. Create a calibration curve using a certified standard of this compound methyl ester.

cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis serum Serum/Plasma Sample folch Folch Extraction (Chloroform:Methanol) serum->folch lipids Lipid Extract folch->lipids saponification Saponification (Methanolic NaOH) lipids->saponification methylation Methylation (BF3 in Methanol) saponification->methylation fames Fatty Acid Methyl Esters (FAMEs) methylation->fames gcms GC-MS Analysis fames->gcms data Quantitative Data gcms->data

GC-MS Experimental Workflow
Protocol 2: Quantification of Free this compound in Human Plasma/Serum by LC-MS/MS

This protocol is suitable for the analysis of non-esterified (free) this compound and does not require derivatization.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction) [8]

  • To 100 µL of serum or plasma, add an internal standard (e.g., 11-eicosenoic-d2 acid).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 250 µL of water and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer into a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis [1][9]

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start with 60% B.

    • Linearly increase to 98% B over 10 minutes.

    • Hold at 98% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 309.3 -> Product ion (m/z) 309.3 (for quantification) and another product ion for confirmation.

    • Internal Standard (11-eicosenoic-d2 acid): Precursor ion (m/z) 311.3 -> Product ion (m/z) 311.3.

  • Quantification: Create a calibration curve using a certified standard of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis serum Serum/Plasma Sample + Internal Standard precipitation Protein Precipitation (Acetonitrile) serum->precipitation lle Liquid-Liquid Extraction (MTBE) precipitation->lle extract Dried Extract lle->extract reconstitution Reconstitution extract->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Quantitative Data lcms->data

LC-MS/MS Experimental Workflow

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known functions of other long-chain fatty acids, it is plausible that this compound may exert its effects through interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and by influencing inflammatory pathways such as the NF-κB signaling cascade.

Potential Interaction with PPARγ Signaling

PPARs are transcription factors that play a crucial role in lipid metabolism and inflammation.[10] Other fatty acids, such as eicosapentaenoic acid (EPA), are known to activate PPARγ.[11] It is hypothesized that this compound may also act as a ligand for PPARγ, thereby influencing the expression of genes involved in lipid storage and inflammation.

cluster_cell Cell Eico 11-Eicosenoic Acid PPARg PPARγ Eico->PPARg Binds & Activates (?) RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds TargetGenes Target Genes (Lipid Metabolism, Inflammation) PPRE->TargetGenes Regulates Transcription Response Biological Response TargetGenes->Response

Hypothesized PPARγ Signaling
Potential Modulation of NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation.[12] Some fatty acids can modulate this pathway, either by promoting or inhibiting the activation of NF-κB. Given the association of altered this compound levels with neuropsychiatric conditions that often have an inflammatory component, it is possible that this fatty acid influences NF-κB signaling, potentially leading to changes in the expression of pro-inflammatory cytokines.

cluster_cell Cell Eico 11-Eicosenoic Acid IKK IKK Complex Eico->IKK Modulates (?) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Transcription

Potential NF-κB Pathway Modulation

Conclusion

This compound shows promise as a biomarker, particularly in the context of neuropsychiatric disorders. The provided protocols offer a starting point for its reliable quantification in lipidomics studies. Further research is warranted to fully elucidate its role in signaling pathways and to validate its clinical utility. These application notes serve as a resource to facilitate further investigation into this intriguing fatty acid.

References

Gondoic Acid: Application Notes and Protocols for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gondoic acid, a monounsaturated omega-9 fatty acid (cis-11-eicosenoic acid), is emerging as a beneficial ingredient in cosmetic formulations. Predominantly found in natural sources such as Jojoba, Camelina, and Moringa oils, it offers a range of skincare benefits attributed to its unique molecular structure.[1][2] These application notes provide a comprehensive overview of the current understanding of gondoic acid's utility in cosmetics, supported by experimental protocols for its evaluation.

Gondoic acid's primary functions in skincare formulations include serving as a moisturizing, skin-conditioning, and emollient agent.[1][3] Its biocompatibility and similarity to human sebum make it an excellent candidate for repairing the skin barrier and regulating sebum production.[2] Furthermore, recent studies have elucidated its anti-inflammatory properties, adding to its potential in dermo-cosmetic applications.[4]

Mechanism of Action

Gondoic acid's bioactivity stems from its ability to modulate key signaling pathways and physiological processes within the skin:

  • Enhanced Skin Barrier Function and Hydration: As a long-chain fatty acid, gondoic acid integrates into the skin's lipid barrier, reinforcing its structure and reducing transepidermal water loss (TEWL). This leads to improved skin hydration and overall barrier integrity.[2]

  • Anti-inflammatory Effects: Gondoic acid has been shown to exert anti-inflammatory activity by inhibiting the production of Reactive Oxygen Species (ROS) and downregulating the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4][5] This pathway is a known mediator of inflammatory responses in various cell types, and its inhibition can alleviate inflammation-related skin conditions.

Quantitative Data Summary

While specific clinical data for pure gondoic acid on skin parameters is still emerging, studies on oils rich in this fatty acid provide valuable insights.

Parameter Source Material Effect Study Type Reference
Skin Barrier Function Jojoba Oil (High in Gondoic Acid)Significant improvement in skin barrier functionIn-vivo[2]
Skin Hydration Jojoba Oil (High in Gondoic Acid)Increased skin hydrationIn-vivo[2]
Anti-inflammatory Gondoic AcidInhibition of pro-inflammatory markers (NLRP3, IL-1β, IL-1α, IL-6, COX2, iNOS)In-vitro (Kupffer cells)[4]
Sebum Control Jojoba Oil (High in Gondoic Acid)Regulation of sebum productionGeneral literature[2]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity in Human Keratinocytes

This protocol outlines a method to assess the anti-inflammatory effects of gondoic acid on human epidermal keratinocytes (e.g., HaCaT cell line) by measuring the expression of pro-inflammatory cytokines.

1. Materials and Reagents:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Gondoic acid (≥98% purity)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kits for IL-6 and IL-8

2. Cell Culture and Treatment:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of gondoic acid (e.g., 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring final DMSO concentration is non-toxic, typically <0.1%) for 24 hours.

  • Induce inflammation by adding LPS (1 µg/mL) to the media and incubate for another 24 hours. A vehicle control (solvent only) and a positive control (LPS only) should be included.

3. Gene Expression Analysis (qRT-PCR):

  • After treatment, wash cells with PBS and lyse to extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR to quantify the relative mRNA expression levels of pro-inflammatory cytokines such as IL-6 and IL-8. Use a housekeeping gene (e.g., GAPDH) for normalization.

4. Protein Expression Analysis (ELISA):

  • Collect the cell culture supernatant after the treatment period.

  • Measure the concentration of secreted IL-6 and IL-8 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

5. Data Analysis:

  • Calculate the fold change in gene expression relative to the control group.

  • Determine the concentration of cytokines from the standard curve in the ELISA assay.

  • Statistically analyze the data to determine the significance of gondoic acid's effect.

Anti_Inflammatory_Assay_Workflow Start Start: Culture HaCaT Cells Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Pre_Treatment Pre-treat with Gondoic Acid (24h) Seed_Cells->Pre_Treatment Inflammation Induce Inflammation with LPS (24h) Pre_Treatment->Inflammation Collect_Samples Collect Supernatant and Cell Lysate Inflammation->Collect_Samples RNA_Extraction RNA Extraction Collect_Samples->RNA_Extraction ELISA ELISA for IL-6, IL-8 Protein Collect_Samples->ELISA qRT_PCR qRT-PCR for IL-6, IL-8 mRNA RNA_Extraction->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis ELISA->Data_Analysis End End: Determine Anti-inflammatory Effect Data_Analysis->End

Protocol 2: Formulation of a Gondoic Acid Enriched O/W Cream

This protocol provides a basic framework for creating a stable oil-in-water (O/W) cream with gondoic acid.

1. Ingredients:

Phase Ingredient Function % (w/w)
A (Oil) Gondoic AcidActive Ingredient, Emollient1.0 - 5.0
Cetearyl AlcoholThickener, Emulsifier3.0
Glyceryl StearateEmulsifier2.0
Caprylic/Capric TriglycerideEmollient5.0
B (Water) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumStabilizer0.2
C (Cool-down) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Tocopherol (Vitamin E)Antioxidant0.1

2. Procedure:

  • In a sanitized beaker, combine all ingredients of Phase A and heat to 75°C until all components are melted and uniform.

  • In a separate sanitized beaker, combine the water and glycerin of Phase B and heat to 75°C. Sprinkle in the xanthan gum while mixing until fully hydrated.

  • Slowly add Phase A to Phase B under high-speed homogenization for 3-5 minutes to form a uniform emulsion.

  • Begin cooling the emulsion while stirring gently with a propeller mixer.

  • When the temperature of the emulsion is below 40°C, add the ingredients of Phase C one by one, mixing well after each addition.

  • Continue stirring until the cream is smooth and has reached room temperature.

  • Adjust the pH if necessary (typically to a range of 5.0-6.0 for skin compatibility).

3. Stability Testing:

  • Centrifugal Test: To assess short-term stability against phase separation.

  • Freeze-Thaw Cycles: To evaluate stability under temperature fluctuations.

  • Accelerated Aging: Store at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1-3 months) to predict long-term stability.

  • pH and Viscosity Monitoring: Measure changes over time at different storage conditions.

  • Microbiological Challenge Test: To ensure the preservative system is effective.

Formulation_Relationship Gondoic_Acid Gondoic Acid (Active) Oil_Phase Oil Phase (Emollients, Emulsifiers) Gondoic_Acid->Oil_Phase Final_Product O/W Cream Oil_Phase->Final_Product Water_Phase Water Phase (Humectants, Stabilizers) Water_Phase->Final_Product Preservatives Preservatives & Antioxidants Preservatives->Final_Product

Safety and Regulatory

Gondoic acid, as a fatty acid, is generally considered safe for topical use in cosmetic formulations.[6] The Cosmetic Ingredient Review (CIR) has assessed the safety of fatty acids and concluded they are safe when formulated to be non-irritating and non-sensitizing.[7] As with any cosmetic ingredient, it is crucial to adhere to good manufacturing practices and conduct appropriate safety testing for the final formulation.

Conclusion

Gondoic acid presents a promising profile for use in a variety of cosmetic applications, particularly for products aimed at moisturizing, soothing, and improving the overall health of the skin. Its well-defined anti-inflammatory mechanism offers a strong scientific basis for its inclusion in formulations targeting sensitive or compromised skin. Further clinical studies on pure gondoic acid will be instrumental in substantiating its efficacy and expanding its applications in the dermo-cosmetic field.

References

Application Notes and Protocols for the Enzymatic Synthesis of 11-Eicosenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic synthesis of 11-eicosenoic acid (gondoic acid) derivatives. Included are detailed protocols for lipase-catalyzed esterification, a summary of relevant quantitative data from analogous reactions, and an exploration of the role of this compound in cellular signaling pathways, which is of significant interest for drug development.

Application Notes

Introduction to this compound

This compound, also known as gondoic acid, is a monounsaturated omega-9 fatty acid naturally found in various plant oils, such as Camelina sativa and jojoba oil.[1] Its unique chemical structure makes it a valuable platform for the synthesis of a variety of derivatives with potential applications in the pharmaceutical, cosmetic, and food industries. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of these valuable compounds.

Lipase-Catalyzed Synthesis: A Green Chemistry Approach

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the esterification, transesterification, and interesterification of fatty acids in non-aqueous environments.[2] The use of lipases for the synthesis of this compound derivatives provides several advantages over chemical catalysis, including:

  • High Specificity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with fewer side reactions.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, reducing energy consumption and the risk of product degradation.

  • Environmental Sustainability: As biocatalysts, lipases are biodegradable and operate under environmentally benign conditions, often in solvent-free systems or with green solvents.

The most commonly used lipase for the esterification of long-chain fatty acids is the immobilized lipase B from Candida antarctica (Novozym® 435), known for its high activity and stability.[3][4][5][6]

Applications in Drug Development and Research

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to alleviate inflammation in Kupffer cells (specialized macrophages in the liver) induced by lipopolysaccharide (LPS) by inhibiting the production of reactive oxygen species (ROS) and modulating the PKCθ/ERK/STAT3 signaling pathway. This discovery opens avenues for the development of novel anti-inflammatory agents and functional foods.

Signaling Pathway of this compound

This compound has been identified as an inhibitor of the pro-inflammatory PKCθ/ERK/STAT3 signaling pathway. The diagram below illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds PKCtheta PKCθ TLR4->PKCtheta Activates ERK ERK PKCtheta->ERK Phosphorylates p_ERK p-ERK ERK->p_ERK STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_ERK->STAT3 Phosphorylates p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerizes Gondoic_Acid This compound (Gondoic Acid) Gondoic_Acid->PKCtheta Inhibits DNA DNA p_STAT3_dimer->DNA Translocates and Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Initiates

Caption: Inhibition of the PKCθ/ERK/STAT3 signaling pathway by this compound.

Experimental Protocols

The following protocols are generalized for the lipase-catalyzed synthesis of this compound esters. Researchers should optimize the specific conditions for their particular application.

Protocol 1: Enzymatic Esterification of this compound with a Short-Chain Alcohol (e.g., Ethanol)

This protocol describes the synthesis of ethyl 11-eicosenoate.

Materials:

  • This compound (Gondoic acid)

  • Ethanol (anhydrous)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Hexane (or other suitable organic solvent, optional for solvent-free system)

  • Molecular sieves (3Å), activated

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine this compound and ethanol. A typical molar ratio is 1:1 to 1:3 (acid to alcohol). For a solvent-free system, proceed to the next step. If using a solvent, add hexane to dissolve the fatty acid.

  • Water Removal: Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to remove any residual water, which can promote the reverse hydrolysis reaction.

  • Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of the fatty acid.

  • Reaction: Seal the vessel and place it in a temperature-controlled shaker or incubator. Typical reaction temperatures range from 40°C to 60°C. Agitate the mixture at 150-200 rpm.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of the fatty acid to its ester.

  • Termination and Product Recovery: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused. The solvent (if used) can be removed from the filtrate by rotary evaporation. The resulting product can be further purified by column chromatography if necessary.

Protocol 2: Enzymatic Transesterification for the Synthesis of this compound Esters

This protocol is suitable for producing esters from an oil rich in this compound (e.g., Camelina oil) and an alcohol.

Materials:

  • Oil rich in this compound triglycerides (e.g., Camelina oil)

  • Alcohol (e.g., methanol, ethanol)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Solvent (e.g., n-hexane, optional)

Procedure:

  • Reactant Mixture: In a reaction vessel, mix the oil and the alcohol. A molar ratio of oil to alcohol of 1:3 to 1:6 is commonly used. Stepwise addition of the alcohol can be beneficial to avoid enzyme inhibition.

  • Enzyme Addition: Add the immobilized lipase to the mixture (typically 5-15% w/w of the oil).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50°C) with constant stirring.

  • Reaction Monitoring: Monitor the formation of fatty acid alkyl esters and the disappearance of triglycerides using GC or HPLC.

  • Product Separation: After the reaction, separate the enzyme by filtration. The glycerol byproduct will phase-separate from the ester layer. The ester layer can be washed with warm water to remove any residual glycerol and then dried.

Quantitative Data

The following tables summarize quantitative data from lipase-catalyzed esterification of long-chain fatty acids, which can serve as a reference for the synthesis of this compound derivatives.

Table 1: Lipase-Catalyzed Esterification of Oleic Acid

ParameterValueReference
EnzymeNovozym® 435[4]
SubstratesOleic acid, Propanol[4]
Molar Ratio (Acid:Alcohol)1:2[4]
Enzyme Loading5% (w/w of oleic acid)[4]
Temperature45°C[4]
Reaction Time12 hours[4]
Conversion91.0%[4]
SystemSolvent-free[4]

Table 2: Lipase-Catalyzed Synthesis of Ethyl Esters from Oil

ParameterValueReference
EnzymeNovozym® 435[7][8]
SubstratesCamellia oil soapstocks, Diethyl carbonate[7][8]
Molar Ratio (Oil:Acyl acceptor)1:3[7][8]
Enzyme Loading5% (w/w of oil)[7][8]
Temperature50°C[7][8]
Reaction Time24 hours[7][8]
Yield98.4%[7][8]
SystemSolvent-free[7][8]

Experimental Workflow

The following diagram outlines the general workflow for the enzymatic synthesis and analysis of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (this compound + Alcohol) Enzyme 2. Add Immobilized Lipase Reactants->Enzyme Reaction 3. Incubate with Agitation (Controlled Temperature) Enzyme->Reaction Filtration 4. Filter to Remove Enzyme Reaction->Filtration Monitoring Reaction Monitoring (GC/TLC) Reaction->Monitoring Evaporation 5. Solvent Evaporation (if applicable) Filtration->Evaporation Purification 6. Product Purification (e.g., Chromatography) Evaporation->Purification Characterization Product Characterization (GC-MS, NMR) Purification->Characterization

Caption: General workflow for lipase-catalyzed synthesis of this compound esters.

References

Application Note: Quantification of 11-Eicosenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Eicosenoic acid (Gondoic acid) is a long-chain, monounsaturated omega-9 fatty acid (20:1n-9) found in various biological systems, including plant oils, nuts, and human tissues like red blood cell membranes.[1][2] As a component of complex lipids and a signaling molecule, its accurate quantification in biological samples (e.g., plasma, serum, tissues) is essential for research in metabolomics, nutritional science, and the study of diseases where lipid metabolism is dysregulated.[3][4]

Due to the low volatility and polarity of free fatty acids, their direct analysis is challenging.[5][6] Therefore, robust analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed.[5][7] These techniques offer the high sensitivity and selectivity required for accurate quantification in complex biological matrices.[8] This document provides detailed protocols for the extraction, derivatization, and quantification of this compound using these gold-standard methods.

Biological Role and Metabolism

Fatty acids are fundamental to cellular function. They are key components of cell membranes, serve as a major source of energy through beta-oxidation, and act as precursors for signaling molecules.[3][4] this compound is incorporated into triglycerides for energy storage and phospholipids as a structural component of cell membranes.[3][9]

ComplexLipids Complex Lipids (Triglycerides, Phospholipids) FA_Pool Free Fatty Acid Pool (incl. This compound) ComplexLipids->FA_Pool Lipolysis Energy Energy Production (Beta-Oxidation) FA_Pool->Energy Signaling Membrane Synthesis & Cell Signaling FA_Pool->Signaling

General overview of fatty acid metabolism.

Experimental Workflow

The quantification of this compound from biological samples involves a multi-step process. This workflow ensures the removal of interfering substances and prepares the analyte for sensitive detection by mass spectrometry. The key stages include lipid extraction, optional saponification to release esterified fatty acids, derivatization (primarily for GC-MS), and instrumental analysis.[4]

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Plasma, Tissue) Standard 2. Add Internal Standard Sample->Standard Extract 3. Lipid Extraction (e.g., LLE) Standard->Extract Deriv 4. Derivatization (e.g., FAMEs for GC-MS) Extract->Deriv Chrom 5. GC or LC Separation Deriv->Chrom MS 6. Mass Spectrometry Detection Chrom->MS Data 7. Data Processing & Quantification MS->Data

General experimental workflow for fatty acid quantification.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is the most common approach, involving the conversion of fatty acids into more volatile Fatty Acid Methyl Esters (FAMEs) prior to analysis.[10]

A. Materials

  • Biological Sample (e.g., 100 µL plasma, ~10 mg tissue)

  • Deuterated Internal Standard (e.g., C16:0-d4)

  • Methanol, Dichloromethane (or Chloroform)[11]

  • Hexane or Heptane[10]

  • Boron Trifluoride (BF₃) in Methanol (12-14%)[5][10]

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)[6]

  • Nitrogen gas supply

B. Procedure: Lipid Extraction and Derivatization

  • Sample Preparation: Place the biological sample (e.g., 100 µL plasma or homogenized tissue) into a glass tube with a PTFE-lined cap.[5]

  • Internal Standard: Add an appropriate amount of deuterated internal standard to correct for extraction and derivatization variability.[4]

  • Lipid Extraction: Add a 2:1 mixture of Methanol:Dichloromethane to the sample, vortex thoroughly, and centrifuge to separate the layers.[11] Carefully collect the lower organic phase containing the lipids. Repeat the extraction once and combine the organic layers.[12]

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 2 mL of 12-14% BF₃-Methanol reagent.[5][10]

    • Cap the tube tightly and heat at 60-80°C for 60 minutes.[5][11]

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of water and 1 mL of hexane to the tube.[10]

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[10]

    • Centrifuge to achieve clear phase separation.

  • Final Preparation: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[6] Transfer the dried extract to a GC-MS autosampler vial.

C. Instrumental Analysis: GC-MS Parameters

ParameterTypical Setting
Gas Chromatograph
ColumnSP-2331 (60 m x 0.32 mm i.d., 0.2 µm film) or similar cyanopropyl column[13]
Carrier GasHelium at a constant pressure of 20 psi[13]
Injection Volume1 µL
Inlet Temperature250°C
Oven ProgramStart at 100°C (hold 2 min), ramp at 7°C/min to 180°C (hold 1 min), ramp at 7°C/min to 220°C (hold 4 min), ramp at 5°C/min to 240°C (hold 6 min).[13]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)For monounsaturated FAMEs like this compound methyl ester, characteristic ions such as m/z 74 can be used for quantification.[13]
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS can quantify free fatty acids directly without derivatization, offering a simpler and faster sample preparation workflow.[14]

A. Materials

  • Biological Sample (e.g., 100 µL plasma)

  • Deuterated Internal Standard

  • Isopropanol, Acetonitrile, Methanol (LC-MS Grade)

  • Formic Acid or Acetic Acid[14]

  • 0.6 M Potassium Hydroxide (KOH) in Methanol/Water (for saponification, if total fatty acids are desired)[14]

B. Procedure: Sample Preparation

  • Sample Preparation: In a microcentrifuge tube, mix 100 µL of plasma with 400 µL of ice-cold isopropanol to precipitate proteins.[14]

  • Internal Standard: Add the deuterated internal standard before protein precipitation.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[14]

  • Collection: Carefully collect the supernatant containing the lipids and free fatty acids.

  • (Optional) Saponification for Total Fatty Acids: To measure fatty acids esterified in complex lipids, the supernatant can be hydrolyzed. Add 100 µL of 0.6 M KOH and heat at 60°C for 30 minutes. Neutralize with acetic acid before analysis.[14]

  • Final Preparation: Dilute the supernatant with an appropriate solvent (e.g., ethanol or initial mobile phase) and transfer to an LC vial for analysis.[14]

C. Instrumental Analysis: LC-MS/MS Parameters

ParameterTypical Setting
Liquid Chromatograph
ColumnC8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[14]
Mobile Phase AWater with 0.1% Acetic or Formic Acid[15]
Mobile Phase BAcetonitrile/Methanol (90:10) with 0.1% Acetic or Formic Acid[15]
Flow Rate0.3 - 0.4 mL/min
GradientA linear gradient from low to high organic phase (e.g., 20% B to 100% B over 10 minutes).[14]
Injection Volume5-10 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Acquisition ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻m/z 309.3 for this compound
Product IonsSpecific fragment ions generated from the precursor ion (determined by direct infusion of a standard).

Data Presentation

Quantitative results should be presented clearly, often as concentrations in µg/mL for plasma or µg/g for tissue.[4] The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision.[4][12]

Table 1: Example Quantitative Data for Fatty Acids in Human Plasma

Fatty AcidAbbreviationConcentration Range (µg/mL)
Palmitic AcidC16:0200 - 500
Oleic AcidC18:1n9150 - 400
Linoleic AcidC18:2n6250 - 600
This compound C20:1n9 5 - 25

Note: These values are representative and can vary significantly based on diet, physiological state, and the specific cohort being studied. Actual concentrations must be determined against a standard calibration curve.

References

Application Note: 11-Eicosenoic Acid as an Internal Standard for Fatty Acid Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C20H38O2.[1][2] It is naturally found in various plant oils, most notably jojoba oil.[2][3] Due to its specific 20-carbon chain length and single double bond at the n-9 position, it is often absent or present in very low concentrations in many common biological samples, such as mammalian tissues.[1][4] This characteristic, combined with its commercial availability as a high-purity analytical standard (≥99%), makes it an excellent candidate for use as an internal standard in the quantitative analysis of other fatty acids by gas chromatography (GC).[5]

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.[6] It helps to correct for the loss of analyte during sample preparation and for variations in injection volume, improving the accuracy and precision of the results.[6]

Physicochemical Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Synonyms Gondoic Acid, (11Z)-Icos-11-enoic acid, 20:1(n-9)[1][2]
Molecular Formula C20H38O2[1][7]
Molecular Weight 310.51 g/mol [2][5]
CAS Number 5561-99-9[1][5]
Appearance Liquid or solid (Melting Point: 23-24 °C)[2][5]
Density 0.883 g/mL at 25 °C[2][5]
Purity (Analytical Std.) ≥99.0% (by GC)[5]
Solubility Insoluble in water; Soluble in ethanol[3][8]
Storage Temperature -20°C[3][5]

Protocols for Fatty Acid Analysis using this compound Standard

This section provides a detailed protocol for the quantification of fatty acids in biological samples (e.g., plasma, cell pellets, or tissues) using this compound as an internal standard, followed by GC with Flame Ionization Detection (GC-FID).

Principle The overall process involves the extraction of total lipids from the sample, the addition of a precise amount of this compound internal standard, the conversion of all fatty acids (including the standard) into their volatile fatty acid methyl ester (FAME) derivatives, and subsequent separation and quantification by GC-FID.

Experimental Workflow

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (e.g., Plasma, Tissue) Spike 2. Add Internal Standard (this compound) Sample->Spike Extract 3. Total Lipid Extraction (e.g., Folch Method) Spike->Extract Derivatize 4. Derivatization to FAMEs (e.g., Methanolic H2SO4) Extract->Derivatize Inject 5. GC-FID Analysis Derivatize->Inject FAMEs in Solvent Integrate 6. Peak Integration Inject->Integrate Quantify 7. Quantification (using Peak Area Ratios) Integrate->Quantify

Caption: General workflow for fatty acid quantification.

1. Materials and Reagents

  • This compound analytical standard

  • Solvents: Chloroform, Methanol, Hexane, n-Heptane (HPLC or GC grade)

  • Derivatizing agent: 6% (v/v) H2SO4 in methanol or 1N Sodium Methoxide[9][10]

  • Sodium Chloride (NaCl) solution (0.9%)

  • Nitrogen gas for solvent evaporation

  • Glassware: Screw-cap glass centrifuge tubes, Pasteur pipettes, autosampler vials

  • Equipment: Vortex mixer, centrifuge, water bath or heating block, GC-FID system

2. Preparation of Internal Standard (IS) Stock Solution

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane to create a 1 mg/mL stock solution.

  • Store the stock solution at -20°C in an amber glass vial. This solution is stable for several months.[10]

3. Sample Preparation and Derivatization This protocol is adapted for a generic biological sample. The amount of starting material should be adjusted based on expected lipid content.

  • Sample Aliquoting: Transfer a known amount of sample (e.g., 100 µL of plasma or a 5 mg cell pellet) into a screw-cap glass tube.[10]

  • Internal Standard Spiking: Add a precise volume of the this compound IS stock solution to the sample. For example, add 20 µL of a 1 mg/mL stock to yield 20 µg of the IS. This step is critical and must be done accurately for all samples, calibrators, and quality controls.

  • Lipid Extraction (for tissues/cells):

    • Add 1 mL of methanol to the sample and vortex thoroughly to homogenize.

    • Add 2 mL of chloroform, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to separate the phases.[11]

    • Carefully transfer the lower organic phase containing lipids to a new clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract (or directly to the plasma sample spiked with IS), add 2 mL of 6% H2SO4 in methanol.[9]

    • Seal the tube tightly and incubate in a water bath at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1.5 mL of distilled water to the tube.

    • Vortex vigorously for 30 seconds to mix.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases.[9]

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC autosampler vial for analysis.

4. GC-FID Analysis The following table provides typical instrument conditions for the analysis of C14-C22 FAMEs. These may need to be optimized for your specific instrument and column.

ParameterTypical Setting
GC System Agilent 7890A or equivalent
Column Fused Silica Capillary Column (e.g., DB-225, Omegawax) 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis[10][12]
Injection Volume 1 µL
Injector Temp. 250°C[10][12]
Oven Program - Initial Temp: 80°C, hold for 2 min - Ramp: 10°C/min to 220°C - Final Hold: 5 min[12]
Detector Flame Ionization Detector (FID)
Detector Temp. 250-280°C[12]
Gas Flows (FID) Hydrogen: 30-40 mL/min; Air: 300-400 mL/min; Makeup (N2): 25-30 mL/min[12]

5. Data Analysis and Quantification The concentration of each fatty acid (FA) is calculated relative to the internal standard (IS).

  • Peak Identification: Identify the FAME peaks in the chromatogram based on their retention times compared to a known FAME standard mix (e.g., Supelco 37 Component FAME Mix). This compound methyl ester will have a characteristic retention time under these conditions.

  • Quantification Formula: Response Factor (RF) for each FA should be determined experimentally if the highest accuracy is needed, but for FAMEs on an FID, they are often assumed to be close to 1.

    Concentration_FA = (Area_FA / Area_IS) * (Concentration_IS / ResponseFactor_FA)

Example Quantitative Data

The table below illustrates how results from a GC-FID analysis would be presented. Data is hypothetical.

Fatty Acid (as FAME)Retention Time (min)Peak Area (Analyte)Peak Area (IS)Calculated Amount (µg)
Myristic (C14:0)10.515,200185,0001.64
Palmitic (C16:0)12.8115,500185,00012.49
Oleic (C18:1n9c)14.298,300185,00010.63
Linoleic (C18:2n6c)14.965,100185,0007.04
11-Eicosenoic (C20:1n9c) IS 16.5 185,000 - 20.0 (Added)
Arachidonic (C20:4n6c)17.122,400185,0002.42

Biological Context: Anti-Inflammatory Signaling

Recent research has shown that 11-eicosenoic (gondoic) acid may have biological activity. Specifically, it has been demonstrated to alleviate inflammation in liver Kupffer cells induced by lipopolysaccharide (LPS).[13] The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and the subsequent downstream signaling cascade involving Protein Kinase C theta (PKCθ), ERK, and STAT3.[13]

Gondoic_Acid_Pathway cluster_pathway LPS-Induced Inflammatory Pathway in Kupffer Cells LPS LPS ROS ROS Production LPS->ROS PKC PKCθ ROS->PKC ERK ERK PKC->ERK STAT3 STAT3 ERK->STAT3 Inflam Pro-inflammatory Factors (e.g., TNF-α, IL-6) STAT3->Inflam GA Gondoic Acid (this compound) GA->ROS GA->PKC

References

Application Note: Lipidomics Sample Preparation for the Detection and Quantification of 11-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid (20:1n-9) found in various plant oils and nuts, notably jojoba oil.[1][2] As a long-chain fatty acid, it plays several roles in biological systems, including acting as an energy source, a component of cell membranes, and participating in lipid metabolism and cell signaling.[3] Emerging research has highlighted its potential involvement in regulating inflammation and insulin signaling pathways.[1] Furthermore, altered levels of this compound have been observed in certain pathological conditions, suggesting its potential as a biomarker.[1]

Accurate and reproducible quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the extraction, derivatization, and analysis of this compound from plasma and serum samples using modern lipidomics workflows. The methodologies described are optimized for high sensitivity and specificity, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for eicosanoid analysis.[4][5] An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed.

Experimental Workflow

The overall workflow for the analysis of this compound involves several key stages, from sample collection to final data analysis. Proper handling and preparation are critical to prevent analyte degradation and ensure data accuracy.[6]

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase SampleCollection Sample Collection (Plasma/Serum from fasting subject) Storage Sample Storage (-80°C) SampleCollection->Storage Thaw Thaw on Ice Storage->Thaw Spike Spike Internal Standard (e.g., d2-Oleic Acid) Thaw->Spike Extraction Lipid Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Analysis Analysis Evaporation->Analysis LCMS LC-MS/MS Analysis Analysis->LCMS Direct Derivatization Derivatization (PFB Ester Formation) Analysis->Derivatization Optional DataProcessing Data Processing LCMS->DataProcessing GCMS GC-MS Analysis Derivatization->GCMS GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification G Diet Dietary Intake (Nuts, Plant Oils) FA_Pool Free Fatty Acid Pool (Includes this compound) Diet->FA_Pool BetaOx β-Oxidation FA_Pool->BetaOx Complex Synthesis of Complex Lipids FA_Pool->Complex Signaling Cell Signaling Pathways (Inflammation, Insulin Signaling) FA_Pool->Signaling Energy Energy Production (ATP) BetaOx->Energy Membrane Membrane Phospholipids Complex->Membrane Storage Triglyceride Storage Complex->Storage

References

Troubleshooting & Optimization

Troubleshooting low yield in 11-Eicosenoic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of 11-eicosenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound extraction?

A1: Low yields of this compound can stem from several factors throughout the extraction process. Key areas to investigate include:

  • Incomplete Cell Lysis: Inadequate disruption of the source material (e.g., plant tissue, fungal biomass) can prevent the efficient release of lipids.

  • Suboptimal Solvent Selection: The choice of extraction solvent may not be appropriate for the polarity of this compound, leading to incomplete solubilization. A mixture of polar and non-polar solvents is often required.[1]

  • Incorrect Solvent-to-Sample Ratio: An insufficient volume of solvent relative to the sample size can result in incomplete extraction. For example, the Folch method uses a higher solvent-to-sample ratio compared to the Bligh and Dyer method, which can be advantageous for samples with high lipid content.[1][2]

  • Sample-Related Issues: The initial concentration of this compound in the source material may be naturally low. Additionally, improper sample handling and storage can lead to degradation.

  • Degradation During Extraction: Prolonged extraction times or excessively high temperatures can lead to the degradation of the fatty acid.[3]

  • Phase Separation Problems: In liquid-liquid extractions, poor separation of the organic and aqueous phases can result in loss of the target compound.

Q2: Which solvent system is best for extracting this compound?

A2: There is no single "best" solvent system, as the optimal choice depends on the source material and the specific lipids being targeted. However, for general lipid extraction, including long-chain fatty acids like this compound, mixtures of chloroform and methanol are considered the gold standard.[1]

  • Folch Method (Chloroform:Methanol 2:1 v/v): This is often preferred for solid tissues and samples with higher lipid content due to its higher solvent-to-sample ratio.[1][2]

  • Bligh & Dyer Method (Chloroform:Methanol 1:2, then 2:2:1.8 v/v/v with water): This method uses less solvent and is well-suited for biological fluids or tissues with high water content.[1][2]

  • Hexane:Isopropanol: This is a less toxic alternative, though it may result in lower yields compared to chloroform-based methods.[4]

For triglycerides and other neutral lipids, non-polar solvents like hexane or petroleum ether are effective.[5] However, to ensure the extraction of all lipid classes, a combination of polar and non-polar solvents is generally recommended.[1]

Q3: Can the sample preparation method affect the yield of this compound?

A3: Absolutely. Proper sample preparation is a critical step. For solid samples like plant material or fungal biomass, thorough homogenization is necessary to break down cell walls and allow the solvent to penetrate the tissue. Lyophilization (freeze-drying) of the sample is a common and effective pre-treatment step.[5] For fresh plant material, an initial extraction with acetone can be beneficial before partitioning with a non-polar solvent like hexane.[5]

Q4: How can I purify this compound from the crude extract?

A4: After the initial solvent extraction, the crude lipid extract will contain a mixture of different fatty acids, triglycerides, phospholipids, and other compounds. Solid-phase extraction (SPE) is a common and effective method for purifying fatty acids from this mixture. An aminopropyl-silica SPE column can be used to separate fatty acid ethyl esters from other lipid classes.[6][7] For further purification of specific fatty acids, high-performance liquid chromatography (HPLC) can be employed.[6][7]

Troubleshooting Guide for Low Yield

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Crude Extract Incomplete cell lysis.Ensure thorough homogenization of the starting material. Consider using mechanical disruption methods like bead beating or sonication.
Improper solvent-to-sample ratio.Increase the solvent volume. For high-lipid samples, consider the Folch method with its 20:1 solvent-to-sample ratio.[2]
Inappropriate solvent system.If using a non-polar solvent alone, switch to a chloroform:methanol mixture (e.g., Folch or Bligh & Dyer) to extract a broader range of lipids.
Sample degradation.Minimize extraction time and temperature. Store samples at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Loss of Product During Wash Steps Poor phase separation.Centrifuge at a sufficient speed and for an adequate duration to ensure a clear separation between the organic and aqueous layers. The addition of salt can sometimes improve phase separation.[8]
Emulsion formation.Allow the mixture to stand for a longer period or use centrifugation to break the emulsion.
Low Purity of Final Product Co-extraction of other lipids and contaminants.Incorporate a purification step after the initial extraction, such as solid-phase extraction (SPE) or column chromatography.[6]
Incomplete saponification/transesterification (if preparing derivatives).Ensure complete reaction by optimizing catalyst concentration, reaction time, and temperature.

Data on Extraction Method Efficiency

The following table summarizes a comparison of lipid extraction yields from various methods, highlighting the importance of choosing the appropriate technique based on the sample matrix. While specific data for this compound is limited, these findings for total lipid extraction provide valuable insights.

Extraction Method Sample Type Solvent System Typical Yield Key Considerations
Folch High-lipid tissues (>2% lipid)Chloroform:Methanol (2:1)Generally higher yield for high-lipid samples.[2]High solvent-to-sample ratio (20:1).[2]
Bligh & Dyer Low-lipid tissues (<2% lipid), high water content samplesChloroform:Methanol:WaterEfficient for low-lipid samples, but can underestimate lipids in high-content samples by up to 50%.[2]Lower solvent-to-sample ratio.[2]
Soxhlet Extraction Solid, dried samplesHexane or Petroleum EtherHigh yield (e.g., up to ~62% from salmon skin).[4]Requires specialized equipment and is time-consuming.
Hexane:Isopropanol General lipid extractionHexane:IsopropanolLower yield compared to chloroform-based methods (e.g., 32% vs 35-44% from salmon skin).[4]Less toxic solvent alternative.

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction

This protocol is suitable for the extraction of total lipids, including this compound, from solid biological samples.

  • Homogenization:

    • Weigh approximately 1 gram of lyophilized and ground sample into a glass homogenizer.

    • Add 20 mL of a chloroform:methanol (2:1 v/v) solution.

    • Homogenize thoroughly for 2-5 minutes on ice.

  • Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 5 mL of the chloroform:methanol solution and add it to the centrifuge tube.

    • Agitate the mixture for 15-20 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 volumes (5 mL for a 25 mL solvent volume) of 0.9% NaCl solution to the tube.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection:

    • Carefully aspirate the upper aqueous layer and discard it.

    • Collect the lower organic phase, which contains the lipids, into a clean, pre-weighed round-bottom flask.

  • Drying:

    • Evaporate the solvent from the collected organic phase using a rotary evaporator or a gentle stream of nitrogen.

    • The resulting dried lipid film contains the this compound.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Purification

This protocol is designed for the purification of fatty acid ethyl esters (FAEEs) from a crude lipid extract. If your this compound is in its free form, it will first need to be converted to its ethyl ester.

  • Column Conditioning:

    • Condition an aminopropyl-silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the column to go dry.

  • Sample Loading:

    • Dissolve the crude lipid extract in a minimal amount of hexane.

    • Load the sample onto the conditioned SPE column.

  • Elution of Neutral Lipids:

    • Elute the FAEEs and cholesteryl esters from the column with 5 mL of hexane.[6][7] Collect this fraction.

    • More polar lipids, such as phospholipids, will remain on the column.

  • Further Purification (Optional):

    • If separation from cholesteryl esters is required, the collected fraction can be further purified using a C18 (ODS) SPE column, eluting with isopropanol:water (5:1 v/v).[6][7]

  • Solvent Evaporation:

    • Evaporate the solvent from the collected fraction(s) under a stream of nitrogen to obtain the purified FAEEs.

Visualizations

G cluster_start Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification Start Start Material (e.g., Fungal Biomass, Plant Oil) Homogenize Homogenize/Lyophilize Sample Start->Homogenize AddSolvent Add Chloroform:Methanol (2:1 v/v) Homogenize->AddSolvent Agitate Agitate/Mix AddSolvent->Agitate AddSalt Add 0.9% NaCl Solution Agitate->AddSalt Centrifuge Centrifuge for Phase Separation AddSalt->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate CrudeExtract Crude Lipid Extract Evaporate->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE PureFA Purified this compound SPE->PureFA

Caption: Experimental workflow for this compound extraction.

G Start Low this compound Yield CheckCrude Is the crude lipid extract yield also low? Start->CheckCrude CheckPurity Is the purity of the final product low? CheckCrude->CheckPurity No Lysis Improve Cell Lysis (e.g., sonication, bead beating) CheckCrude->Lysis Yes Purification Incorporate/Optimize Purification Step (e.g., SPE, HPLC) CheckPurity->Purification Yes PhaseSep Improve Phase Separation (e.g., increase centrifugation time/speed) CheckPurity->PhaseSep No Solvent Optimize Solvent System (e.g., Folch vs. Bligh-Dyer) Lysis->Solvent Ratio Increase Solvent-to-Sample Ratio Solvent->Ratio Degradation Reduce Temperature and/or Extraction Time Ratio->Degradation End Re-evaluate Yield Degradation->End Purification->End PhaseSep->End

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Optimizing GC-MS for 11-Eicosenoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the separation and analysis of 11-eicosenoic acid and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why do I need to derivatize this compound before GC-MS analysis?

A1: Free fatty acids like this compound are highly polar and not sufficiently volatile for direct analysis by GC-MS. The polar carboxyl group can cause poor peak shape, tailing, and strong adsorption to the GC column and inlet.[1] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), is a critical step. This process converts the polar carboxyl group into a less polar, more volatile methyl ester, allowing for better chromatographic separation and detection.[1]

Q2: What type of GC column is best for separating this compound isomers?

A2: The separation of fatty acid isomers, which differ by the position (e.g., 9-, 11-, 13-eicosenoic acid) or geometry (cis/trans) of the double bond, requires a highly polar stationary phase.

  • Highly Polar Cyanopropyl Columns: Columns such as those with biscyanopropyl polysiloxane phases (e.g., HP-88, DB-23, Rt-2560, SP-2560) are the industry standard for separating cis/trans FAME isomers.[2] Longer columns (e.g., 100 meters) are often used to achieve the necessary resolution for complex mixtures of positional and geometric isomers.

  • Ionic Liquid (IL) Columns: More recently, ionic liquid stationary phases (e.g., SLB-IL100, SLB-IL111) have shown exceptional selectivity for FAME isomers, including positional isomers of eicosenoic acid. One study demonstrated baseline separation of six C20:1 positional isomers on a 60m SLB-IL100 column.

Q3: What is the expected elution order for C20:1 isomers?

A3: The elution order depends on the column's stationary phase.

  • On highly polar cyanopropyl phases , trans isomers generally elute before their corresponding cis isomers.

  • For positional isomers on an ionic liquid column (SLB-IL100), the elution order for cis-C20:1 methyl esters has been reported as n-15, n-13, n-11, n-9, n-7, and finally n-5.

Q4: What are the key mass spectral fragments for identifying methyl 11-eicosenoate?

A4: For methyl 11-eicosenoate (C21H40O2), the molecular weight is 324.5 g/mol . In electron ionization (EI) mass spectrometry, you should look for the molecular ion peak (M+) at m/z 324. Other characteristic fragments for FAMEs include ions related to the methoxycarbonyl group (e.g., m/z 74) and hydrocarbon fragments. The specific fragmentation pattern can help confirm the identity of the fatty acid methyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate GC Column: The column polarity is insufficient to resolve the isomers.1a. Select a Highly Polar Column: Use a column specifically designed for FAME isomer analysis, such as a long (100m) cyanopropyl siloxane column (e.g., HP-88) or an ionic liquid column (e.g., SLB-IL100).[2] 1b. Optimize Temperature Program: Lower the ramp rate of the oven temperature program (e.g., 1-2°C/min) during the elution window of the C20:1 isomers to improve separation.
2. Sub-optimal GC Conditions: Carrier gas flow rate or temperature program is not optimized.2. Adjust Flow Rate: Ensure the carrier gas flow rate is optimal for the column diameter. Consult the column manufacturer's guidelines.
Peak Tailing 1. Active Sites in the System: The sample is interacting with active sites in the injector liner, column, or connections. This is common with underivatized fatty acids.1a. Confirm Complete Derivatization: Ensure the FAME conversion was successful. Re-derivatize if necessary. 1b. Use a Deactivated Liner: Employ a deactivated glass wool-free inlet liner. 1c. Column Maintenance: Condition the column according to the manufacturer's instructions. If contamination is suspected, trim the first few centimeters of the column from the inlet side.
2. Column Overload: Injecting too much sample.2. Reduce Injection Volume or Dilute Sample: Decrease the amount of sample introduced onto the column.
Low Signal / Poor Sensitivity 1. Incomplete Derivatization: The conversion to FAMEs was not quantitative.1. Optimize Derivatization: Review the derivatization protocol for correct reagent volumes, reaction time, and temperature. Ensure the sample is dry before adding reagents.
2. Leaks in the System: Air leaks can degrade the column and reduce MS sensitivity.2. Perform a Leak Check: Use an electronic leak detector to check all fittings from the injector to the detector.
3. MS Source Contamination: The ion source is dirty, reducing ionization efficiency.3. Clean the MS Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.
Ghost Peaks / Contamination 1. Carryover from Previous Injection: Residual sample remaining in the syringe or injector.1. Implement Syringe Washes: Use a robust syringe wash protocol with multiple solvents between injections. 1b. Bake Out the System: Run a high-temperature bakeout of the injector and column (do not exceed the column's maximum temperature limit).
2. Contaminated Reagents or Solvents: Impurities in derivatization reagents, solvents, or carrier gas.2. Run Blanks: Analyze a solvent blank and a derivatization reagent blank to identify the source of contamination. Use high-purity solvents and reagents. Ensure gas traps are functional.

Data Presentation: GC Parameters for FAME Isomer Separation

The following tables summarize typical GC parameters used for the separation of FAMEs, including C20:1 isomers. These should be used as a starting point for method development.

Table 1: Recommended GC Columns for this compound Isomer Separation

Stationary Phase ChemistryExample Column(s)Typical DimensionsKey Advantage
Biscyanopropyl PolysiloxaneHP-88, Rt-2560, SP-2560100 m x 0.25 mm, 0.20 µmExcellent for complex cis/trans isomer separations.[2]
Ionic LiquidSLB-IL100, SLB-IL11130 m or 60 m x 0.25 mm, 0.20 µmSuperior resolution of positional isomers.

Table 2: Example GC-MS Method Parameters

ParameterHighly Polar Cyanopropyl ColumnIonic Liquid Column
Column e.g., Agilent HP-88 (100 m x 0.25 mm, 0.20 µm)e.g., SLB-IL100 (60 m x 0.25 mm, 0.20 µm)
Carrier Gas Helium or HydrogenHelium or Hydrogen
Inlet Temperature 250 °C250 °C
Injection Mode Split (e.g., 50:1 or 100:1)Split (e.g., 100:1)
Oven Program 120°C (1 min), ramp 10°C/min to 175°C (10 min), ramp 5°C/min to 210°C (5 min), ramp 5°C/min to 230°C (5 min)Isothermal at 180°C (for C20:1 isomers) or a temperature ramp for broader profiles.
MS Transfer Line 250 °C250 °C
Ion Source Temp. 230 °C230 °C
Mass Range m/z 50-550m/z 50-550

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization to FAMEs

This protocol describes a common method for extracting lipids from a biological sample and converting them to FAMEs using Boron Trifluoride (BF3)-Methanol.

Materials:

  • Sample (e.g., 1-25 mg of lipid extract, cell pellet, or homogenized tissue)

  • Screw-capped glass tubes with PTFE liners

  • BF3-Methanol reagent (12-14% w/w)

  • Toluene

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Water bath or heating block

Procedure:

  • Sample Preparation: Place the sample into a screw-capped glass tube. If the sample is aqueous, it must be dried completely under a stream of nitrogen.

  • Transesterification: Add 1 mL of toluene and 2 mL of 12-14% BF3-Methanol reagent to the dried sample.

  • Heating: Cap the tube tightly and heat at 80-100°C for 60 minutes in a water bath or heating block. This step facilitates the simultaneous extraction and methylation of fatty acids.

  • Cooling: Remove the tube from the heat and allow it to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Mixing: Cap the tube and vortex vigorously for 1 minute to ensure the FAMEs are extracted into the hexane layer.

  • Phase Separation: Centrifuge the tube at ~1500 x g for 5-10 minutes to achieve a clear separation between the upper organic (hexane) layer and the lower aqueous layer.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer the dried hexane extract to a GC autosampler vial.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation GC Separation (e.g., HP-88 Column) Injection->Separation Detection MS Detection Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Library Search & Mass Spectral Analysis Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Troubleshooting_Logic Start Problem Encountered: Poor Isomer Separation CheckColumn Is a highly polar column being used? (e.g., HP-88, SLB-IL100) Start->CheckColumn Sol_Column Solution: Switch to a highly polar cyanopropyl or ionic liquid column. CheckColumn->Sol_Column No CheckTemp Is the oven temperature ramp rate low enough? (<3°C/min) CheckColumn->CheckTemp Yes End Resolution Improved Sol_Column->End Sol_Temp Solution: Decrease temperature ramp rate during elution window. CheckTemp->Sol_Temp No CheckFlow Is the carrier gas flow rate optimal? CheckTemp->CheckFlow Yes Sol_Temp->End Sol_Flow Solution: Optimize flow rate based on column manufacturer's recommendations. CheckFlow->Sol_Flow No CheckFlow->End Yes Sol_Flow->End

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

Technical Support Center: Optimizing HPLC Resolution of Long-Chain Fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the High-Performance Liquid Chromatography (HPLC) resolution of long-chain fatty acids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of long-chain fatty acids, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: My fatty acid peaks are tailing. What are the common causes and how can I fix this?

A1: Peak tailing, where the latter half of the peak is drawn out, is a frequent problem in the HPLC analysis of fatty acids. It can lead to inaccurate integration and quantification.[1][2] The primary causes include:

  • Secondary Interactions: Free fatty acids can interact with active sites on the HPLC column, such as residual silanols on the silica-based stationary phase.[1]

    • Solution: Use a modern, end-capped column to minimize these interactions. Alternatively, adding a competitive agent like triethylamine to the mobile phase can block the active sites. Adjusting the mobile phase pH to keep the fatty acid in a non-ionized state can also significantly improve peak shape.[1]

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create new active sites that cause tailing.[1]

    • Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Try reducing the injection volume or diluting the sample.[1]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and tailing.[1]

    • Solution: Use shorter tubing with a narrower internal diameter (e.g., 0.005 inches) to minimize dead volume.[1]

G start Peak Tailing Observed concentration Is the peak shape concentration-dependent? start->concentration column_old Is the column old or contaminated? concentration->column_old No sol_concentration Reduce sample concentration or injection volume concentration->sol_concentration Yes mobile_phase Is the mobile phase pH appropriate? column_old->mobile_phase No sol_flush Flush the column according to protocol column_old->sol_flush Yes extra_column Check for excessive extra-column volume mobile_phase->extra_column Yes sol_adjust_ph Adjust mobile phase pH to suppress fatty acid ionization mobile_phase->sol_adjust_ph No sol_tubing Use shorter/narrower ID tubing extra_column->sol_tubing problem_persists Problem Persists sol_flush->problem_persists sol_replace_column Replace the column problem_persists->sol_replace_column

Caption: A decision tree to troubleshoot peak tailing in HPLC.

Issue 2: Poor Peak Shape - Fronting Peaks

Q2: My fatty acid peaks are fronting. What causes this and how can I resolve it?

A2: Peak fronting, where the first half of the peak is broader than the latter half, is often a sign of specific issues in your HPLC method.[1][2]

  • Sample Overload: Injecting a sample that is too concentrated is a common cause of fronting.[1]

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Poor Sample Solubility: If the fatty acids are not fully dissolved in the injection solvent, it can lead to fronting.[1]

    • Solution: Ensure the sample is completely dissolved. You may need to change the sample solvent to one that is more compatible with the mobile phase and has better solubility for your analytes.[1]

  • Column Collapse: A void at the head of the column can cause peak fronting.[1]

    • Solution: This typically requires replacing the column. Using a guard column can help protect the analytical column from damage.[2]

Issue 3: Inadequate Resolution

Q3: I am not getting enough separation between two or more of my long-chain fatty acid peaks. How can I improve the resolution?

A3: Improving the resolution of co-eluting peaks involves optimizing several chromatographic parameters.[3]

  • Suboptimal Mobile Phase Composition: The type and proportion of the organic modifier in the mobile phase significantly impact selectivity.[3][4]

    • Solution: For reversed-phase HPLC, you can increase the retention and potentially improve the separation of closely eluting peaks by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol).[4] Trying a different organic modifier (e.g., switching from acetonitrile to methanol) can also alter selectivity.

  • Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Solution: In most cases, lowering the flow rate will improve peak resolution, although it will also increase the analysis time.[5]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times and affect selectivity.[3]

    • Solution: Use a column oven to maintain a constant and stable temperature. Increasing the column temperature can also improve the chromatography of long-chain fatty acids by reducing the mobile phase viscosity, leading to sharper peaks.[2]

Frequently Asked Questions (FAQs)

Q4: Is derivatization necessary for the HPLC analysis of long-chain fatty acids?

A4: While not always required, derivatization is highly recommended for several reasons.[6] Long-chain fatty acids lack a strong chromophore, making them difficult to detect with high sensitivity using UV detectors at lower wavelengths (around 205-210 nm).[7][8] Derivatization with a UV-absorbing or fluorescent tag, such as phenacyl bromide or 2,4'-dibromoacetophenone, can significantly enhance detection sensitivity, allowing for the analysis of trace amounts.[7][9][10]

Q5: What is a good starting mobile phase for reversed-phase HPLC of long-chain fatty acids?

A5: A common mobile phase for the separation of long-chain fatty acids (or their esters) is a mixture of acetonitrile and water.[7][11] A gradient elution is often employed, starting with a higher percentage of water and increasing the proportion of acetonitrile over time. For underivatized fatty acids, adding a small amount of a weak acid, like acetic acid, to the mobile phase can help to suppress the ionization of the carboxyl group and improve peak shape.[7]

Q6: How does column temperature affect the separation of long-chain fatty acids?

A6: Increasing the column temperature generally improves the chromatography of long-chain fatty acids.[2] Higher temperatures (e.g., 35-45°C) reduce the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks and shorter retention times.[2] Consistent temperature control is crucial for reproducible results.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the HPLC analysis of long-chain fatty acids.

Table 1: Mobile Phase Composition and its Effect on Peak Shape

Mobile Phase Composition (Acetonitrile:Water)AnalyteUSP Tailing Factor (T)Signal-to-Noise (S/N)
70:30Palmitic Acid Methyl Ester1.8150
80:20Palmitic Acid Methyl Ester1.4350
90:10Palmitic Acid Methyl Ester1.1700
(Note: This data is representative and illustrates a typical trend for hydrophobic molecules.)[2]

Table 2: General HPLC Parameters for Long-Chain Fatty Acid Methyl Esters (FAMEs)

ParameterRecommended Value
Column C18 Reverse Phase (e.g., 4.6 x 100 mm, 2.6 µm)[11]
Mobile Phase Acetonitrile / Water (e.g., 90:10 v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 10 µL[2]
Detector UV at 205 nm (for esters) or ELSD[2]

Experimental Protocols

Protocol 1: Derivatization of Long-Chain Fatty Acids with 2,4'-dibromoacetophenone

This protocol is an efficient method for preparing fatty acid derivatives for HPLC analysis with UV detection.[9][12]

  • To the dried fatty acid sample, add a concentrated solution of 2,4'-dibromoacetophenone in acetone.

  • Add triethylamine to the mixture.

  • Mix the solution and react for 30 minutes at 40°C. Protect the samples from light during this process.

  • The resulting solution containing the derivatized fatty acids can then be injected into the HPLC system.

Protocol 2: Isocratic HPLC Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general method for the separation of FAMEs.[2]

  • Sample Preparation: Prepare a stock solution of the FAMEs mixture at 1 mg/mL in acetonitrile. Perform serial dilutions to create working standards (e.g., 1-100 µg/mL). The final diluent for the samples should be the mobile phase itself.[2]

  • HPLC System Preparation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile / Water (90:10 v/v). Filter the mobile phase through a 0.45 µm filter and degas.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 40°C.[2]

    • Detector: UV at 205 nm or an Evaporative Light-Scattering Detector (ELSD).[2]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

    • Inject a blank (mobile phase) to ensure the system is clean.[2]

    • Inject the prepared standards and samples.[2]

    • Record the chromatograms and integrate the peaks of interest.[2]

G cluster_prep Sample & System Preparation cluster_analysis Analysis Workflow cluster_data Data Processing sample_prep Prepare FAME Standards and Samples in Mobile Phase system_prep Equilibrate HPLC System with Mobile Phase (Acetonitrile/Water) blank_injection Inject Blank (Mobile Phase) system_prep->blank_injection standard_injection Inject Standard Solutions blank_injection->standard_injection sample_injection Inject Samples standard_injection->sample_injection record_chromatograms Record Chromatograms sample_injection->record_chromatograms integrate_peaks Integrate Peaks of Interest record_chromatograms->integrate_peaks

Caption: Experimental workflow for HPLC analysis of FAMEs.

References

Technical Support Center: Derivatization of 11-Eicosenoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Eicosenoic acid. Our aim is to address common issues encountered during derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is crucial for the successful GC-MS analysis of this compound for two primary reasons. Firstly, as a long-chain fatty acid, it has low volatility and will not readily vaporize at the temperatures used in a standard GC inlet. Secondly, the polar carboxylic acid group can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and reduced resolution. Derivatization converts the carboxylic acid into a less polar and more volatile ester or silyl ester, which improves its chromatographic behavior.

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods for derivatizing fatty acids like this compound are:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a widely used technique where the carboxylic acid is converted into its methyl ester. Common reagents for this include boron trifluoride in methanol (BF3-methanol) or acidic methanol.

  • Silylation to form Trimethylsilyl (TMS) esters: This method involves reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

Q3: Which derivatization method is better for this compound?

A3: The choice of method depends on the specific requirements of the analysis, including the sample matrix and the presence of other analytes.

  • FAME derivatization is robust, and extensive FAME libraries are available for compound identification. However, the reaction conditions, particularly with BF3-methanol, can be harsh and may lead to the formation of artifacts with unsaturated fatty acids.

  • Silylation is generally a milder method and can be advantageous when other functional groups that might be affected by harsher esterification conditions are present. However, silyl derivatives can be sensitive to moisture and may be less stable than FAMEs.[2]

Q4: Can the double bond in this compound cause issues during derivatization?

A4: Yes, the presence of the double bond at the 11th position is a key consideration. With certain derivatization reagents, particularly under harsh acidic or basic conditions, side reactions such as isomerization (shifting of the double bond) or oxidation can occur. It is important to use optimized and tested protocols to minimize these effects.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the derivatization of this compound.

Problem 1: Incomplete Derivatization

Symptoms:

  • Low peak area for the this compound derivative in the GC-MS chromatogram.

  • Presence of a broad, tailing peak corresponding to the underivatized fatty acid.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent Ensure a sufficient molar excess of the derivatizing reagent is used. For silylation, a 2:1 molar ratio of BSTFA to active hydrogen is a good starting point.[3]
Presence of Water Both esterification and silylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be dried, for example, under a stream of nitrogen, before adding the derivatization reagent.[2]
Suboptimal Reaction Conditions Optimize the reaction time and temperature. For FAME synthesis with BF3-methanol, a common condition is heating at 60°C for about an hour. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is typical.[2][4]
Degraded Reagent Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them according to the manufacturer's instructions, typically in a desiccator.
Problem 2: Artifact or Unexpected Peaks in the Chromatogram

Symptoms:

  • Multiple peaks observed for what should be a single derivative of this compound.

  • Presence of unknown peaks in the chromatogram that are not present in the underivatized sample.

Possible Causes and Solutions:

CauseRecommended Solution
Side Reactions with the Double Bond Harsh derivatization conditions can cause isomerization or oxidation of the double bond. Consider using a milder derivatization method, such as silylation, or optimizing the reaction conditions (e.g., lower temperature, shorter time) for FAME synthesis.
Contamination from Reagents or Solvents Run a reagent blank (all reagents and solvents without the sample) to identify any contaminant peaks. Use high-purity solvents and reagents.[5]
Decomposition in the GC Inlet High inlet temperatures can cause the degradation of derivatives. Optimize the GC inlet temperature to ensure efficient volatilization without causing decomposition.
Hydrolysis of the Derivative Silyl esters are particularly susceptible to hydrolysis if any moisture is present in the sample or during the extraction and injection process. Ensure the final extract is dried, for example, with anhydrous sodium sulfate, before injection.

Quantitative Data Summary

The following table summarizes a comparison of recovery and reproducibility for two different FAME derivatization methods for unsaturated fatty acids, which can serve as a guideline for this compound.

Derivatization MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Notes
Base-catalyzed followed by Acid-catalyzed (KOCH₃/HCl)84 - 112< 6Lower recovery and higher variation, especially for unsaturated fatty acids.[6]
Base-catalyzed followed by (Trimethylsilyl)diazomethane (TMS-DM)90 - 106< 4Higher recovery and less variation for unsaturated fatty acids.[6]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Synthesis using BF₃-Methanol

This protocol is a general guideline for the esterification of this compound.

Materials:

  • This compound sample

  • BF₃-Methanol solution (14% w/v)

  • Hexane (anhydrous)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reaction: Add 1 mL of 14% BF₃-Methanol solution to the vial. Cap the vial tightly.

  • Incubation: Heat the vial at 60°C for 60 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Mixing: Vortex the vial vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane layer containing the methyl 11-eicosenoate.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with TMCS

This protocol provides a general procedure for the formation of TMS esters of this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable anhydrous solvent (optional)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial. Ensure the sample is completely dry.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS. If the sample is not readily soluble, a small amount of an anhydrous solvent like pyridine can be added.

  • Reaction: Cap the vial tightly and vortex briefly.

  • Incubation: Heat the vial at 70°C for 50 minutes.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be directly injected into the GC-MS or diluted with an appropriate anhydrous solvent if necessary.

Visualizations

Derivatization_Workflow cluster_FAME FAME Synthesis (Esterification) cluster_TMS TMS Ester Synthesis (Silylation) FAME_Start Start with Dry This compound Sample FAME_Add_Reagent Add BF3-Methanol FAME_Start->FAME_Add_Reagent FAME_Heat Heat at 60°C for 60 min FAME_Add_Reagent->FAME_Heat FAME_Extract Extract with Hexane & Saturated NaCl FAME_Heat->FAME_Extract FAME_Dry Dry Hexane Layer with Na2SO4 FAME_Extract->FAME_Dry FAME_Analyze Analyze by GC-MS FAME_Dry->FAME_Analyze TMS_Start Start with Dry This compound Sample TMS_Add_Reagent Add BSTFA + 1% TMCS TMS_Start->TMS_Add_Reagent TMS_Heat Heat at 70°C for 50 min TMS_Add_Reagent->TMS_Heat TMS_Analyze Analyze by GC-MS TMS_Heat->TMS_Analyze

Caption: Experimental workflows for FAME and TMS derivatization of this compound.

Troubleshooting_Derivatization Start Derivatization Issue Identified Incomplete Incomplete Derivatization? Start->Incomplete Artifacts Artifact Peaks? Start->Artifacts Incomplete->Artifacts No CheckReagent Check Reagent Amount & Quality Incomplete->CheckReagent Yes CheckSideReactions Consider Milder Method or Optimize Conditions Artifacts->CheckSideReactions Yes CheckWater Ensure Anhydrous Conditions CheckReagent->CheckWater OptimizeConditions Optimize Reaction Time & Temperature CheckWater->OptimizeConditions Solution Problem Resolved OptimizeConditions->Solution RunBlank Run Reagent Blank CheckSideReactions->RunBlank OptimizeInlet Optimize GC Inlet Temperature RunBlank->OptimizeInlet DryExtract Ensure Final Extract is Dry OptimizeInlet->DryExtract DryExtract->Solution

Caption: Troubleshooting logic for common derivatization issues.

References

Technical Support Center: Matrix Effects in Gondoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the mass spectrometry analysis of gondoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of gondoic acid?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as gondoic acid, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative results.[4][5] In the analysis of gondoic acid from biological samples, common sources of matrix effects include phospholipids, salts, and other endogenous lipids that can interfere with the ionization process in the mass spectrometer source.[2][4][6]

Q2: I am observing poor reproducibility and low signal intensity for gondoic acid in my plasma samples. Could this be due to matrix effects?

A: Yes, poor reproducibility and low signal intensity are classic indicators of matrix effects, particularly ion suppression.[1] In biological matrices like plasma, phospholipids are a major cause of ion suppression for fatty acids like gondoic acid.[6][7][8] These phospholipids can co-elute with gondoic acid and compete for ionization, leading to a reduced signal.[6]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for gondoic acid analysis?

A: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C or ²H).[5] A SIL-IS for gondoic acid would have nearly identical chemical and physical properties to the unlabeled analyte.[5][9] This means it will co-elute chromatographically and experience the same degree of matrix effect, allowing it to accurately correct for variations in sample preparation, injection volume, and ionization efficiency.[5][9][10] The use of a SIL-IS is considered the gold standard for quantitative LC-MS analysis to compensate for matrix effects.[11][12]

Q4: Can I simply dilute my sample to reduce matrix effects?

A: Sample dilution can be a straightforward and effective method to reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[11][13] However, this approach is only practical if the concentration of gondoic acid in your samples is high enough to remain detectable after dilution.[5][13] For trace-level analysis, dilution may compromise the sensitivity of the assay.[9]

Troubleshooting Guide

Issue Potential Root Cause Recommended Solutions
Significant Ion Suppression or Enhancement Co-eluting endogenous components, particularly phospholipids in biological matrices, are interfering with the ionization of gondoic acid.[1][4][6]1. Optimize Sample Preparation: This is a highly effective way to minimize matrix effects.[9][11] Consider techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner sample extracts.[1][4] 2. Improve Chromatographic Separation: Modify your LC method to better separate gondoic acid from interfering compounds. This can involve adjusting the mobile phase gradient, changing the stationary phase, or using a column with smaller particles for higher efficiency.[1][11] 3. Change Ionization Technique: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can sometimes be less susceptible to these interferences.[1][14]
Poor Reproducibility and Accuracy Inconsistent matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience similar matrix effects as gondoic acid, thereby compensating for variability and improving accuracy.[4][5] 2. Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience comparable matrix effects.[1] However, it can be difficult to perfectly match the matrix for every sample.[11]
Non-Linear Calibration Curve Matrix effects can vary with analyte concentration, leading to a non-linear response.1. Optimize Sample Cleanup: A cleaner sample will result in a more linear response. 2. Narrow the Calibration Range: If detector saturation is a possibility, consider narrowing the calibration range or diluting samples with high concentrations.[4]
Peak Tailing or Distortion The sample solvent may be incompatible with the initial mobile phase, or there may be interactions with active sites on the LC column.[5][15]1. Reconstitute in Mobile Phase: After evaporation, reconstitute your sample extract in the initial mobile phase of your chromatographic run.[4]

Experimental Protocols

Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples (in triplicate):

    • Set A (Neat Solution): Spike the gondoic acid standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Spike): Extract a blank matrix sample using your established method. Spike the gondoic acid standard into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Spike): Spike the gondoic acid standard into a blank matrix sample before extraction at the same concentration as Set A.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal

This is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Precipitate proteins in your plasma/serum sample by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove polar interferences. The wash solvent should be weak enough to not elute the gondoic acid.

  • Elution: Elute the gondoic acid using a suitable organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Gondoic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for gondoic acid analysis with mass spectrometry.

Troubleshooting_Logic Troubleshooting Matrix Effects Start Poor Reproducibility or Inaccurate Quantification Check_IS Using Stable Isotope-Labeled Internal Standard? Start->Check_IS Use_IS Implement SIL-IS Check_IS->Use_IS No Check_Sample_Prep Evaluate Sample Preparation Check_IS->Check_Sample_Prep Yes Optimize_SPE_LLE Optimize SPE or LLE for cleaner extract Check_Sample_Prep->Optimize_SPE_LLE Check_Chromatography Evaluate Chromatographic Separation Check_Sample_Prep->Check_Chromatography Optimize_LC Modify LC gradient or column to separate from interferences Check_Chromatography->Optimize_LC

Caption: Decision tree for troubleshooting matrix effects in gondoic acid analysis.

References

Technical Support Center: Enhancing the Stability of 11-Eicosenoic Acid During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 11-Eicosenoic acid during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, a monounsaturated fatty acid, is oxidation. The double bond in its structure is susceptible to attack by oxygen, leading to a chain reaction that produces primary oxidation products (hydroperoxides) and subsequently secondary oxidation products (aldehydes, ketones), which can compromise the integrity and activity of the molecule. This process is often referred to as auto-oxidation.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at low temperatures, protected from light, and under an inert atmosphere. The recommended storage temperature is -20°C or lower.[1] It should be stored in a tightly sealed container, and for long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to displace oxygen.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures significantly accelerate the rate of oxidation.[2][3][4] Storing this compound at elevated temperatures, even room temperature, for extended periods can lead to a rapid increase in degradation products. For optimal stability, it is crucial to maintain a consistent, low-temperature environment.

Q4: What type of containers should I use to store this compound?

A4: It is recommended to use glass containers for storing this compound. Avoid using aluminum or galvanized containers.[5] For solutions, amber glass vials are ideal as they protect the compound from light. Ensure the container is well-sealed to prevent exposure to air and moisture.

Q5: Can I use antioxidants to improve the stability of this compound?

A5: Yes, adding antioxidants can significantly inhibit the oxidation process and prolong the shelf-life of this compound. Common synthetic antioxidants used for this purpose include butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[2][6] Natural antioxidants like tocopherols (Vitamin E) can also be effective. The choice and concentration of the antioxidant may need to be optimized for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of biological activity. Degradation of this compound due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C or below, protected from light, and under an inert atmosphere.2. Assess Purity: If degradation is suspected, re-evaluate the purity of your this compound stock using analytical methods like gas chromatography (GC).3. Perform Stability Check: Conduct a quick stability check by measuring the Peroxide Value (PV) or Anisidine Value (AV) of your sample (see Experimental Protocols section).
Visible changes in the appearance of the oil (e.g., color change, increased viscosity). Advanced oxidation of the fatty acid.1. Discard the Sample: Visible changes often indicate significant degradation, and the sample may no longer be suitable for experimental use.2. Review Handling Procedures: Ensure that the compound is handled quickly when removed from storage, and that exposure to air and light is minimized.3. Implement Antioxidant Use: Consider adding an appropriate antioxidant to fresh aliquots of this compound to prevent future degradation.
Precipitation observed in a solution of this compound. The compound may have come out of solution due to temperature fluctuations or solvent evaporation.1. Gentle Warming: Gently warm the solution to see if the precipitate redissolves. Sonication can also be used.2. Solvent Check: Ensure the solvent has not evaporated, which would increase the concentration of the fatty acid beyond its solubility limit.3. Fresh Preparation: If the precipitate does not redissolve, it is best to prepare a fresh solution.

Data Presentation

The following tables provide an overview of the expected stability of monounsaturated fatty acids under various conditions. Please note that this data is based on studies of oleic acid (C18:1), a structurally similar monounsaturated fatty acid, and should be used as a general guideline for this compound (C20:1).

Table 1: Effect of Temperature on Peroxide Value (PV) of a Monounsaturated Fatty Acid (Oleic Acid) Over Time.

Storage TimePeroxide Value (meq O2/kg) at 4°CPeroxide Value (meq O2/kg) at 25°CPeroxide Value (meq O2/kg) at 40°C
Initial < 1.0< 1.0< 1.0
1 Month ~ 1.5~ 4.0~ 10.0
3 Months ~ 2.5~ 12.0> 25.0
6 Months ~ 4.0> 20.0Significantly Decomposed

Data is illustrative and based on general trends for monounsaturated fatty acids. Actual values can vary based on purity, light exposure, and oxygen availability.

Table 2: Efficacy of Different Antioxidants on the Stability of a Monounsaturated Fatty Acid (Oleic Acid).

Antioxidant (at 0.02% w/w)Induction Period (hours) at 110°C (Rancimat Test)
Control (No Antioxidant) 5 - 7
Alpha-Tocopherol 8 - 10
BHA (Butylated hydroxyanisole) 12 - 15
BHT (Butylated hydroxytoluene) 11 - 14

The induction period is a measure of the resistance to oxidation. Longer induction periods indicate greater stability.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol outlines the iodometric titration method to determine the concentration of hydroperoxides (primary oxidation products).

Materials:

  • This compound sample

  • Glacial acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Distilled water

  • Erlenmeyer flasks with stoppers

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously, until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue color.

  • Continue the titration with vigorous shaking until the blue color completely disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank determination under the same conditions without the sample.

Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (AV)

This protocol describes a spectrophotometric method to measure the level of aldehydes (secondary oxidation products).

Materials:

  • This compound sample

  • Isooctane

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid)

  • Spectrophotometer

  • Volumetric flasks

  • Pipettes

Procedure:

  • Accurately weigh a suitable amount of the this compound sample (e.g., 0.5-2.0 g) into a 25 mL volumetric flask and dissolve in isooctane. Make up to the mark with isooctane.

  • Measure the absorbance of this solution at 350 nm using isooctane as a blank. This is the absorbance of the fat solution (Ab).

  • Pipette 5 mL of the fat solution into one test tube and 5 mL of isooctane into a second (blank) test tube.

  • To each tube, add 1 mL of the p-anisidine reagent and mix thoroughly.

  • Protect the tubes from light and allow them to stand for exactly 10 minutes at room temperature.

  • Measure the absorbance of the solution from the tube containing the fat solution at 350 nm against the blank solution (containing isooctane and the reagent). This is the absorbance of the reacted solution (As).

Calculation: p-Anisidine Value (AV) = (25 * (1.2 * As - Ab)) / W Where:

  • As = Absorbance of the reacted solution

  • Ab = Absorbance of the unreacted fat solution

  • W = Weight of the sample (g)

Mandatory Visualizations

cluster_degradation Oxidative Degradation Pathway of this compound FattyAcid This compound (Unsaturated Fatty Acid) FreeRadical Lipid Free Radical (L•) FattyAcid->FreeRadical Loss of H atom Initiation Initiation (e.g., Light, Heat, Metal Ions) Initiation->FattyAcid PeroxyRadical Peroxy Radical (LOO•) FreeRadical->PeroxyRadical Oxygen Oxygen (O2) Oxygen->FreeRadical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxyRadical->Hydroperoxide + LH SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->SecondaryProducts Decomposition

Caption: Oxidative degradation pathway of this compound.

cluster_troubleshooting Troubleshooting Workflow for this compound Stability Issues Start Suspected Degradation of This compound CheckStorage Review Storage Conditions: - Temperature (-20°C?) - Light Protection? - Inert Atmosphere? Start->CheckStorage AssessPurity Assess Purity (e.g., GC) CheckStorage->AssessPurity DegradationConfirmed Degradation Confirmed? AssessPurity->DegradationConfirmed DiscardSample Discard Sample and Procure New Stock DegradationConfirmed->DiscardSample Yes ContinueExperiment Continue with Experiment DegradationConfirmed->ContinueExperiment No ImplementChanges Implement Corrective Actions: - Optimize Storage - Add Antioxidant - Minimize Handling Time DiscardSample->ImplementChanges

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimization of Enzymatic Reactions Involving 11-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Eicosenoic acid in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in aqueous solutions?

A1: this compound (also known as gondoic acid) is a monounsaturated omega-9 fatty acid with a 20-carbon chain.[1][2] Its long hydrocarbon tail makes it hydrophobic, leading to poor solubility in aqueous buffers, which is a common hurdle in designing enzymatic assays.[3][4]

Q2: How can I improve the solubility of this compound for my enzyme assay?

A2: To improve solubility, first dissolve the this compound in an organic solvent like ethanol or DMSO to create a high-concentration stock solution.[3][5][6] This stock solution can then be diluted into the pre-warmed aqueous assay buffer with vigorous vortexing or stirring to achieve the final desired concentration.[3] For a 1:1 ethanol:PBS (pH 7.2) solution, a solubility of approximately 0.5 mg/mL can be achieved for 11(E)-eicosenoic acid.[5] For 11(Z)-eicosenoic acid, the solubility is approximately 0.15 mg/mL in PBS (pH 7.2) and 1 mg/mL in 0.15 M Tris-HCl (pH 8.5).[6] It is not recommended to store the aqueous solution for more than one day.[5][6]

Q3: What are the typical enzymes that might act on this compound?

A3: Enzymes that metabolize other long-chain fatty acids, such as lipoxygenases (LOX) and cyclooxygenases (COX), are potential candidates for activity with this compound.[7] Additionally, cytochrome P450 epoxygenases can metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs), and similar activity could be expected with this compound.[8]

Q4: Are there known signaling pathways involving this compound or its metabolites?

A4: While direct signaling pathways for this compound are not extensively documented in the provided results, its metabolite, 11,12-epoxyeicosatrienoic acid (11,12-EET), is known to be involved in angiogenesis. This process involves the activation of the Akt/eNOS signaling pathway.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution Citation
Low or No Enzyme Activity Poor Substrate Solubility: this compound has precipitated out of the aqueous buffer.Prepare a fresh stock solution in ethanol or DMSO and add it to the pre-warmed assay buffer with vigorous mixing immediately before use. Consider using a carrier protein like BSA.[3][6]
Sub-optimal Reaction Conditions: The pH or temperature of the assay is not optimal for the enzyme.Perform a matrix experiment to determine the optimal pH and temperature for your specific enzyme. Most mammalian enzymes function best around pH 7.4 and 37°C.[10][11]
Enzyme Inactivity: The enzyme may have been stored improperly or subjected to multiple freeze-thaw cycles.Aliquot the enzyme upon receipt and store at the recommended temperature. Run a positive control with a known substrate to confirm enzyme activity.[12]
Presence of Inhibitors: Components in the buffer or sample may be inhibiting the enzyme.EDTA, sodium azide, and high concentrations of some detergents can inhibit enzymatic reactions. Ensure all reagents are of high purity and consider buffer exchange or sample purification.[13]
High Background Signal Substrate Auto-oxidation: Long-chain fatty acids can auto-oxidize, leading to a signal in the absence of enzyme.Prepare the substrate solution fresh for each experiment. Include a "no-enzyme" control to measure the rate of auto-oxidation and subtract it from the enzymatic reaction rate.[12]
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.Use fresh, high-purity reagents and sterile techniques.[12]
Inconsistent or Irreproducible Results Inconsistent Substrate Preparation: Variability in the preparation of the this compound solution.Standardize the protocol for preparing the substrate solution, including the solvent, concentration, and method of addition to the assay buffer.[5][6]
Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrate.Use calibrated pipettes and prepare a master mix for the reaction to minimize pipetting variability between wells.[13]
Temperature Fluctuations: Inconsistent incubation temperatures.Use a temperature-controlled incubator or water bath for the assay. Equilibrate all reagents to the assay temperature before starting the reaction.[14]

Quantitative Data

Table 1: General Kinetic Parameters for Related Enzymes and Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)Organism/Source
Cyclooxygenase-1 (COX-1)Arachidonic Acid< 2VariesPig Kidney Microsomes
Cyclooxygenase-2 (COX-2)Arachidonic Acid< 2VariesPig Kidney Microsomes
Soybean Lipoxygenase (LOX)Linoleic Acid7.730.0Soybean

(Data is illustrative and compiled from related studies. Actual values will vary based on specific experimental conditions.)[15][16][17]

Table 2: General Optimal Reaction Conditions

ParameterConditionNotesCitation
pH 7.0 - 9.0Optimal pH is highly enzyme-dependent. Most mammalian enzymes have a physiological optimum around 7.4. Plant lipoxygenases often have a more alkaline optimum.[18][10][11]
Temperature 20 - 45°CEnzyme activity generally increases with temperature up to an optimum, after which denaturation occurs. For mammalian enzymes, 37°C is a common starting point.[18][10][11]
Substrate Concentration VariableShould be optimized based on the Km of the enzyme. A common starting point is to use a concentration at or above the Km value.[15]

Experimental Protocols

Protocol 1: General Lipoxygenase (LOX) Activity Assay with this compound

This protocol is adapted from general lipoxygenase assay procedures and should be optimized for your specific enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl or borate buffer, pH 9.0.
  • This compound Stock Solution (10 mM): Dissolve 3.1 mg of this compound in 1 mL of absolute ethanol. Store at -20°C.
  • Working Substrate Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the assay buffer immediately before use.
  • Enzyme Solution: Prepare a suitable dilution of your lipoxygenase enzyme in the assay buffer. The optimal concentration should be determined empirically.

2. Assay Procedure:

  • Pipette 180 µL of the working substrate solution into a 96-well UV-transparent plate.
  • Add 10 µL of assay buffer (for blank) or enzyme solution to the wells.
  • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 234 nm every 30 seconds for 10-20 minutes at 25°C. The formation of a conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

Protocol 2: General Cyclooxygenase (COX) Inhibition Assay with this compound as a Potential Substrate/Inhibitor

This protocol is adapted from general COX inhibition assays and can be used to assess if this compound is a substrate or inhibitor of COX enzymes.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.
  • Arachidonic Acid Solution (100 µM): Prepare a working solution of arachidonic acid in assay buffer.
  • This compound Stock Solution (10 mM): Dissolve 3.1 mg of this compound in 1 mL of DMSO.
  • Enzyme Solution: Dilute purified COX-1 or COX-2 in assay buffer to a concentration that gives a linear rate of reaction.

2. Assay Procedure:

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of enzyme solution, and 10 µL of various concentrations of this compound solution (or DMSO as a vehicle control).
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of the arachidonic acid solution.
  • Monitor the consumption of oxygen using an oxygen electrode or measure the production of prostaglandins using a suitable method such as an ELISA kit.
  • Calculate the percent inhibition at each concentration of this compound relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Enzyme Assay Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Enzyme Solution mix_reagents Combine Reagents in Microplate prep_reagents->mix_reagents prep_substrate Prepare this compound Stock and Working Solutions prep_substrate->mix_reagents incubate Incubate at Defined Temperature mix_reagents->incubate measure Measure Reaction Progress (e.g., Absorbance) incubate->measure calc_rate Calculate Initial Reaction Rate measure->calc_rate optimize Optimize pH, Temperature, and Concentrations calc_rate->optimize kinetics Determine Kinetic Parameters (Km, Vmax) optimize->kinetics

Caption: Workflow for optimizing enzymatic reactions with this compound.

signaling_pathway 11,12-EET Signaling Pathway in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET_receptor Putative EET Receptor Gs_protein Gs Protein EET_receptor->Gs_protein Akt Akt EET_receptor->Akt PKA PKA Gs_protein->PKA COX2_expression COX-2 Expression PKA->COX2_expression eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis COX2_expression->Angiogenesis EET 11,12-EET EET->EET_receptor

Caption: Signaling cascade of 11,12-EET leading to angiogenesis.

troubleshooting_logic Troubleshooting Logic for Low Enzyme Activity start Low/No Activity check_substrate Is Substrate Soluble? start->check_substrate check_enzyme Is Enzyme Active? check_substrate->check_enzyme Yes solution_substrate Improve Substrate Solubility check_substrate->solution_substrate No check_conditions Are Conditions Optimal? check_enzyme->check_conditions Yes solution_enzyme Use Fresh Enzyme/Positive Control check_enzyme->solution_enzyme No check_inhibitors Inhibitors Present? check_conditions->check_inhibitors Yes solution_conditions Optimize pH and Temperature check_conditions->solution_conditions No solution_inhibitors Purify Sample/Use High-Purity Reagents check_inhibitors->solution_inhibitors Yes

Caption: Decision tree for troubleshooting low enzyme activity.

References

Overcoming co-elution problems in fatty acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fatty acid analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peak co-elution in fatty acid chromatography.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in fatty acid chromatography and why is it problematic?

A: Peak co-elution occurs when two or more different fatty acid compounds are not adequately separated by the chromatography system and elute from the column at or near the same time.[1] This results in a single, merged chromatographic peak. Co-elution is a significant issue as it compromises both qualitative and quantitative analysis, leading to:

  • Inaccurate Identification: A merged peak can be misidentified as a single, more abundant fatty acid, causing other significant compounds to be overlooked.[1]

  • Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, leading to an overestimation of the quantity of any single species.[1]

Q2: What are the primary causes of co-elution in fatty acid analysis?

A: The main cause of co-elution is the structural similarity of different fatty acids. Fatty acids can have the same chain length, degree of unsaturation, or similar physicochemical properties, making them difficult to separate. Key causes include:

  • Positional Isomers: Fatty acids with the same chain length and number of double bonds, but with the double bonds located at different positions.[1]

  • Geometric Isomers (cis/trans): Fatty acids with the same structure but different spatial arrangements of hydrogen atoms around a double bond.[2]

  • Similar Chain Length and Unsaturation: Fatty acids with minor structural differences that result in very similar retention times on a given column.

Q3: Why is derivatization necessary for fatty acid analysis by Gas Chromatography (GC)?

A: In their free, underivatized form, fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape, long retention times, and adsorption issues within the GC system.[3][4][5] To overcome these issues, fatty acids are typically converted into a less polar, more volatile form, most commonly fatty acid methyl esters (FAMEs).[6] This derivatization process is crucial for achieving good chromatographic separation and accurate quantification.[4]

Q4: How can I detect co-elution in my chromatogram?

A: Detecting co-elution can be challenging, especially when peaks perfectly overlap. Here are some methods to identify it:

  • Visual Inspection of Peak Shape: Look for signs of asymmetry, such as shoulders or merged peaks. A pure peak should ideally be symmetrical.[7]

  • Peak Purity Analysis with Mass Spectrometry (MS): If you are using a GC-MS system, you can examine the mass spectra across the peak. If the spectra change from the leading edge to the trailing edge, it indicates the presence of more than one compound.[7]

  • Using a Diode Array Detector (DAD) in HPLC: For High-Performance Liquid Chromatography (HPLC), a DAD can perform peak purity analysis by comparing UV spectra across the peak.[7]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-elution problems in fatty acid chromatography.

Step 1: Method Optimization

Simple adjustments to your existing method can often resolve minor co-elution issues.

1.1 Adjusting the Temperature Program (GC)

The oven temperature program significantly impacts the separation of FAMEs.

  • Problem: Poor resolution between adjacent peaks.

  • Solution:

    • Decrease the ramp rate: A slower temperature ramp (e.g., from 5°C/min to 2°C/min) increases the time analytes spend interacting with the stationary phase, which can improve separation.[8]

    • Introduce an isothermal segment: Holding the temperature constant at a specific point in the run can enhance the resolution of closely eluting compounds.[9]

1.2 Optimizing Carrier Gas Flow Rate (GC)

The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency.

  • Problem: Broad or co-eluting peaks.

  • Solution: Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution. A flow rate that is too high or too low can decrease separation efficiency.[10]

Step 2: Column Selection and Maintenance

The choice of GC column is critical for fatty acid separation.

2.1 Selecting the Appropriate Stationary Phase

The polarity of the stationary phase is the most important factor in separating FAMEs.

  • Problem: Co-elution of saturated and unsaturated fatty acids, or cis/trans isomers.

  • Solution: Use a polar stationary phase. Highly polar columns are necessary for separating complex mixtures, especially those containing geometric isomers.[2][6]

Data Presentation: Comparison of Common GC Stationary Phases for FAME Analysis

Stationary Phase TypePolarityTypical ApplicationAdvantagesLimitations
100% DimethylpolysiloxaneNon-polarSeparation by boiling point.[5]Robust, high-temperature stability.Poor selectivity for unsaturated and isomeric FAMEs.[11]
5% Phenyl 95% DimethylpolysiloxaneLow-polarityGeneral purpose FAME analysis.[12]Good general-purpose column.Limited resolution of positional and geometric isomers.[12]
Polyethylene Glycol (PEG) / WaxPolarSeparation of saturated and unsaturated FAMEs.[10][11]Good selectivity for FAMEs based on degree of unsaturation.[11]Lower temperature limits, susceptible to oxidation.[13]
Biscyanopropyl SiloxaneHighly PolarSeparation of cis/trans isomers and complex mixtures.[2][6]Excellent selectivity for geometric and positional isomers.[2]Lower temperature limits, can be less robust than less polar phases.[2]

2.2 Column Maintenance

A contaminated or old column can lead to poor peak shape and co-elution.

  • Problem: Tailing peaks, loss of resolution.

  • Solution:

    • Trim the column: Remove the first 0.5 to 1 meter of the column from the inlet side to eliminate contamination.[14]

    • Condition the column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[14]

    • Replace the column: If performance does not improve, the column may need to be replaced.[15]

Step 3: Advanced Strategies

If the above steps do not resolve the co-elution, more significant method development may be required.

3.1 Modifying the Derivatization Method

The choice of derivatization reagent can sometimes influence the separation.

  • Problem: Persistent co-elution.

  • Solution: While less common for resolving co-elution, trying a different derivatization method (e.g., acid-catalyzed vs. base-catalyzed) could slightly alter the resulting FAME profile and potentially improve separation in some cases.[16]

3.2 Two-Dimensional Gas Chromatography (GCxGC)

For extremely complex samples, GCxGC offers a powerful solution.

  • Problem: Highly complex mixtures with numerous co-eluting peaks.

  • Solution: GCxGC uses two columns with different separation mechanisms (e.g., non-polar followed by polar) to provide a much higher degree of separation than single-dimension GC.[8]

Experimental Protocols

Protocol 1: Base-Catalyzed Derivatization of Fatty Acids to FAMEs

This protocol is a rapid method for preparing FAMEs from oils and fats.

Materials:

  • Sample (oil or fat)

  • Hexane

  • 2 M Sodium hydroxide in methanol

  • 2 M Sodium chloride in water

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Add 10 µL of the oil sample to a 2 mL autosampler vial.

  • Add 500 µL of hexane and 100 µL of 2 N sodium hydroxide in methanol.

  • Vortex the mixture at 1000 rpm for 30 seconds.

  • Allow the mixture to stand for 2 minutes for the reaction to complete.

  • Add 100 µL of 2 M sodium chloride in water and 100 µL of hexane to extract the FAMEs into the organic layer.

  • Mix for a final 20 seconds at 1000 rpm.

  • Transfer the top organic layer (containing the FAMEs) to a new autosampler vial for GC analysis.[3]

Note: Base-catalyzed reactions do not efficiently convert free fatty acids to FAMEs.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution cluster_step1 cluster_step2 cluster_step3 start Co-elution Observed step1 Step 1: Method Optimization start->step1 opt_temp Adjust Temperature Program step1->opt_temp Try First opt_flow Optimize Carrier Gas Flow Rate step1->opt_flow step2 Step 2: Column Selection & Maintenance change_col Change Stationary Phase step2->change_col Most Effective maintain_col Perform Column Maintenance step2->maintain_col step3 Step 3: Advanced Strategies end_unresolved Consult Specialist / Consider Alternative Techniques step3->end_unresolved change_deriv Modify Derivatization Method step3->change_deriv use_gcxgc Implement 2D-GC (GCxGC) step3->use_gcxgc For Complex Samples end_resolved Resolution Achieved opt_temp->step2 If unresolved opt_temp->end_resolved opt_flow->step2 If unresolved opt_flow->end_resolved change_col->step3 If unresolved change_col->end_resolved maintain_col->step3 If unresolved maintain_col->end_resolved change_deriv->end_resolved use_gcxgc->end_resolved

Caption: A logical workflow for troubleshooting co-elution in fatty acid chromatography.

Column_Selection_Logic Logic for GC Column Selection start Sample Type? simple Simple Mixture (Saturated/Unsaturated) start->simple complex Complex Mixture (cis/trans isomers) start->complex boiling_point Boiling Point Separation Needed start->boiling_point peg_wax Use Polar Column (e.g., PEG/Wax) simple->peg_wax biscyano Use Highly Polar Column (e.g., Biscyanopropyl) complex->biscyano nonpolar Use Non-polar Column (e.g., Dimethylpolysiloxane) boiling_point->nonpolar

Caption: Decision logic for selecting the appropriate GC column for fatty acid analysis.

References

Technical Support Center: Optimizing 11-Eicosenoic Acid Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for 11-Eicosenoic acid in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis in LC-MS?

A1: For carboxylic acids like this compound, negative ion mode Electrospray Ionization (ESI) is generally preferred. This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, leading to a strong and stable signal.[1][2][3] While positive ion mode can be used, it often requires the formation of adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) which can be less consistent and may lead to a weaker signal compared to the deprotonated molecule in negative mode.[2][4]

Q2: Should I consider derivatization for this compound analysis?

A2: Derivatization can be a valuable strategy if you are struggling with low signal intensity in negative ion mode or if you wish to work in positive ion mode.[5] Chemical derivatization of the carboxylic acid group can introduce a permanently charged moiety, significantly enhancing ionization efficiency in positive ESI mode.[6][7] This "charge-reversal" derivatization can lead to a 10- to 20-fold increase in sensitivity.[7] However, derivatization adds extra steps to sample preparation and is not always necessary if sufficient sensitivity can be achieved with underivatized analysis in negative ion mode.[8]

Q3: What are the expected ions for this compound in MS analysis?

A3: The expected ions for this compound (Molecular Weight: 310.51 g/mol ) are:

Ionization ModeExpected Ionm/zNotes
Negative ESI [M-H]⁻309.28The most common and typically most abundant ion for carboxylic acids.[2]
[M+CH₃COO]⁻369.31Acetate adduct, may be observed if acetic acid is used as a mobile phase modifier.[2]
[M+HCOO]⁻355.29Formate adduct, may be observed if formic acid is used as a mobile phase modifier.[2]
Positive ESI [M+H]⁺311.29Protonated molecule, generally less favored for carboxylic acids.[1]
[M+Na]⁺333.27Sodium adduct, common in positive ion mode.[2]
[M+NH₄]⁺328.32Ammonium adduct, can be promoted by using ammonium formate or acetate in the mobile phase.[2][4]

Q4: What could be the cause of not seeing the expected molecular ion peak?

A4: Several factors could lead to the absence of a clear molecular ion peak:

  • In-source fragmentation: The molecule may be fragmenting within the ion source before mass analysis. This can be mitigated by reducing the source temperature or using gentler ionization conditions.

  • Ionization suppression: Components in the sample matrix can interfere with the ionization of this compound. Improved sample cleanup or chromatographic separation can help reduce this effect.

  • Incorrect ionization mode: Ensure you are using the appropriate ionization mode (negative mode is generally recommended for carboxylic acids).

  • Mass spectrometer calibration: Verify that the mass spectrometer is properly calibrated for the relevant m/z range.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting and resolving issues of low signal-to-noise (S/N) for this compound.

Diagram: Troubleshooting Workflow for Low S/N

TroubleshootingWorkflow Start Low S/N for this compound CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckLC Evaluate LC Conditions CheckSamplePrep->CheckLC If no improvement SampleOK Sample Prep Optimized CheckSamplePrep->SampleOK Improvement CheckMS Optimize MS Parameters CheckLC->CheckMS If no improvement LCOK LC Conditions Optimized CheckLC->LCOK Improvement MSOK MS Parameters Optimized CheckMS->MSOK Improvement Derivatize Consider Derivatization CheckMS->Derivatize If still low End Signal Improved SampleOK->End LCOK->End MSOK->End Derivatize->End

Caption: A decision tree for troubleshooting low signal intensity.

Symptom Possible Cause Recommended Action
No peak or very low intensity Poor Ionization Efficiency - Switch to Negative Ion Mode: This is generally the most effective mode for carboxylic acids. - Optimize Mobile Phase: Add a small amount of a volatile base like ammonium hydroxide (for negative mode) or an acid like formic acid (if positive mode is necessary) to the mobile phase to enhance deprotonation or protonation.[8] - Consider Derivatization: If sensitivity remains low, derivatizing the carboxylic acid group can significantly improve ionization in positive mode.[5][7]
Sample Degradation - Proper Storage: Ensure samples are stored at -80°C and avoid repeated freeze-thaw cycles. - Use of Antioxidants: For biological samples, add an antioxidant like butylated hydroxytoluene (BHT) during sample collection and preparation to prevent oxidation of the double bond.
Matrix Effects - Improve Sample Cleanup: Utilize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9] - Chromatographic Separation: Adjust the LC gradient to separate this compound from co-eluting matrix components that may cause ion suppression.[4] - Dilute the Sample: If the concentration of the analyte is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
High background noise Contaminated Solvents or System - Use High-Purity Solvents: Always use LC-MS grade solvents and additives. - System Cleaning: Flush the LC system and clean the MS ion source to remove contaminants. - Check for Contamination Sources: Investigate potential sources of contamination, such as plasticizers from labware or carryover from previous injections.
Suboptimal MS Settings - Optimize Source Parameters: Systematically adjust the ion source temperature, nebulizer gas flow, and drying gas flow to maximize the signal for this compound while minimizing background noise.[4]
Poor peak shape (broadening, tailing, splitting) Inappropriate LC Conditions - Column Choice: Use a C18 or C8 reversed-phase column suitable for lipid analysis.[8][10] - Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion. - Column Overload: If the peak is broad and fronting, reduce the injection volume or sample concentration.
Column Contamination or Degradation - Flush the Column: Use a strong solvent wash to clean the column. - Replace the Column: If flushing does not improve peak shape, the column may be degraded and require replacement.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from a biological matrix like plasma.

Materials:

  • C18 SPE cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add an appropriate internal standard. Acidify the sample to a pH of ~3.5 with formic acid to protonate the carboxylic acid group, which enhances its retention on the reversed-phase sorbent.

  • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of methanol, followed by 2 mL of a mixture of hexane and ethyl acetate (e.g., 1:1, v/v).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Diagram: SPE Workflow

SPE_Workflow start Start: Plasma Sample pretreat 1. Acidify Sample (pH ~3.5) start->pretreat condition 2. Condition C18 Cartridge (Methanol, then Water) pretreat->condition load 3. Load Sample onto Cartridge condition->load wash 4. Wash Cartridge (Water, then 5% Methanol) load->wash elute 5. Elute Analyte (Methanol, then Hexane/Ethyl Acetate) wash->elute dry 6. Evaporate to Dryness elute->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS Injection reconstitute->end

References

Best practices for handling and storing 11-Eicosenoic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing 11-Eicosenoic acid standards. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored as a crystalline solid or in an organic solvent at -20°C.[1] Under these conditions, the standard is stable for at least four years.

Q2: What are the best solvents for dissolving this compound?

This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For creating stock solutions, it is recommended to use an organic solvent purged with an inert gas. While sparingly soluble in aqueous buffers, a working solution can be prepared by first dissolving the fatty acid in ethanol and then diluting it with the aqueous buffer of choice.

Q3: How should I prepare an aqueous solution of this compound?

To prepare an aqueous solution, first, dissolve the this compound in ethanol to make a stock solution. This stock solution can then be diluted with an aqueous buffer, such as phosphate-buffered saline (PBS), to the desired final concentration. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day due to limited stability.[2]

Q4: Is this compound sensitive to oxidation?

Yes, as a monounsaturated fatty acid, this compound is susceptible to oxidation, particularly at its double bond.[3] To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light and heat.

Q5: What are the primary safety precautions for handling this compound?

While not classified as a hazardous substance, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. A specific hazard to be aware of is the risk of spontaneous combustion of materials like paper or rags soaked with unsaturated oils; these should be stored in water-filled, closed containers.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended DurationStability Notes
Crystalline Solid-20°C≥ 4 yearsStore under an inert atmosphere.
Solution in Organic Solvent-20°C≥ 2 years[1]Purge solvent with inert gas before use.
Aqueous Solution4°C≤ 1 dayProne to degradation; prepare fresh daily.

Table 2: Solubility of this compound

SolventConcentrationReference
Ethanol~20 mg/mL[2][2]
Ethanol:PBS (1:1, pH 7.2)~0.5 mg/mL[2][2]
DMSO~10 mg/mL[1][1]
Dimethylformamide~10 mg/mL[1][1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a 10 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound (crystalline solid)

  • Anhydrous ethanol (purged with nitrogen or argon)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out 10 mg of this compound directly into a clean, dry glass vial.

  • Add 1 mL of nitrogen-purged anhydrous ethanol to the vial.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C under an inert atmosphere.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

Objective: To convert this compound to its methyl ester for analysis by gas chromatography.

Materials:

  • This compound standard solution

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Vortex mixer

  • Glass test tubes with screw caps

Procedure:

  • Pipette a known amount of the this compound stock solution into a glass test tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 1 mL of hexane to the dried sample.

  • Add 0.5 mL of 14% BF₃-methanol reagent to the tube.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction.

  • Vortex the tube for 10 seconds to mix.

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Troubleshooting Guides

Issue 1: Inconsistent or Low Peak Area in GC Analysis

  • Possible Cause: Degradation of the standard.

    • Solution: Ensure the standard has been stored properly at -20°C and protected from light and oxygen. Prepare fresh dilutions from the stock solution daily. For aqueous solutions, always use them on the day of preparation.

  • Possible Cause: Incomplete derivatization to FAME.

    • Solution: Verify the reaction time and temperature for the derivatization protocol. Ensure the BF₃-methanol reagent is not expired and has been stored correctly.

  • Possible Cause: Adsorption of the analyte in the GC system.

    • Solution: Use a deactivated injector liner and a column suitable for fatty acid analysis. If peak tailing is observed, it may indicate active sites in the system that need to be addressed through cleaning or replacement of the liner or column.

Issue 2: Peak Tailing in Chromatogram

  • Possible Cause: Active sites in the GC inlet or column.

    • Solution: Clean or replace the injector liner with a deactivated one. Trim the first few centimeters of the column. Condition the column according to the manufacturer's instructions.

  • Possible Cause: Co-elution with an interfering compound.

    • Solution: Optimize the GC temperature program to improve the separation of peaks. A slower temperature ramp or a different column stationary phase may be necessary.

Issue 3: Appearance of Ghost Peaks

  • Possible Cause: Contamination from the solvent or sample preparation steps.

    • Solution: Run a blank solvent injection to check for contamination. Use high-purity solvents and thoroughly clean all glassware.

  • Possible Cause: Carryover from a previous injection.

    • Solution: Run a solvent blank after a concentrated sample to ensure the system is clean. Increase the bake-out time and temperature at the end of the GC run.

Mandatory Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_deriv Derivatization to FAME cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve stock 10 mg/mL Stock Solution (Store at -20°C) dissolve->stock aliquot Aliquot Stock Solution stock->aliquot dry Evaporate Solvent aliquot->dry add_reagents Add Hexane & BF3-Methanol dry->add_reagents heat Heat at 60°C add_reagents->heat extract Extract with Hexane heat->extract gc Inject into GC-FID extract->gc data Data Acquisition & Analysis gc->data

Caption: Experimental workflow for the analysis of this compound standards.

troubleshooting_workflow decision decision issue Inconsistent GC Results check_standard Check Standard Integrity issue->check_standard solution solution degraded Standard Degraded? check_standard->degraded check_deriv Check Derivatization degraded->check_deriv No prep_fresh Prepare Fresh Standard degraded->prep_fresh Yes incomplete_deriv Incomplete Reaction? check_deriv->incomplete_deriv check_gc Check GC System incomplete_deriv->check_gc No optimize_deriv Optimize Reaction Conditions incomplete_deriv->optimize_deriv Yes gc_issue GC System Issue? check_gc->gc_issue troubleshoot_gc Troubleshoot GC (Liner, Column, Leaks) gc_issue->troubleshoot_gc Yes

Caption: Troubleshooting workflow for inconsistent GC results.

signaling_pathway GA Gondoic Acid (cis-11-Eicosenoic Acid) ROS Reactive Oxygen Species (ROS) GA->ROS inhibits PKC PKCθ GA->PKC inhibits Inflammation Inflammation ROS->Inflammation promotes ERK ERK PKC->ERK STAT3 STAT3 ERK->STAT3 ProInflammatory Pro-inflammatory Factors (e.g., IL-1β, IL-6) STAT3->ProInflammatory promotes transcription ProInflammatory->Inflammation

Caption: Anti-inflammatory signaling pathway of Gondoic Acid.

References

Validation & Comparative

A Comparative Analysis of 11-Eicosenoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acid isomers is critical for targeted therapeutic development. This guide provides a comprehensive comparative analysis of 11-eicosenoic acid and its isomers, focusing on their physicochemical properties, biological activities, and the underlying signaling pathways. Experimental data is presented to support the findings, along with detailed protocols for key assays.

Physicochemical Properties: A Tale of Two Geometries

The seemingly subtle difference in the orientation of hydrogen atoms around the double bond in cis and trans isomers of this compound leads to significant variations in their physical properties. The cis configuration introduces a kink in the fatty acid chain, hindering efficient packing and resulting in a lower melting point. In contrast, the linear structure of the trans isomer allows for closer packing and stronger intermolecular forces, leading to a higher melting point. These structural differences also influence their solubility and interaction with biological membranes.

Propertycis-11-Eicosenoic Acid (Gondoic Acid)trans-11-Eicosenoic AcidSaturated Analogue: Eicosanoic Acid (Arachidic Acid)
Molecular Formula C₂₀H₃₈O₂C₂₀H₃₈O₂C₂₀H₄₀O₂
Molecular Weight ( g/mol ) 310.51310.5312.5
Melting Point (°C) 23-24[1][2]52-53[3]75.4
Boiling Point (°C) 426.3 at 760 mmHg[1]Not available328 at 760 mmHg[4]
Density (g/mL) 0.883 at 25°C[1][2]0.895 ± 0.06[3]Not available
Synonyms Gondoic acid, (Z)-11-Icosenoic Acid[1]trans-Gondoic acidArachidic acid[4]

Biological Activity: A Spectrum of Effects

The isomeric form of this compound profoundly impacts its biological activity, particularly in the realms of adipogenesis and inflammation.

Differential Effects on Adipogenesis and Lipid Accumulation

Experimental evidence highlights the anti-adipogenic potential of cis-eicosenoic acid isomers. A study comparing six positional isomers of cis-eicosenoic acid (c-20:1) in 3T3-L1 preadipocytes revealed that all tested isomers significantly decreased cellular triglyceride content compared to oleic acid (c9-18:1).[5][6] Notably, the position of the double bond influenced the magnitude of this effect, with 15-cis-eicosenoic acid demonstrating a pronounced anti-adipogenic and anti-lipogenic effect by down-regulating key transcriptional factors for adipogenesis (PPARγ and C/EBPα) and lipogenesis (SREBP-1).[5][6]

In contrast, limited information is available on the specific effects of trans-11-eicosenoic acid on adipogenesis. However, it is known that unlike other eicosenoic fatty acids, it does not inhibit leukotriene B4 or affect telomerase activity, suggesting a distinct biological profile.[7]

Modulation of Inflammatory Pathways

Cis-11-eicosenoic acid has been shown to possess immunomodulatory properties. In the human monocyte cell line THP-1, it promotes the production of pro-inflammatory cytokines IL-1β and IL-6 while inhibiting the production of the anti-inflammatory cytokine IL-10.[8] This suggests a role in stimulating an immune response.

The G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for long-chain fatty acids, including omega-3 fatty acids, and its activation is linked to potent anti-inflammatory and insulin-sensitizing effects.[9][10][11][12] While direct studies on the interaction of this compound isomers with GPR120 are emerging, the structural similarity to known GPR120 agonists suggests it as a likely signaling pathway for the observed anti-inflammatory and metabolic effects of the cis isomer. Activation of GPR120 can proceed through two main pathways: a Gαq/11-mediated pathway that increases intracellular calcium and activates the ERK cascade, and a β-arrestin 2-mediated pathway that is responsible for the anti-inflammatory effects by inhibiting NF-κB signaling.[12][13]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound and its isomers, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCFA Long-Chain Fatty Acid (e.g., cis-11-Eicosenoic Acid) GPR120 GPR120 (FFAR4) LCFA->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 b_arrestin β-arrestin 2 GPR120->b_arrestin PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK TAB1 TAB1 b_arrestin->TAB1 TAK1 TAK1 TAB1->TAK1 IKK IKK TAK1->IKK NFkB_active p65/p50 IKK->NFkB_active NFkB_complex p65/p50-IκB NFkB_complex->NFkB_active Phosphorylation of IκB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: GPR120 signaling cascade initiated by long-chain fatty acids.

Adipogenesis_Workflow Start 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induction Induce Differentiation (MDI cocktail) + Fatty Acid Isomers Culture->Induction Maturation Mature Adipocytes Induction->Maturation Analysis Analysis Maturation->Analysis OilRedO Oil Red O Staining (Lipid Accumulation) Analysis->OilRedO Triglyceride Triglyceride Assay Analysis->Triglyceride qPCR qPCR (Gene Expression) Analysis->qPCR

Caption: Experimental workflow for studying the effects of fatty acid isomers on adipogenesis.

Experimental Protocols

Protocol for 3T3-L1 Preadipocyte Differentiation and Fatty Acid Treatment

This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 cells and can be used to compare the effects of different this compound isomers.[1][14][7]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS)

  • Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Stock solutions of this compound isomers (dissolved in ethanol or as a complex with fatty acid-free BSA).

  • Phosphate-buffered saline (PBS)

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Reagents for RNA extraction and qPCR

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates and grow to confluence in DMEM with 10% FBS.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DM). Add the desired concentration of the this compound isomer or vehicle control to the DM.

  • Insulin Treatment (Day 2): After 48 hours, replace the DM with insulin medium containing the respective fatty acid isomer.

  • Maturation (Day 4 onwards): After another 48 hours, replace the insulin medium with DMEM with 10% FBS containing the fatty acid isomer. Change the medium every two days.

  • Analysis (Day 8-10):

    • Lipid Accumulation: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O. Quantify lipid accumulation by extracting the dye and measuring its absorbance.

    • Triglyceride Content: Lyse the cells and measure the triglyceride content using a commercial kit.

    • Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the expression of key adipogenic and lipogenic genes (e.g., Pparg, Cebpa, Srebf1, Fabp4).

Protocol for Separation and Analysis of Eicosenoic Acid Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of fatty acid isomers.[2][15][16][17]

Materials:

  • Biological sample (e.g., cells, plasma, tissue)

  • Internal standard (e.g., deuterated fatty acid)

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • Derivatization reagent (e.g., methanolic HCl or BF₃-methanol)

  • GC-MS system with a suitable capillary column (e.g., a highly polar cyanopropyl siloxane column)

Procedure:

  • Lipid Extraction: Homogenize the biological sample and extract total lipids using a method such as the Folch or Bligh-Dyer procedure. Add an internal standard at the beginning of the extraction for quantification.

  • Saponification and Methylation: Saponify the lipid extract to release the fatty acids from complex lipids. Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with a derivatization reagent.

  • GC-MS Analysis: Inject the FAMEs into the GC-MS system.

    • Gas Chromatography: Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity on a long, polar capillary column. This is crucial for resolving positional and geometric isomers.

    • Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information about the molecular weight and structure of each fatty acid, allowing for their identification and quantification.

  • Data Analysis: Identify and quantify the different this compound isomers by comparing their retention times and mass spectra to those of authentic standards.

Conclusion

The isomeric form of this compound is a critical determinant of its physical properties and biological functions. Cis-11-eicosenoic acid and its positional isomers demonstrate significant potential in modulating adipogenesis and inflammation, likely through pathways involving the fatty acid receptor GPR120. In contrast, trans-11-eicosenoic acid exhibits a distinct biological profile that warrants further investigation. For researchers in drug development, a thorough understanding of these isomeric differences is paramount for designing targeted therapies for metabolic and inflammatory diseases. The provided experimental protocols offer a starting point for further exploration and comparative analysis of these intriguing fatty acid molecules.

References

A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Accurate Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids is paramount in diverse fields, from nutritional science and food chemistry to drug development and clinical diagnostics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC has traditionally been the workhorse for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs and to detail the process of cross-validation for robust and reliable results.

Performance Comparison: A Quantitative Overview

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Performance ParameterGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (RSD%) ≤ 5.88%[1][2]≤ 5.88% (often slightly better than GC)[1][2][3]Both methods demonstrate good precision for quantitative analysis.
Recovery (%) ≥ 82.31%[1][2]≥ 82.31%[1][2][3]Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99[1]> 0.99[1]Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) Generally higher for targeted analysisVaries with detector (UV, MS, ELSD)GC-MS often provides lower limits of detection for many fatty acids, especially with selected ion monitoring. HPLC sensitivity can be enhanced with appropriate derivatization and detector choice.
Isomer Separation Can be challenging for cis/trans and positional isomers.[1]Superior for separation of cis/trans and positional isomers, especially with specialized columns (e.g., silver-ion).[1][4]This is a significant advantage of HPLC for detailed fatty acid profiling.[1]
Compound Stability High temperatures in the injector and column can lead to degradation of heat-labile compounds like polyunsaturated fatty acids (PUFAs).[1]Operates at or near ambient temperature, minimizing the risk of degradation for sensitive fatty acids.[1][5]A crucial factor when analyzing thermally sensitive lipids.[1]
Derivatization Mandatory for most fatty acids to increase volatility.[6][7]Often not required, but can be used to enhance detection.[4][8]The need for derivatization in GC-MS adds an extra step to sample preparation.

The Imperative of Cross-Validation

Cross-validation of results from both GC-MS and HPLC provides the highest level of confidence in analytical data.[1] This process involves analyzing the same sample using both techniques and comparing the quantitative results. A strong correlation between the data generated by both methods confirms the accuracy and reliability of the findings, ensuring the integrity of the research.

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS results for fatty acid analysis.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison Sample Biological Sample Extraction Lipid Extraction Sample->Extraction HPLC_Analysis Direct Analysis or Derivatization Extraction->HPLC_Analysis Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization HPLC_Separation HPLC Separation (e.g., Reversed-Phase) HPLC_Analysis->HPLC_Separation HPLC_Detection HPLC Detection (UV, MS, ELSD) HPLC_Separation->HPLC_Detection Quant_HPLC Quantification (HPLC) HPLC_Detection->Quant_HPLC GC_Separation GC Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quant_GCMS Quantification (GC-MS) MS_Detection->Quant_GCMS Comparison Statistical Comparison of Results Quant_HPLC->Comparison Quant_GCMS->Comparison

Workflow for Cross-Validation of HPLC and GC-MS for Fatty Acid Analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the analysis of fatty acids by both HPLC and GC-MS.

I. Lipid Extraction (Applicable to both methods)

This is a general protocol and may need optimization based on the sample matrix.

  • Homogenization: Homogenize the biological sample (e.g., tissue, plasma, cells) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water or a salt solution to induce phase separation.

  • Collection: Collect the lower organic layer containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for either direct HPLC injection or derivatization for GC-MS.

II. GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Due to the low volatility of free fatty acids, a derivatization step is necessary for GC-MS analysis.[6][7] The most common method is the conversion to fatty acid methyl esters (FAMEs).[6]

  • Derivatization (Acid-Catalyzed Esterification):

    • To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[6]

    • Cap the tube and heat at 60-80°C for 60 minutes.[6]

    • Cool the sample, then add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.[9]

    • Injector Temperature: 220-280°C.[9][10]

    • Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C), ramp up to a higher temperature (e.g., 220-250°C) at a controlled rate.[9][10] A typical program might be: hold at 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and hold.[9]

    • Carrier Gas: Helium at a constant flow rate.[10]

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[10]

  • Data Analysis:

    • Identify FAMEs by comparing their mass spectra and retention times with those of known standards.

    • Quantify individual fatty acids by creating a calibration curve with known concentrations of FAME standards.

III. HPLC Analysis of Fatty Acids

HPLC can often analyze free fatty acids directly, but derivatization can be employed to improve detection by UV or fluorescence detectors.[8] Reversed-phase HPLC is the most common mode for fatty acid analysis.[8]

  • Sample Preparation:

    • The reconstituted lipid extract can often be directly injected.

    • If derivatization is needed for detection (e.g., UV), react the fatty acids with a UV-absorbing agent like phenacyl bromide.[11]

  • HPLC Conditions:

    • HPLC Column: A C18 reversed-phase column is widely used.[4][8]

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acetic acid to improve peak shape for free fatty acids.[5] A gradient elution may be necessary for complex samples.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[4][11]

    • Column Temperature: 30-40°C.[1][4]

    • Detector: UV detector (e.g., at 205-210 nm for underivatized fatty acids), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (LC-MS).[4][5]

  • Data Analysis:

    • Identify fatty acids by comparing their retention times with those of authentic standards.

    • Quantify individual fatty acids by creating a calibration curve with known concentrations of standards.

Conclusion: A Synergistic Approach

Both GC-MS and HPLC are robust and reliable methods for the analysis of fatty acid composition. The choice between them hinges on the specific research question and the nature of the fatty acids being analyzed.[1] GC-MS, with its high sensitivity and extensive libraries, is excellent for routine quantification of stable fatty acids. HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers and PUFAs, due to its ambient temperature operation.[1][5] The ability to analyze underivatized fatty acids can also simplify the workflow.[4]

Ultimately, for a comprehensive and unambiguous fatty acid profile, a combination of both techniques is a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[1]

References

A Comparative Analysis of the Biological Activities of 11-Eicosenoic Acid and Erucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related long-chain monounsaturated fatty acids: 11-eicosenoic acid (also known as gondoic acid) and erucic acid. This document summarizes key quantitative data, outlines experimental methodologies for cited studies, and visualizes relevant signaling pathways to facilitate a clear understanding of their distinct and overlapping biological effects.

At a Glance: Key Biological Activities

Biological ActivityThis compound (Gondoic Acid)Erucic Acid
Anti-inflammatory Demonstrated to alleviate inflammation in Kupffer cells by inhibiting ROS production and the PKCθ/ERK/STAT3 signaling pathway.[1]Exhibits anti-inflammatory properties by inhibiting thrombin and neutrophil elastase, and by inactivating NF-κB and p38 MAPK signaling pathways.[2]
Cardiotoxicity No significant cardiotoxic effects have been reported.Associated with myocardial lipidosis (fat accumulation in the heart muscle) in animal models.[2][3]
Antiviral Data not available.Shows activity against influenza A virus with IC50 values ranging from 0.49–1.24 mM.[2]
Antibacterial Limited data available; one study suggests potential antimicrobial effects as a component of a larger extract.Demonstrates antibacterial activity, particularly against Borrelia species.
Cytotoxicity Data not available.A conjugate with ciprofloxacin showed moderate cytotoxicity against prostate cancer cell lines (IC50 range: 27.6 to 73.3 µM).

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of erucic acid. No directly comparable quantitative data for this compound was identified in the literature for these specific assays.

Biological ActivityAssayTargetResult (Erucic Acid)
Anti-inflammatory Enzyme InhibitionThrombinIC50: 5 µM[2]
Enzyme InhibitionNeutrophil ElastaseIC50: 0.5 µM[2]
Antiviral Viral InhibitionInfluenza A virusIC50: 0.49–1.24 mM[2]
Cytotoxicity Cell ViabilityProstate Cancer Cell Lines (as ciprofloxacin conjugate)IC50: 27.6 - 73.3 µM

Signaling Pathways

The distinct signaling pathways through which this compound and erucic acid exert their anti-inflammatory effects are visualized below.

Gondoic_Acid_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS PKCtheta PKCθ ROS->PKCtheta Gondoic_Acid This compound Gondoic_Acid->ROS ERK ERK PKCtheta->ERK STAT3 STAT3 ERK->STAT3 Pro_inflammatory_Factors Pro-inflammatory Factors STAT3->Pro_inflammatory_Factors

Figure 1. Anti-inflammatory signaling pathway of this compound.

Erucic_Acid_Pathway Inflammatory_Stimulus Inflammatory Stimulus Upstream_Signal Upstream Signal Inflammatory_Stimulus->Upstream_Signal p38_MAPK p38 MAPK Upstream_Signal->p38_MAPK NF_kB NF-κB Upstream_Signal->NF_kB Pro_inflammatory_Response Pro-inflammatory Response p38_MAPK->Pro_inflammatory_Response NF_kB->Pro_inflammatory_Response Erucic_Acid Erucic Acid Erucic_Acid->p38_MAPK Erucic_Acid->NF_kB

Figure 2. Anti-inflammatory signaling pathway of Erucic Acid.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Anti-inflammatory Activity Assessment in Kupffer Cells (for this compound)

This protocol is based on the study investigating the anti-inflammatory effects of gondoic acid on lipopolysaccharide (LPS)-induced inflammation in Kupffer cells.[1]

a. Cell Culture and Treatment:

  • Cell Line: Primary Kupffer cells or a suitable macrophage cell line (e.g., RAW 264.7).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for a specified period (e.g., 2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

b. Measurement of Pro-inflammatory Factors:

  • Method: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

c. Reactive Oxygen Species (ROS) Detection:

  • Method: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

d. Western Blot Analysis for Signaling Pathway Proteins:

  • Method: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against phosphorylated and total forms of PKCθ, ERK, and STAT3, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cardiotoxicity Assessment (Myocardial Lipidosis for Erucic Acid)

This protocol describes a general approach for inducing and assessing myocardial lipidosis in a rat model, based on findings from multiple studies.[2][3]

a. Animal Model and Diet:

  • Animal: Male Sprague-Dawley or Wistar rats.

  • Diet: A high-fat diet is formulated to contain a significant percentage of erucic acid (e.g., 5-20% of the total diet by weight), typically derived from high-erucic acid rapeseed oil. A control group receives a diet with a similar fat content but without erucic acid (e.g., using corn oil or low-erucic acid rapeseed oil).

  • Duration: The feeding period can range from a few days to several weeks to observe acute or chronic effects.

b. Histological Analysis:

  • Tissue Preparation: At the end of the experimental period, rats are euthanized, and the hearts are excised, weighed, and fixed in 10% neutral buffered formalin.

  • Staining: The fixed heart tissue is embedded in paraffin, sectioned, and stained with Oil Red O, which specifically stains neutral lipids, to visualize lipid droplet accumulation within the cardiomyocytes. The severity of lipidosis can be scored based on the extent and density of the staining.

c. Biochemical Analysis of Myocardial Lipids:

  • Lipid Extraction: A portion of the heart tissue is homogenized, and total lipids are extracted using a method such as the Folch or Bligh-Dyer procedure.

  • Triglyceride Quantification: The extracted lipids are then analyzed to determine the total triglyceride content, often using a commercial colorimetric assay kit.

  • Fatty Acid Composition Analysis: To confirm the accumulation of erucic acid, the fatty acid composition of the extracted lipids is determined by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).

Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

a. Bacterial Strains and Culture Conditions:

  • Strains: Relevant bacterial strains (e.g., Borrelia burgdorferi, Staphylococcus aureus, Escherichia coli).

  • Culture: Bacteria are grown in appropriate liquid broth media (e.g., BSK-H medium for Borrelia) under optimal temperature and atmospheric conditions.

b. MIC Assay (Broth Microdilution Method):

  • Preparation: A serial two-fold dilution of the test compound (this compound or erucic acid) is prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test organism for a specified period (e.g., 24-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

This compound and erucic acid, despite their structural similarity, exhibit distinct biological activity profiles. This compound has demonstrated anti-inflammatory properties with a defined signaling pathway, while significant cardiotoxic effects have not been reported. In contrast, erucic acid, while also showing some beneficial anti-inflammatory, antiviral, and antibacterial activities, is well-documented for its potential to induce myocardial lipidosis in animal models.

The information presented in this guide highlights the importance of understanding the subtle structural differences between fatty acids and their profound impact on biological function. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two omega-9 fatty acids. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations.

References

A Comparative Guide to the Inter-laboratory Measurement of 11-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of fatty acids, including eicosanoids, as reported in various studies. This data can serve as a benchmark for laboratories establishing or validating their own methods for 11-eicosenoic acid analysis.

Analytical MethodMatrixLimit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)Linearity (r²)Reference
LC-MS/MSHuman Plasma2.4–285.3 nmol/L<15%>90%>0.99[1]
LC-MS/MSHuman Serum, Sputum, BALF0.2–3 ng/mL<15%Within ±15% of nominalNot Specified[2]
UPLC-MS/MSHuman Plasma0.0625–1 pg (LOD)Not SpecifiedNot SpecifiedNot Specified[3]
GC-MSHuman Plasma0.1–1 µMGoodGood agreement with independent methodsGood[4]

Note: The performance characteristics are for a range of fatty acids and eicosanoids and may vary for this compound specifically. Laboratories should perform their own validation studies.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing analytical results. Below are generalized methodologies for the analysis of fatty acids, including this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Fatty Acid Quantification in Human Plasma

This protocol is a composite based on several validated methods for eicosanoid and fatty acid analysis.[1][2][3][5]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw 200 µL of human plasma on ice.

  • Add an internal standard (e.g., a deuterated analog of the fatty acid of interest).

  • Acidify the plasma sample with a dilute acid (e.g., 0.1% formic acid).

  • Condition a solid-phase extraction cartridge (e.g., C18) with methanol followed by acidified water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances (e.g., with 15% methanol in water).

  • Elute the fatty acids with an organic solvent (e.g., ethyl acetate or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of water with a small percentage of acid (e.g., 0.1% acetic or formic acid) and an organic solvent like acetonitrile or methanol is common.

    • Flow Rate: Typically in the range of 0.3–0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for fatty acids.

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and internal standard.

GC-MS Method for Fatty Acid Profiling in Human Plasma

This protocol is a generalized procedure based on established methods for fatty acid analysis by GC-MS.[4]

1. Sample Preparation (Extraction and Derivatization):

  • Lipid Extraction: Extract total lipids from the plasma sample using a solvent mixture like chloroform:methanol.

  • Saponification: Hydrolyze the ester linkages to release the fatty acids from complex lipids by heating with a base (e.g., methanolic NaOH).

  • Derivatization (Esterification): Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by reacting with a reagent like boron trifluoride in methanol (BF3-methanol).

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).

  • Concentration: Evaporate the solvent to concentrate the FAMEs.

  • Reconstitution: Reconstitute the sample in a suitable solvent for GC-MS injection.

2. GC-MS Conditions:

  • Gas Chromatography (GC):

    • Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol or cyanopropyl phase) is used to separate the FAMEs.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) is the standard ionization technique.

    • Scan Mode: Full scan mode can be used for qualitative analysis, while Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analytical methods described above.

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify Sample Add_IS->Acidify SPE Solid-Phase Extraction Acidify->SPE Elute Elute Fatty Acids SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Data Data Acquisition & Analysis MS->Data

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Extract_Lipids Lipid Extraction Plasma->Extract_Lipids Saponify Saponification Extract_Lipids->Saponify Derivatize Derivatization (FAMEs) Saponify->Derivatize Extract_FAMEs Extract FAMEs Derivatize->Extract_FAMEs Concentrate Concentrate Extract_FAMEs->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute GC Gas Chromatography Reconstitute->GC MS Mass Spectrometry GC->MS Data Data Acquisition & Analysis MS->Data

Caption: Experimental Workflow for GC-MS Analysis of this compound.

References

Quantitative comparison of gondoic acid in different plant oils

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Gondoic Acid Content in Various Plant Oils for Researchers and Drug Development Professionals

Introduction

Gondoic acid (cis-11-eicosenoic acid) is a long-chain monounsaturated omega-9 fatty acid that has garnered increasing interest within the scientific community. Its presence and concentration in various natural sources, particularly plant oils, are of significant importance for nutritional research, industrial applications, and the development of novel therapeutic agents. This guide provides a quantitative comparison of gondoic acid levels in different plant oils, supported by a detailed experimental protocol for its quantification.

Quantitative Comparison of Gondoic Acid in Plant Oils

The concentration of gondoic acid varies significantly among different plant-derived oils. The following table summarizes the quantitative data on gondoic acid content, providing a comparative overview for researchers.

Plant OilScientific NameGondoic Acid Content (% of Total Fatty Acids)
Jojoba OilSimmondsia chinensis67.85 - 75.50%
Meadowfoam Seed OilLimnanthes alba58.00 - 80.00%
Camelina OilCamelina sativa12.30 - 16.60%
Rapeseed/Canola OilBrassica napusPresent, specific percentage varies
Mustard Seed OilBrassica junceaPresent, specific percentage varies
Various Nuts and Seeds-Present in trace amounts

Experimental Protocol: Quantification of Gondoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate quantification of gondoic acid in plant oils is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for this purpose. The following protocol outlines the key steps for the analysis of fatty acid methyl esters (FAMEs) derived from plant oils.

1. Lipid Extraction (if necessary)

For most crude or refined oils, direct transesterification is sufficient. However, for oil-bearing seeds or other complex matrices, a lipid extraction step is required. A common method is the Folch or Bligh-Dyer extraction using a chloroform:methanol solvent system.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

This is a critical step to convert the fatty acids in the triglycerides into volatile methyl esters suitable for GC analysis.

  • Reagents:

    • Methanolic HCl (e.g., 2% HCl in methanol) or Boron Trifluoride-Methanol solution (BF3-Methanol)

    • Heptane or Hexane (GC grade)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • Weigh approximately 20-50 mg of the oil sample into a screw-cap glass tube.

    • Add 2 mL of methanolic HCl or BF3-Methanol solution.

    • Cap the tube tightly and heat at 60-80°C for 1-2 hours in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of saturated NaCl solution and 2 mL of heptane.

    • Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

    • Carefully transfer the upper heptane layer, containing the FAMEs, to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

    • The FAMEs solution is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.

  • Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column like Carbowax or a cyanopropyl-based column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection of 1 µL of the FAMEs solution.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge (m/z) range of 50-500 is typically sufficient to identify the characteristic fragments of FAMEs.

    • Identification: Gondoic acid methyl ester is identified by its retention time and its unique mass spectrum compared to a known standard or a spectral library (e.g., NIST).

    • Quantification: The concentration of gondoic acid is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard of known concentration.

Experimental Workflow Diagram

Gondoic_Acid_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results OilSample Plant Oil Sample Transesterification Transesterification (with Methanolic HCl or BF3) OilSample->Transesterification Extraction Liquid-Liquid Extraction (with Heptane) Transesterification->Extraction FAMEs Fatty Acid Methyl Esters (FAMEs) Extraction->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Injection Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Quantification Gondoic Acid Quantification DataAnalysis->Quantification

Caption: Experimental workflow for gondoic acid quantification.

Validation of 11-Eicosenoic acid as a biomarker for specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current evidence and future prospects of 11-eicosenoic acid as a clinical biomarker reveals a molecule of interest in neurological and inflammatory conditions, though rigorous validation remains a critical next step. This guide provides an objective comparison with established biomarkers, supported by available experimental data, for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as gondoic acid, is a monounsaturated omega-9 fatty acid that is not synthesized by the human body and must be obtained through dietary sources such as plant oils and nuts.[1] In recent years, fluctuations in the levels of this fatty acid in biological samples have been associated with several health conditions, sparking interest in its potential as a clinical biomarker. This guide will delve into the existing research on this compound as a biomarker, compare its potential with current standards of care, and outline the methodologies for its detection.

Potential Clinical Applications and Comparison with Alternative Biomarkers

The investigation of this compound as a biomarker is still in its nascent stages. However, preliminary studies have pointed towards its potential relevance in specific neurological and inflammatory conditions.

Schizophrenia

Emerging metabolomic studies have identified elevated levels of cis-11-eicosenoic acid in the serum of patients with acute psychosis and schizophrenia compared to healthy controls or patients in remission.[1] This suggests a potential link between altered fatty acid metabolism and the pathophysiology of schizophrenia.

Comparison with Alternative Biomarkers for Schizophrenia:

Currently, the diagnosis of schizophrenia relies on clinical interviews and observational assessments, as there are no definitive biomarkers for the condition.[2] While various candidates are under investigation, including those related to neuroinflammation, neurotransmitter systems, and genetics, none have been established for routine clinical use.[3][4]

Biomarker CategoryExamplesValidation Status for Schizophrenia
Fatty Acids This compound Preliminary association, not validated
NeuroinflammationCytokines (e.g., IL-6), C-Reactive Protein (CRP)Inconsistent findings, not diagnostic
NeurotransmittersDopamine and glutamate pathway metabolitesPrimarily research-based, not diagnostic
Genetic MarkersVarious susceptibility genesRisk association, not diagnostic
Autism Spectrum Disorder (ASD)

Research has indicated that children with regressive autism may have increased levels of this compound in their red blood cell membranes compared to typically developing children.[5][6] However, the significance of this finding is still under investigation, and other studies have not found fatty acid profiles to be reliable predictors of ASD status.[7][8]

Comparison with Alternative Biomarkers for Autism Spectrum Disorder:

Similar to schizophrenia, the diagnosis of ASD is based on behavioral criteria. While many biological avenues are being explored, there are currently no established biomarkers for ASD.

Biomarker CategoryExamplesValidation Status for ASD
Fatty Acids This compound Conflicting preliminary findings, not validated
NeuroinflammationCytokines, a-SynucleinResearch interest, not diagnostic
Metabolic MarkersMitochondrial and amino acid metabolitesAssociations found, but not validated for diagnosis
Genetic MarkersVarious susceptibility genesRisk association, not diagnostic
Inflammation and Cardiovascular Disease

This compound is often included in comprehensive fatty acid panels used to assess inflammatory status and cardiovascular risk. As an omega-9 fatty acid, its role is considered in the context of the balance with pro-inflammatory omega-6 and anti-inflammatory omega-3 fatty acids.[6]

Comparison with Established Inflammatory and Cardiovascular Biomarkers:

In the realms of inflammation and cardiovascular disease, several well-established biomarkers are in routine clinical use.

ConditionEstablished BiomarkerPerformance CharacteristicsThis compound Comparison
Systemic Inflammation High-sensitivity C-Reactive Protein (hs-CRP)Widely validated, reflects general inflammationThis compound levels may be correlated with inflammatory states, but hs-CRP is the established standard.[9][10]
Cardiovascular Disease Risk Lipid Panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides)Well-established for risk stratification.[11]This compound is not a standalone risk predictor but may provide additional information as part of a broader fatty acid profile.[6][12]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation for Fatty Acid Analysis

A generic workflow for the extraction of fatty acids from plasma or serum is outlined below.

Sample Preparation Workflow cluster_sample_collection Sample Collection cluster_extraction Lipid Extraction cluster_derivatization Derivatization for GC-MS cluster_analysis Instrumental Analysis start Plasma/Serum Sample extraction Addition of organic solvent (e.g., Folch or Bligh-Dyer method) start->extraction hydrolysis Saponification (optional, for total fatty acids) extraction->hydrolysis derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) hydrolysis->derivatization analysis GC-MS or LC-MS/MS derivatization->analysis

Caption: General workflow for fatty acid extraction and analysis.

Detailed Protocol for Total Fatty Acid Analysis from Plasma using GC-MS:

  • Lipid Extraction: To 100 µL of plasma, add 10 µL of an internal standard mixture. Extract total lipids using a hexane/isopropanol (3:2, v/v) solution.

  • Saponification: Add 100 µL of 0.3 M KOH in 80% methanol to the lipid extract and incubate at 80 °C for 30 minutes to hydrolyze the fatty acids from their esterified forms.[13]

  • Derivatization: Neutralize the sample and add a methylating agent (e.g., BF3-methanol) and heat to convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Inject the FAMEs onto a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane phase) for separation. The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is achieved using selected ion monitoring (SIM) for increased sensitivity.[14]

Detailed Protocol for Free Fatty Acid Analysis from Plasma using LC-MS/MS:

  • Protein Precipitation and Extraction: To 200 µL of plasma, add an internal standard solution and 500 µL of acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.[15]

  • LC Separation: Inject the supernatant onto a reverse-phase C18 column. Use a mobile phase gradient, for example, of water with 0.1% acetic acid and an organic solvent mixture of acetonitrile and methanol with 0.1% acetic acid, to separate the fatty acids.[13]

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.[13][15]

Performance Characteristics:

While specific validation data for this compound is scarce in the literature, typical performance characteristics for fatty acid analysis methods include:

  • Linearity: Correlation coefficients (r²) > 0.99 for calibration curves.[16]

  • Precision: Coefficient of variation (%CV) < 15%.[16]

  • Accuracy: Bias within ±15%.[16]

  • Limit of Quantification (LOQ): In the low ng/mL to µg/mL range, depending on the analyte and matrix.[17]

Metabolic Context of this compound

This compound is an omega-9 monounsaturated fatty acid. Its metabolism is intertwined with that of other fatty acids and plays a role in cellular energy and membrane composition.

Omega9_Metabolism cluster_diet Dietary Intake cluster_elongation Elongation & Desaturation cluster_functions Cellular Functions Diet Dietary Omega-9 Fatty Acids (e.g., Oleic Acid) Oleic Oleic Acid (18:1n-9) Diet->Oleic Eicosenoic This compound (20:1n-9) Oleic->Eicosenoic Elongase Erucic Erucic Acid (22:1n-9) Eicosenoic->Erucic Elongase Membrane Membrane Fluidity Eicosenoic->Membrane Energy Beta-Oxidation (Energy Production) Eicosenoic->Energy Signaling PPAR Activation Eicosenoic->Signaling

Caption: Simplified metabolic pathway of omega-9 fatty acids.

Fatty acids, including this compound, can act as signaling molecules, in part through their interaction with peroxisome proliferator-activated receptors (PPARs).[18][19] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.[20][21] The activation of PPARs by fatty acids can influence cellular processes that are relevant to both metabolic and inflammatory diseases.

Conclusion and Future Directions

This compound presents an intriguing, yet unvalidated, candidate biomarker for specific conditions, most notably schizophrenia and regressive autism. The existing data is preliminary and requires substantiation through larger, well-controlled clinical studies that include the determination of sensitivity, specificity, and receiver operating characteristic (ROC) curves. While robust analytical methods for its quantification exist, standardized protocols with well-defined performance characteristics specific to this compound are needed.

For researchers and drug development professionals, this compound warrants further investigation. Future studies should focus on:

  • Quantitative Validation: Conducting large-scale case-control and longitudinal studies to establish the diagnostic and prognostic value of this compound for specific diseases.

  • Comparative Studies: Directly comparing the performance of this compound with established biomarkers in head-to-head studies.

  • Mechanistic Insights: Elucidating the precise biological role and signaling pathways of this compound to understand its connection to disease pathophysiology.

Until such data becomes available, the clinical utility of measuring this compound as a standalone biomarker remains speculative. However, its inclusion in broader metabolomic and lipidomic profiling may offer valuable insights into the complex metabolic dysregulations underlying various diseases.

References

A Head-to-Head Comparison of Fatty Acid Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on selecting the optimal method for fatty acid isolation, supported by comparative data and detailed experimental protocols.

The accurate quantification and profiling of fatty acids are critical in various research fields, from understanding cellular metabolism and signaling pathways to the development of novel therapeutics and nutritional supplements. The initial and most crucial step in this analytical workflow is the efficient extraction of lipids from the sample matrix. The choice of extraction technique can significantly impact the yield, purity, and fatty acid profile of the obtained extract. This guide provides an objective, data-driven comparison of conventional and modern fatty acid extraction techniques to aid researchers in making an informed decision for their specific application.

Conventional Extraction Techniques: The Gold Standards

For decades, solvent-based liquid-liquid and solid-liquid extraction methods have been the cornerstone of lipid analysis. These techniques, while often laborious and solvent-intensive, are well-established and serve as benchmarks for newer methods.

Soxhlet Extraction

The Soxhlet method is a classic solid-liquid extraction technique that utilizes continuous washing of a solid sample with a heated solvent.[1][2] It is particularly effective for extracting lipids from solid, low-moisture samples.[1]

Folch Method

Developed in 1957, the Folch method is a widely used liquid-liquid extraction technique that employs a chloroform-methanol (2:1, v/v) mixture to extract lipids from tissues.[3][4][5] A subsequent wash with a salt solution removes non-lipid contaminants.[3]

Bligh-Dyer Method

The Bligh-Dyer method is a modification of the Folch method, developed in 1959, and is particularly suited for samples with high water content, such as fish muscle.[6][7][8] It uses a smaller solvent-to-sample ratio compared to the Folch method.[9]

Modern "Green" Extraction Techniques: Efficiency and Sustainability

In recent years, there has been a growing emphasis on developing more efficient, faster, and environmentally friendly extraction methods. These modern techniques often offer significant advantages in terms of reduced solvent consumption and extraction time.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[10] By manipulating temperature and pressure, the solvent properties of supercritical CO₂ can be tuned to selectively extract specific lipid classes.[11] This technique is advantageous for its use of a non-toxic, non-flammable, and environmentally benign solvent.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) employs microwave energy to heat the solvent and sample, accelerating the extraction process.[12] The direct and efficient heating of the sample matrix enhances solvent penetration and facilitates the release of target compounds.[12] MAE can significantly reduce extraction time and solvent volume.[13][14]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to create acoustic cavitation in the solvent.[15] The collapse of these cavitation bubbles near the sample surface generates microjets that disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.[15]

Head-to-Head Performance Comparison

The choice of an extraction method depends on various factors, including the nature of the sample, the target fatty acids, and the available resources. The following tables provide a summary of quantitative data comparing the performance of different extraction techniques.

Table 1: Comparison of Extraction Efficiency, Time, and Solvent Consumption

Extraction MethodTypical Yield (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Soxhlet High6-24 hoursHighWell-established, suitable for solid samplesTime-consuming, large solvent volume, potential for thermal degradation
Folch High (often considered the benchmark)1-2 hoursHighHigh recovery of a broad range of lipidsUse of toxic chlorinated solvents, labor-intensive[16]
Bligh-Dyer High (comparable to Folch for low-lipid samples)1-2 hoursModerateReduced solvent use compared to Folch, suitable for high-moisture samplesCan underestimate lipid content in high-lipid samples[9]
SFE Variable (dependent on parameters)0.5-2 hoursLow (recyclable CO₂)"Green" solvent, tunable selectivity, mild operating temperaturesHigh initial equipment cost, may require co-solvents for polar lipids
MAE High5-30 minutesLow to ModerateExtremely fast, reduced solvent consumption, high efficiency[12][13][17]Potential for localized heating, requires microwave-transparent vessels
UAE High15-60 minutesLow to ModerateFast, efficient at room temperature, preserves thermolabile compounds[16]Efficiency can be affected by sample viscosity and solid content[16]

Table 2: Comparative Fatty Acid Profile of Flaxseed Oil Extracted by Solvent Extraction vs. UAE [15][18]

Fatty AcidSolvent Extraction (%)Ultrasound-Assisted Extraction (%)
Saturated Fatty Acids 12.8710.44
Palmitic acid (16:0)-Significantly lower
Stearic acid (18:0)-Significantly lower
Monounsaturated Fatty Acids 20.5621.44
Oleic acid (18:1n-9c)-Substantially increased
Polyunsaturated Fatty Acids 66.5668.12
Linoleic acid (18:2n-6c)-Substantially increased
α-Linolenic acid (18:3n-3)-Substantially increased

Note: This table is based on data from a study on flaxseed oil extraction.[15][18] The specific changes in fatty acid profiles can vary depending on the sample matrix and extraction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. The following sections provide step-by-step methodologies for the key extraction techniques discussed.

Protocol 1: Soxhlet Extraction
  • Sample Preparation: Dry the sample to a constant weight and grind it into a fine powder.

  • Thimble Loading: Accurately weigh a portion of the dried sample and place it into a cellulose extraction thimble.[19]

  • Apparatus Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., hexane), the Soxhlet extractor with the thimble, and a condenser.[1][20][21]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble.[1][20] The solvent will fill the thimble and, once a certain level is reached, siphon back into the round-bottom flask, carrying the extracted lipids.[1][20]

  • Extraction Duration: Continue the extraction for a sufficient number of cycles (typically 6-24 hours) to ensure complete extraction.

  • Solvent Evaporation: After extraction, evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.

  • Gravimetric Determination: Dry the flask containing the lipid extract to a constant weight and determine the lipid yield gravimetrically.

Soxhlet_Extraction_Workflow A Sample Preparation (Dry and Grind) B Thimble Loading A->B C Soxhlet Apparatus Assembly B->C D Solvent Heating and Vaporization C->D E Condensation D->E Vapor F Solvent Dripping on Sample E->F Liquid Solvent G Lipid Extraction F->G H Siphoning of Solvent and Lipid G->H H->D Recycle I Solvent Evaporation H->I Final Extract J Lipid Quantification I->J

Soxhlet Extraction Workflow
Protocol 2: Folch Method

  • Homogenization: Homogenize the tissue sample (1 g) in a 20-fold volume (20 mL) of chloroform:methanol (2:1, v/v) mixture.[3][5]

  • Filtration/Centrifugation: Filter the homogenate or centrifuge it to separate the liquid phase from the solid residue.[3][5]

  • Washing: Add 0.2 volumes (4 mL for 20 mL of filtrate) of a 0.9% NaCl solution to the filtrate and vortex thoroughly.[3]

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[3][5]

  • Lower Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.[3]

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.[5]

Folch_Method_Workflow A Sample Homogenization (Chloroform:Methanol 2:1) B Filtration / Centrifugation A->B C Washing with 0.9% NaCl Solution B->C D Phase Separation (Centrifugation) C->D E Collection of Lower (Chloroform) Phase D->E F Solvent Evaporation E->F G Purified Lipid Extract F->G

Folch Method Workflow
Protocol 3: Bligh-Dyer Method

  • Homogenization: For a 1 g sample with approximately 80% water content, add 3 mL of a chloroform:methanol (1:2, v/v) mixture and homogenize.[7]

  • Addition of Chloroform: Add 1 mL of chloroform and vortex for 30 seconds.[6]

  • Addition of Water: Add 1 mL of distilled water and vortex again to induce phase separation.[7]

  • Centrifugation: Centrifuge the mixture to clearly separate the two phases.[7]

  • Lower Phase Collection: Collect the lower chloroform phase containing the lipids.

  • Re-extraction (Optional but Recommended): For quantitative recovery, re-extract the upper phase and the tissue pellet with an additional portion of chloroform.

  • Solvent Evaporation: Combine the chloroform phases and evaporate the solvent to obtain the lipid extract.[6]

Bligh_Dyer_Method_Workflow A Sample Homogenization (Chloroform:Methanol:Water) B Addition of Chloroform and Water A->B C Phase Separation (Centrifugation) B->C D Collection of Lower (Chloroform) Phase C->D E Solvent Evaporation D->E F Lipid Extract E->F

Bligh-Dyer Method Workflow
Protocol 4: Supercritical Fluid Extraction (SFE)

  • Sample Preparation: Dry and grind the sample to increase the surface area for extraction.

  • Extraction Vessel Loading: Place the prepared sample into the SFE extraction vessel.

  • Parameter Setting: Set the desired extraction parameters, including pressure (e.g., 100-400 bar), temperature (e.g., 40-70°C), and CO₂ flow rate (e.g., 2-10 g/min ).[22]

  • Extraction: Pump liquid CO₂ into the heated extraction vessel where it becomes a supercritical fluid. The supercritical CO₂ then passes through the sample, dissolving the lipids.

  • Separation: The lipid-laden supercritical fluid flows into a separator at a lower pressure, causing the CO₂ to lose its solvent power and the lipids to precipitate.

  • Collection: Collect the precipitated lipids from the separator. The CO₂ can be recycled.

Protocol 5: Microwave-Assisted Extraction (MAE)
  • Sample and Solvent Addition: Place the sample and the extraction solvent (e.g., ethanol) in a microwave-safe extraction vessel.[23]

  • Microwave Irradiation: Place the vessel in the microwave extractor and apply microwave energy at a specific power (e.g., 300-600 W) and for a set time (e.g., 5-15 min).[13]

  • Cooling and Filtration: After irradiation, allow the vessel to cool, then filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate to obtain the crude lipid extract.

Protocol 6: Ultrasound-Assisted Extraction (UAE)
  • Sample and Solvent Addition: Place the sample and the extraction solvent in a suitable vessel.

  • Ultrasonic Treatment: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Apply ultrasonic energy at a specific frequency (e.g., 20-40 kHz) and power (e.g., 80 W) for a defined period (e.g., 20-40 min).[15][18][24]

  • Filtration/Centrifugation: After sonication, separate the extract from the solid residue by filtration or centrifugation.[24]

  • Solvent Evaporation: Evaporate the solvent to obtain the lipid extract.

Fatty Acid Derivatization for GC Analysis

For the analysis of fatty acid profiles by gas chromatography (GC), the extracted fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[25][26][27]

Protocol 7: Acid-Catalyzed Methylation (e.g., using BF₃-Methanol)
  • Sample Preparation: Place a dried lipid extract (1-25 mg) in a screw-capped glass tube.[25]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[25]

  • Heating: Cap the tube tightly and heat at 60-100°C for 5-60 minutes.[25]

  • Extraction: After cooling, add water and extract the FAMEs with hexane or heptane.[25]

  • Analysis: The hexane/heptane layer containing the FAMEs is then ready for GC analysis.

Derivatization_Workflow A Dried Lipid Extract B Add Derivatization Reagent (e.g., BF3-Methanol) A->B C Heating B->C D Extraction of FAMEs (with Hexane) C->D E FAMEs in Hexane (for GC Analysis) D->E

Fatty Acid Derivatization to FAMEs

Conclusion

The selection of an appropriate fatty acid extraction technique is a critical decision that can significantly influence the outcome of a research study. Conventional methods like Folch and Soxhlet remain valuable for their robustness and well-established protocols. However, modern techniques such as SFE, MAE, and UAE offer compelling advantages in terms of speed, efficiency, and reduced environmental impact. Researchers should carefully consider the specific requirements of their sample type, target analytes, and available resources when choosing an extraction method. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed and objective decision, ultimately leading to more accurate and reliable fatty acid analysis.

References

A Comparative Guide to the Quantification of 11-Eicosenoic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of lipid mediators like 11-eicosenoic acid is critical for understanding its physiological and pathological roles. This guide provides an objective comparison of the primary analytical methodologies used for the quantification of this compound, with a focus on their performance, supported by experimental data and detailed protocols.

The two predominant techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these methods is often dictated by factors such as the required sensitivity, sample matrix complexity, and the specific research question.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the quantification of long-chain monounsaturated fatty acids, such as this compound, using GC-MS and LC-MS/MS. These values serve as a benchmark for what can be expected when developing and validating a quantification assay.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 1–30 µg/L (as FAME)[1]0.8–10.7 nmol/L[2]
Limit of Quantification (LOQ) 0.003–0.72 µg/L (as FAME)[1]2.4–285.3 nmol/L[2]
Accuracy (Recovery) Typically within 80-120%>90%[2]
Precision (Repeatability, %RSD) Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %Within-run: <10%; Between-run: <15%[2]

Experimental Workflows and Methodologies

A generalized workflow for the quantification of this compound from a biological sample encompasses sample preparation, which may include extraction and derivatization, followed by chromatographic separation and mass spectrometric detection.

cluster_workflow General Experimental Workflow for this compound Quantification sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction derivatization Derivatization (for GC-MS) (e.g., FAME Synthesis) extraction->derivatization GC-MS Path analysis Chromatographic Separation and MS Detection extraction->analysis LC-MS/MS Path derivatization->analysis data Data Acquisition and Quantification analysis->data

General workflow for this compound quantification.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for fatty acid analysis. Due to the low volatility of free fatty acids, a derivatization step to convert them into their more volatile fatty acid methyl esters (FAMEs) is essential.

Experimental Protocol:

  • Lipid Extraction:

    • For biological samples, perform a lipid extraction using a modified Folch method with chloroform and methanol (2:1, v/v).

    • Homogenize the sample with the solvent mixture, followed by centrifugation to separate the lipid-containing organic phase.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[3]

    • Seal the reaction vial and heat at 100°C for 3 minutes.[3]

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of a saturated NaCl solution to extract the FAMEs.

    • Vortex the mixture and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for FAME analysis, such as a biscyanopropyl polysiloxane phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

    • Injection: Splitless injection is often used for trace analysis.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound methyl ester.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing free fatty acids directly without the need for derivatization, which can simplify sample preparation and reduce the risk of analyte loss.

Experimental Protocol:

  • Sample Preparation:

    • For plasma or serum samples, a simple protein precipitation with a solvent like acetonitrile is often sufficient.

    • For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4][5]

    • An internal standard, such as a stable isotope-labeled this compound, should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency.

  • LC-MS/MS Analysis:

    • LC Column: A C18 or phenyl-hexyl reversed-phase column is commonly used for the separation of fatty acids.[2][6]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile, methanol, or isopropanol) containing a small amount of an additive like formic acid or ammonium acetate to improve ionization is typically employed.[2]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is the most common method for the analysis of free fatty acids.[7]

    • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule of this compound ([M-H]⁻) as the precursor ion and monitoring a specific product ion generated through collision-induced dissociation. This highly selective detection method provides excellent sensitivity and minimizes interferences from the sample matrix.[2][4]

Signaling Pathway Involvement

Emerging research suggests that this compound may play a role in modulating inflammatory responses. Specifically, it has been shown to influence the production of key cytokines in human monocyte cell lines.

cluster_pathway Potential Signaling Role of this compound EA This compound Cell Human Monocyte (e.g., THP-1 cells) EA->Cell IL1b IL-1β Production Cell->IL1b promotes IL6 IL-6 Production Cell->IL6 promotes IL10 IL-10 Production Cell->IL10 inhibits

Modulation of cytokine production by this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. GC-MS, while requiring a derivatization step, offers excellent chromatographic resolution and is a well-established method for fatty acid profiling. LC-MS/MS provides the advantage of direct analysis of the free acid, simplifying sample preparation and offering high sensitivity and selectivity through MRM detection. The choice of method should be guided by the specific analytical requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation. For robust and accurate quantification, proper method validation, including the assessment of linearity, limits of detection and quantification, accuracy, and precision, is paramount. The use of an appropriate internal standard is also crucial to ensure the reliability of the results.

References

A Comparative Analysis of the Anti-inflammatory Effects of Omega-9 Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of four key omega-9 monounsaturated fatty acids: Oleic Acid, Nervonic Acid, Mead Acid, and Erucic Acid. The information presented is based on available experimental data to assist researchers and professionals in the fields of drug discovery and development.

Comparative Bioactivity: An Overview

Omega-9 fatty acids exhibit a range of anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. While direct comparative studies with standardized quantitative data across all four fatty acids are limited, existing research provides valuable insights into their individual and comparative bioactivities.

Table 1: Qualitative Comparison of Anti-inflammatory Bioactivity

Bioactive CompoundTargetEffectCell/System Type
Oleic Acid NF-κB Signaling PathwayInhibitionMacrophages
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)ReductionMacrophages
Nitric Oxide (NO) ProductionReductionMacrophages
Nervonic Acid NF-κB Signaling PathwayInhibitionMicroglia
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)ReductionMicroglia
Anti-inflammatory Cytokine (IL-10)IncreaseMicroglia
Mead Acid Leukotriene B4 (LTB4) SynthesisPotent InhibitionNeutrophils
5-Lipoxygenase (5-LOX)InhibitionN/A
Erucic Acid Thrombin and Neutrophil ElastaseInhibitionIn vitro
Pro-inflammatory Cytokines (in some contexts)ReductionIntestinal tissue (in vivo)

Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of the specified omega-9 fatty acids. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 2: Inhibition of Pro-inflammatory Mediators by Oleic Acid in LPS-Stimulated RAW264.7 Macrophages [1][2][3]

Concentration of Oleic AcidTarget% Inhibition / Effect
200 µMiNos mRNA expressionSignificant reduction
200 µMCox2 mRNA expressionSignificant reduction
200 µMIL-6 mRNA expressionSignificant reduction
1-200 µMNitric Oxide (NO) formationDose-dependent reduction

Table 3: Anti-inflammatory Effects of Erucic Acid [4]

TargetIC50 ValueCell/System Type
Thrombin5 µMIn vitro
Neutrophil Elastase0.5 µMIn vitro

Note: Quantitative, directly comparable data for Nervonic Acid and Mead Acid in the form of IC50 values or percentage inhibition for specific inflammatory markers were not available in the reviewed literature.

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory actions of omega-9 fatty acids are mediated through their interaction with various cellular signaling pathways.

Oleic Acid Signaling Pathway

Oleic acid's anti-inflammatory effects are partly due to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5] It can also activate G-protein coupled receptors like GPR40, which can modulate inflammatory responses. Furthermore, oleic acid can be converted to Oleoylethanolamide (OEA), an endogenous ligand of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which also contributes to its anti-inflammatory and metabolic regulatory effects.[5]

Oleic_Acid_Pathway OA Oleic Acid GPR40 GPR40 OA->GPR40 activates OEA Oleoylethanolamide (OEA) OA->OEA is converted to NFkB NF-κB OA->NFkB inhibits GPR40->NFkB modulates PPARa PPARα OEA->PPARa activates PPARa->NFkB inhibits ProInflammatory Pro-inflammatory Cytokines & Mediators NFkB->ProInflammatory promotes

Caption: Oleic Acid Anti-inflammatory Signaling Pathway.

Nervonic Acid Signaling Pathway

Nervonic acid is crucial for the synthesis of sphingolipids, which are essential components of cell membranes, particularly in the nervous system. Its anti-inflammatory effects are linked to the modulation of cytokine production, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[5] It has also been shown to inhibit the NF-κB signaling pathway.[5]

Nervonic_Acid_Pathway NA Nervonic Acid NFkB_NA NF-κB NA->NFkB_NA inhibits AntiCytokines Anti-inflammatory Cytokines (IL-10) NA->AntiCytokines promotes ProCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_NA->ProCytokines promotes

Caption: Nervonic Acid Anti-inflammatory Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key in vitro anti-inflammatory assays.

Protocol 1: Inhibition of Protein Denaturation Assay

This assay is a widely used in vitro method to screen for anti-inflammatory activity. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it is indicative of its anti-inflammatory potential.[6]

Objective: To evaluate the in vitro anti-inflammatory activity of omega-9 fatty acids by measuring the inhibition of heat-induced bovine serum albumin (BSA) denaturation.

Materials:

  • Bovine Serum Albumin (BSA), 0.5% (w/v) solution in 0.05 M Tris-phosphate buffer saline (pH 6.5)

  • Omega-9 fatty acids (Oleic Acid, Nervonic Acid, Mead Acid, Erucic Acid) dissolved in methanol to prepare various concentrations (e.g., 5, 10, 20, 30 µg/ml)

  • Diclofenac sodium (1 mg/ml) as a positive control

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the reaction mixture (5 ml total volume) by combining:

    • 0.2 ml of 0.5% BSA solution

    • 2.8 ml of Tris-phosphate buffer saline

    • 2.0 ml of the omega-9 fatty acid solution at varying concentrations.

  • For the control, use 2.0 ml of methanol instead of the fatty acid solution.

  • Incubate the samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 72°C for 5 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance (turbidity) of the samples at 660 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value (the concentration of the fatty acid required to inhibit 50% of BSA denaturation) by plotting the percentage inhibition against the concentration of the fatty acid.

Protein_Denaturation_Workflow start Start prep_reagents Prepare BSA solution, fatty acid solutions, and control start->prep_reagents mix Prepare reaction mixtures (BSA + buffer + fatty acid/methanol) prep_reagents->mix incubate1 Incubate at 37°C for 20 min mix->incubate1 heat Heat at 72°C for 5 min to induce denaturation incubate1->heat cool Cool to room temperature heat->cool measure Measure absorbance at 660 nm cool->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration to determine IC50 calculate->plot end End plot->end

Caption: Experimental Workflow for Protein Denaturation Assay.

Protocol 2: Measurement of Cytokine and Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol details the procedure for assessing the anti-inflammatory effects of omega-9 fatty acids on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a commonly used cell line for in vitro inflammation studies.

Objective: To quantify the inhibitory effect of omega-9 fatty acids on the production of pro-inflammatory mediators (TNF-α, IL-6, NO) in LPS-stimulated macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Omega-9 fatty acids (dissolved in a suitable vehicle like DMSO)

  • MTT assay kit for cytotoxicity assessment

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

Procedure:

Part A: Cell Culture and Treatment

  • Culture RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the omega-9 fatty acids for a specified period (e.g., 2 hours). Determine non-toxic concentrations beforehand using an MTT assay.

  • Stimulate the cells with LPS (e.g., 1 µg/ml) for a designated time (e.g., 24 hours). Include a vehicle control (no fatty acid) and a negative control (no LPS stimulation).

Part B: Nitric Oxide (NO) Assay

  • After the incubation period, collect the cell culture supernatant.

  • In a new 96-well plate, mix 100 µl of the supernatant with 100 µl of Griess Reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration based on a standard curve prepared with sodium nitrite.

Part C: Cytokine (TNF-α and IL-6) Measurement

  • Use the collected cell culture supernatant from Part A.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, add the supernatant to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantify the cytokine concentrations based on standard curves.

Cytokine_Assay_Workflow start Start culture Culture RAW264.7 cells start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Omega-9 Fatty Acids seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect cell supernatant stimulate->collect no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay (ELISA) collect->cytokine_assay measure_no Measure Absorbance at 540 nm no_assay->measure_no measure_cytokine Measure Absorbance at 450 nm cytokine_assay->measure_cytokine analyze Analyze Data and Quantify measure_no->analyze measure_cytokine->analyze end End analyze->end

Caption: Workflow for Cytokine and NO Production Assay.

Conclusion

The available evidence suggests that oleic acid, nervonic acid, mead acid, and erucic acid all possess anti-inflammatory properties, albeit through potentially different primary mechanisms and with varying potencies. Oleic and nervonic acids appear to exert broad anti-inflammatory effects through the inhibition of the central NF-κB pathway and modulation of cytokine production. Mead acid shows promise as a potent inhibitor of the 5-lipoxygenase pathway, specifically targeting leukotriene B4 synthesis. Erucic acid has demonstrated inhibitory effects on specific proteases involved in inflammation.

A significant gap in the literature is the lack of direct, quantitative comparative studies under standardized conditions. Future research should focus on head-to-head comparisons of these omega-9 fatty acids in various in vitro and in vivo models of inflammation to establish a clearer hierarchy of their anti-inflammatory potency and to further elucidate their specific mechanisms of action. Such studies will be invaluable for guiding the development of novel anti-inflammatory therapeutics derived from or inspired by these natural fatty acids.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Eicosenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step protocol for the proper disposal of 11-Eicosenoic acid (also known as Gondoic acid), a monounsaturated omega-9 fatty acid. Adherence to these procedures is crucial for minimizing environmental impact and upholding laboratory safety standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 and is not considered hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle it with standard laboratory precautions.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection Laboratory coat.Protects clothing and skin from spills.

Note: The type of protective equipment should be selected based on the concentration and amount of the substance being handled at the specific workplace.[3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials should be carried out in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and sealed container.[2][4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Spill Management In the event of a spill, the response should be dictated by the size of the spill.

  • Minor Spills:

    • Wipe up the spill with an inert absorbent material such as a cloth, sand, or vermiculite.[1][2]

    • Clean the spill area thoroughly with soap and water.[3]

    • Place all contaminated materials in the designated waste container.[2]

  • Major Spills:

    • Alert personnel in the immediate area and, if necessary, evacuate.

    • Wear appropriate PPE, including respiratory protection if mists or vapors are generated.[3]

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[2]

    • Collect the absorbed material into a labeled waste container for disposal.[2]

    • Ensure the spill area is thoroughly cleaned and decontaminated.

    • Prevent the spilled material from entering drains or waterways.[3][4]

Step 3: Final Disposal

  • Unused or surplus this compound should be treated as chemical waste.[3]

  • Offer the waste material to a licensed disposal company.[3]

  • Alternatively, consult with your local waste management authority for approved disposal methods, which may include incineration or burial at an approved site.[2]

  • Contaminated packaging should be disposed of as unused product.[3]

  • Do not dispose of this compound down the drain.[3][4]

III. Experimental Protocols

The disposal procedures outlined above are based on standard safety protocols for non-hazardous chemical waste and do not typically involve experimental methodologies. The primary "protocol" is the adherence to the step-by-step disposal guide provided.

IV. Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_event Event cluster_response Response cluster_disposal Disposal A Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste or Spill Occurs B->C D Spill Occurs C->D If spill K Collect Waste in Labeled, Sealed Container C->K If routine waste E Minor Spill D->E F Major Spill D->F G Absorb with Inert Material E->G I Contain Spill F->I H Clean Area with Soap & Water G->H H->K J Collect Absorbed Material I->J J->K L Consult Institutional EHS Office K->L M Dispose via Licensed Waste Management Company L->M

Disposal Workflow for this compound

References

Essential Safety and Operational Guidance for Handling 11-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 11-Eicosenoic Acid, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to good laboratory practice necessitates the use of appropriate PPE to minimize exposure and ensure personal safety.[1][2]

PPE CategoryRecommendationRationale
Eye and Face Protection Safety glasses with side shields or goggles.[3][4][5]Protects against potential splashes and transient eye discomfort.[2]
Hand Protection Nitrile or other suitable chemical-resistant gloves.[2][4][5][6]Prevents skin contact and potential non-allergic contact dermatitis from the degreasing effect of the oil.[2]
Skin and Body Protection Standard laboratory coat. Impervious clothing may be required for large quantities or specific workplace conditions.[3][5][6]Minimizes the risk of skin contact.
Respiratory Protection Generally not required with adequate ventilation.[5][6] A respirator may be necessary for nuisance exposures or in case of fire.[1][6]Protects against inhalation of fumes, especially if the substance is heated.[1][2]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_spill 3. Spill Response cluster_disposal 4. Waste Disposal prep Preparation handling Handling & Use prep->handling spill Spill Response handling->spill disposal Waste Disposal handling->disposal spill->disposal storage Storage weighing Weighing & Transfer storage->weighing ppe Don Appropriate PPE ventilation Ensure Adequate Ventilation experiment Experimental Use weighing->experiment cleanup Clean Work Area experiment->cleanup decontaminate Decontaminate & Doff PPE collect Collect Waste decontaminate->collect minor_spill Minor Spill absorb Absorb with Inert Material minor_spill->absorb major_spill Major Spill major_spill->absorb package Package & Label Waste collect->package dispose Dispose via Approved Vendor package->dispose

Safe Handling Workflow for this compound

Step-by-Step Handling and Disposal Plan

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area to avoid the accumulation of any potential vapors, especially if heating.[3][7]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is correctly worn.

  • Avoiding Incompatibilities: Keep the substance away from oxidizing agents to prevent any potential reactions.[1][2][7]

  • Standard Hygiene: After handling, always wash hands thoroughly with soap and water.[2][7] Launder work clothes separately.[2][7]

2. Spill Response:

  • Minor Spills:

    • Absorb the spill using an inert material such as sand, earth, or vermiculite.[1][2]

    • Wipe up the absorbed material.[1][2]

    • Clean the spill area with soap and water.

    • Place the collected waste into a suitable, labeled container for disposal.[2]

  • Major Spills:

    • Evacuate the area and alert the appropriate emergency response personnel.

    • If safe to do so, contain the spill to prevent it from entering drains or watercourses.[6]

    • Follow the same absorption and collection procedure as for minor spills.

3. Disposal Plan:

  • Waste Classification: this compound is not classified as hazardous waste.[1]

  • Collection: Collect all waste material, including contaminated absorbents, in clearly labeled, sealed containers.[6]

  • Disposal: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[7] While it is not classified as hazardous, it should not be discharged into sewers.[1] If the product is unused and uncontaminated, recycling may be an option.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid waste.

4. First Aid Measures:

  • Eye Contact: Flush eyes with plenty of water as a precaution.[1][6] If irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area with soap and water.[1][6]

  • Inhalation: If fumes from a heated product are inhaled, move the individual to fresh air.[1]

  • Ingestion: Rinse the mouth with water. Ingestion of large amounts may cause nausea and vomiting.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Eicosenoic Acid
Reactant of Route 2
11-Eicosenoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.